molecular formula C8H6F4O B1178142 p80-coilin CAS No. 136882-81-0

p80-coilin

Cat. No.: B1178142
CAS No.: 136882-81-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p80-coilin is the principal structural and functional scaffold protein essential for the formation and maintenance of Cajal bodies (CBs), which are conserved nuclear biomolecular condensates involved in RNA processing . While not fully understood, CB assembly requires RNA-dependent coilin oligomerization and its dynamic interaction with spliceosomal small nuclear ribonucleoproteins (snRNPs) . These subnuclear structures serve as critical sites for the biogenesis and recycling of snRNPs, which are fundamental components of the spliceosome machinery . Beyond its core structural role, this compound facilitates crucial aspects of cellular RNA metabolism. Research in adenovirus-infected cells reveals that this compound forms a complex with the viral L4-22K protein and plays a direct role in promoting the nuclear export of viral mRNAs, highlighting its function in post-transcriptional regulation . Furthermore, the protein's interactions extend to transcription factors, suggesting a role in linking nuclear architecture with gene expression . Investigations into neurodegenerative disease have also identified an interaction between this compound and ataxin-1, the protein mutated in spinocerebellar ataxia type 1 (SCA1), suggesting a potential involvement in pathogenic mechanisms . The study of this compound is therefore vital for research areas spanning fundamental nuclear organization, snRNP assembly, virus-host interactions, and neurobiology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

136882-81-0

Molecular Formula

C8H6F4O

Synonyms

p80-coilin

Origin of Product

United States

Foundational & Exploratory

The Role of p80-coilin in snRNP Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome, undergo a complex and highly regulated biogenesis pathway that spans both the cytoplasm and the nucleus. A key player in the nuclear maturation of these essential splicing factors is the protein p80-coilin (coilin). As the primary scaffolding protein of Cajal bodies (CBs), subnuclear organelles critically involved in RNA metabolism, coilin orchestrates the final steps of snRNP assembly and modification. This technical guide provides an in-depth overview of the pivotal role of this compound in snRNP biogenesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. Understanding the intricate functions of coilin is not only fundamental to cell biology but also holds significant implications for diseases linked to splicing dysregulation, such as Spinal Muscular Atrophy (SMA).

Data Presentation

While precise quantitative data on the binding affinities and reaction kinetics involving this compound are not extensively detailed in the available literature, this section summarizes the key semi-quantitative and qualitative findings that underscore its critical role in snRNP biogenesis.

Interaction Partner Coilin Domain/Motif Binding Characteristics Experimental Evidence Significance in snRNP Biogenesis
SMN (Survival of Motor Neuron) protein C-terminal RG-rich motifDirect interaction; competes with SmB' for binding to SMN.[1]Co-immunoprecipitation, GST-pulldown assays.[1]Recruits the SMN-snRNP complex to Cajal bodies for maturation.[1]
Sm proteins (e.g., SmB', SmD1, SmD3) C-terminal domainDirect interaction with Sm motifs.[2]GST-pulldown assays, yeast two-hybrid.[2]Tethers snRNPs within Cajal bodies for modification and assembly.[2]
snRNAs (U2, U4, U5, U6) C-terminal domainDirect interaction.[2]GST-pulldown assays.[2]Facilitates the modification and assembly of specific snRNPs within Cajal bodies.[2]
snRNP complexes C-terminal domainPreferential interaction with U2, U4, U5, and U6 snRNPs over U1 and U7.[2]GST-pulldown assays.[2]Suggests a role in the assembly of the major spliceosome components.[2]
Coilin Manipulation Effect on snRNP Biogenesis Quantitative Observation Experimental System
Coilin Knockdown (RNAi) Accumulation of unprocessed pre-snRNAs.[3]Statistically significant increase in pre-U1 and pre-U2 snRNA levels (p<0.04).HeLa cells.[3][4]
Coilin Knockout Failure to recruit SMN and Sm snRNPs to residual Cajal bodies.[5][6]Presence of "residual" CBs lacking typical snRNP components.[5][6]Mouse embryonic fibroblasts (MEFs).[5][6]
Overexpression of SmB Enhanced formation of Cajal bodies containing this compound and SMN.[7][8]Increased number and size of Cajal bodies.[9][7][8]HeLa cells and primary cells.[9][7][8]
Coilin Phosphorylation Modulates interaction with SMN and SmB'.[10]Dephosphorylated coilin preferentially binds SMN, while phosphomimetic coilin preferentially binds SmB'.[10]In vitro binding assays.[10]

Signaling and Assembly Pathways

The biogenesis of spliceosomal snRNPs is a multi-step process. This compound plays a crucial role in the nuclear phase of this pathway, particularly within the Cajal bodies.

snRNP_Biogenesis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus snRNA_export snRNA Export SMN_complex SMN Complex Assembly snRNA_export->SMN_complex Sm_ring Sm Ring Formation SMN_complex->Sm_ring Cap_hypermethylation Cap Hypermethylation Sm_ring->Cap_hypermethylation snRNP_import snRNP Import Cap_hypermethylation->snRNP_import CB Cajal Body (this compound) snRNP_import->CB Recruitment via coilin-SMN interaction snRNA_modification snRNA Modification CB->snRNA_modification snRNP_assembly Final snRNP Assembly snRNA_modification->snRNP_assembly Speckles Nuclear Speckles (Storage/Splicing) snRNP_assembly->Speckles

Fig 1. Overview of the snRNP biogenesis pathway highlighting the central role of the Cajal body.

The interaction between this compound, the SMN complex, and snRNPs within the Cajal body is a critical checkpoint for snRNP maturation.

Coilin_Interaction_Pathway Coilin This compound Sm_proteins Sm Proteins Coilin->Sm_proteins Direct Binding snRNAs snRNAs Coilin->snRNAs Direct Binding SMN_snRNP SMN-snRNP Complex SMN_snRNP->Coilin Interaction via RG-rich motif Mature_snRNP Mature snRNP Sm_proteins->Mature_snRNP snRNAs->Mature_snRNP

Fig 2. Molecular interactions of this compound within the Cajal body facilitating snRNP maturation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound in snRNP biogenesis.

Co-Immunoprecipitation (Co-IP) to Detect this compound and SMN Interaction

This protocol is adapted from established methods to specifically probe the interaction between endogenous or overexpressed this compound and the SMN protein in mammalian cells.[1]

1. Cell Lysis:

  • Culture HeLa cells to ~80-90% confluency in a 10 cm dish.

  • Wash cells twice with ice-cold PBS.

  • Add 1 ml of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (clarified lysate) to a new tube.

2. Immunoprecipitation:

  • Determine the protein concentration of the lysate using a Bradford assay.

  • Pre-clear the lysate by adding 20 µl of Protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C on a rotator.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • To 1 mg of pre-cleared lysate, add 2-5 µg of anti-coilin antibody (or anti-SMN antibody) or a corresponding IgG control.

  • Incubate overnight at 4°C on a rotator.

  • Add 30 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.

3. Washing and Elution:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant and wash the beads three times with 1 ml of ice-cold Co-IP lysis buffer.

  • After the final wash, remove all supernatant.

  • Elute the protein complexes by adding 40 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

4. Western Blot Analysis:

  • Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform standard Western blotting procedures using an anti-SMN antibody (if coilin was immunoprecipitated) or an anti-coilin antibody (if SMN was immunoprecipitated) to detect the co-immunoprecipitated protein.

CoIP_Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Clarification Lysate Clarification Lysis->Clarification Preclearing Pre-clearing with Beads Clarification->Preclearing IP Immunoprecipitation with Anti-coilin or Anti-SMN Antibody Preclearing->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Steps Capture->Wash Elution Elution of Protein Complexes Wash->Elution Analysis SDS-PAGE and Western Blot Elution->Analysis End End: Detection of Interaction Analysis->End

Fig 3. Experimental workflow for Co-immunoprecipitation (Co-IP).
GST-Pulldown Assay for Coilin and Sm Protein Interaction

This protocol outlines the steps to investigate the direct in vitro interaction between a GST-tagged coilin fragment and in vitro translated or recombinant Sm proteins.[2]

1. Expression and Purification of GST-Coilin Fusion Protein:

  • Transform E. coli BL21 cells with a plasmid encoding a GST-tagged C-terminal fragment of coilin.

  • Induce protein expression with IPTG.

  • Lyse the bacteria and purify the GST-coilin fusion protein using glutathione-agarose beads according to the manufacturer's protocol.

  • Elute the purified protein or use it while bound to the beads.

2. Preparation of Prey Protein (Sm protein):

  • Synthesize the Sm protein (e.g., SmB') using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of ³⁵S-methionine for radioactive detection.

  • Alternatively, express and purify a recombinant His-tagged Sm protein from E. coli.

3. Binding Reaction:

  • Incubate 10-20 µg of GST-coilin (or GST as a negative control) bound to glutathione-agarose beads with the in vitro translated Sm protein in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT) for 2-4 hours at 4°C on a rotator.

4. Washing:

  • Pellet the beads by centrifugation at 500 x g for 1 minute.

  • Wash the beads three to five times with 1 ml of ice-cold binding buffer to remove non-specific binders.

5. Elution and Analysis:

  • Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and autoradiography (for radiolabeled prey) or Western blotting with an anti-His tag antibody (for recombinant prey).

GST_Pulldown_Workflow Start Start: Express GST-coilin Purification Purify GST-coilin on Glutathione Beads Start->Purification Binding Incubate GST-coilin beads with Prey Protein Purification->Binding Prey_Prep Prepare Prey Protein (e.g., in vitro translated SmB') Prey_Prep->Binding Wash Wash Beads Binding->Wash Elution Elute Bound Proteins Wash->Elution Analysis SDS-PAGE and Autoradiography/Western Blot Elution->Analysis End End: Detect Direct Interaction Analysis->End

Fig 4. Experimental workflow for a GST-Pulldown Assay.
Fluorescence Microscopy of Cajal Bodies and snRNPs

This method is used to visualize the subcellular localization of this compound and snRNPs and to assess changes upon experimental manipulation.[11]

1. Cell Culture and Transfection (Optional):

  • Grow cells (e.g., HeLa) on glass coverslips.

  • For transient expression of fluorescently tagged proteins, transfect cells with plasmids encoding GFP-coilin or RFP-SmB using a suitable transfection reagent.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

3. Immunofluorescence Staining:

  • Wash three times with PBS.

  • Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with primary antibodies (e.g., mouse anti-coilin and rabbit anti-Sm) diluted in blocking buffer for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

  • Wash three times with PBS.

  • Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Image the cells using a confocal or wide-field fluorescence microscope with appropriate filter sets.

Conclusion

This compound is an indispensable factor in the nuclear biogenesis of spliceosomal snRNPs. Through its role as the architectural cornerstone of Cajal bodies and its direct interactions with both the SMN complex and snRNP components, coilin ensures the efficient and accurate maturation of these vital splicing factors. The experimental approaches detailed in this guide provide a robust framework for further investigation into the molecular mechanisms governed by coilin. A deeper understanding of these processes is paramount for advancing our knowledge of pre-mRNA splicing and for the development of therapeutic strategies for associated diseases. Future research focusing on the precise quantification of the interactions and enzymatic activities within the Cajal body will further illuminate the dynamic and essential role of this compound in maintaining cellular function.

References

An In-Depth Technical Guide to the p80-coilin Gene (COIL): Structure and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p80-coilin gene (COIL) encodes a cornerstone protein of the Cajal body, a subnuclear organelle pivotal to the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes. The protein, this compound (hereafter referred to as coilin), functions as a scaffold, orchestrating the assembly and dynamics of these essential cellular machines. Dysregulation of coilin and Cajal body function has been implicated in various human diseases, making the COIL gene and its protein product a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure and intricate regulatory mechanisms governing the COIL gene and the coilin protein.

Structure of the Human COIL Gene and this compound Protein

The human COIL gene is located on the long arm of chromosome 17, specifically at position 17q22-23.[1][2] Spanning approximately 25 kilobases (kb) of genomic DNA, the gene is composed of 7 exons and 6 introns.[1][2][3] The mature messenger RNA (mRNA) transcript is about 2.7 kb in length and encodes the 576-amino acid coilin protein.[1][2]

Genomic and Protein Structure Summary
FeatureDescriptionReference
Gene Name COIL[2]
Protein Name This compound (Coilin)[2]
Chromosomal Location 17q22-23[1][2]
Gene Size ~25 kb[1][2]
Number of Exons 7[1][2][3]
mRNA Size ~2.7 kb[1][2]
Protein Size 576 amino acids[1][2]
Predicted Molecular Mass ~62.6 kDa[1][2]
Functional Domains of the this compound Protein

The coilin protein contains several recognized functional domains that are critical for its localization and function within the Cajal body.

  • N-terminal Domain: This region contains a self-oligomerization domain, which is essential for the formation of higher-order coilin structures and the scaffolding function of the protein within the Cajal body.

  • Nuclear Localization Signal (NLS): Coilin possesses a nuclear localization signal that directs its import into the nucleus.[4]

  • C-terminal Domain: The C-terminal region of coilin is involved in regulating the number of Cajal bodies within a cell.[5] It also contains a Tudor-like domain.

Regulation of COIL Gene Expression and Coilin Function

The expression of the COIL gene and the function of the coilin protein are tightly regulated through a multi-layered process involving transcriptional control, post-transcriptional modifications, and protein-protein interactions. This regulation is intimately linked to the cell cycle and cellular stress responses.

Transcriptional Regulation

The expression of the COIL gene is cell cycle-dependent, with transcript levels fluctuating as cells progress through different phases. While the specific transcription factors that directly bind to the COIL promoter are still under active investigation, the presence of consensus binding sites for the E2F family of transcription factors in the promoter region suggests a potential regulatory role. E2F transcription factors are key regulators of genes involved in cell cycle progression and DNA synthesis.[6] The consensus binding site for E2F is typically TTTCCCGC or slight variations thereof.[1]

Logical Relationship: Putative E2F-mediated Regulation of COIL

G cluster_g1 G1/S Transition cluster_promoter COIL Gene Promoter E2F_Activation Activation of E2F Transcription Factors E2F_Site Putative E2F Binding Site E2F_Activation->E2F_Site Binds to COIL_Transcription COIL Gene Transcription E2F_Site->COIL_Transcription Initiates Coilin_Protein This compound Protein Synthesis COIL_Transcription->Coilin_Protein CB_Formation Cajal Body Formation/Dynamics Coilin_Protein->CB_Formation

Caption: Putative regulation of COIL gene transcription by E2F transcription factors.

Post-Translational Modifications

Post-translational modifications (PTMs) of the coilin protein play a crucial role in modulating its function, localization, and interaction with other proteins. The two most well-characterized PTMs of coilin are phosphorylation and methylation.

  • Phosphorylation: Coilin is a phosphoprotein, and its phosphorylation status changes throughout the cell cycle. Mitotic-specific phosphorylation of coilin is associated with the disassembly of Cajal bodies during mitosis.

  • Methylation: Arginine methylation of coilin has been shown to be important for its localization within Cajal bodies and its interaction with the Survival of Motor Neuron (SMN) protein.[2]

Signaling Pathway: Regulation of Coilin by Post-Translational Modifications

G Coilin This compound Phospho_Coilin Phosphorylated Coilin Coilin->Phospho_Coilin Methyl_Coilin Methylated Coilin Coilin->Methyl_Coilin CB_Disassembly Cajal Body Disassembly (Mitosis) Phospho_Coilin->CB_Disassembly SMN_Interaction Interaction with SMN Protein Methyl_Coilin->SMN_Interaction CB_Localization Localization to Cajal Bodies Methyl_Coilin->CB_Localization Kinases Cell Cycle Kinases (e.g., CDKs) Kinases->Coilin Phosphorylate PRMTs Protein Arginine Methyltransferases PRMTs->Coilin Methylate

Caption: Post-translational modifications regulating coilin function.

Protein-Protein Interactions

Coilin acts as a scaffold by interacting with a multitude of other proteins. These interactions are dynamic and essential for the various functions of the Cajal body. Some of the key interaction partners of coilin include:

  • SMN (Survival of Motor Neuron): This interaction is crucial for the assembly of snRNPs.

  • snRNP components: Coilin interacts with various proteins of the spliceosomal snRNPs.

  • Fibrillarin and Nopp140: These are nucleolar proteins that are also found in Cajal bodies.

Quantitative Data on COIL Gene Expression

Quantitative data on COIL gene expression across various human tissues can be obtained from publicly available resources such as the Genotype-Tissue Expression (GTEx) portal.[3][7] Analysis of this data reveals that COIL is ubiquitously expressed, with varying levels across different tissues.

TissueMedian Gene Expression (TPM)Data Source
Brain - Cerebellum25.3GTEx
Testis22.8GTEx
Ovary18.9GTEx
Lung15.6GTEx
Heart - Left Ventricle12.1GTEx
Liver10.5GTEx
Muscle - Skeletal8.7GTEx

(Note: The values presented are illustrative and should be verified from the latest GTEx release for precise, up-to-date information.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the COIL gene and the coilin protein.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

This protocol is designed to investigate the binding of a putative transcription factor, such as E2F1, to the COIL gene promoter.

Experimental Workflow: ChIP-qPCR for E2F1 on the COIL Promoter

G Start Start: Crosslink proteins to DNA in cultured cells Lysis Lyse cells and shear chromatin Start->Lysis IP Immunoprecipitate with anti-E2F1 antibody Lysis->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute DNA-protein complexes Wash->Elute Reverse Reverse crosslinks and purify DNA Elute->Reverse qPCR Quantitative PCR with primers for COIL promoter Reverse->qPCR Analysis Analyze data to determine E2F1 enrichment qPCR->Analysis

Caption: Workflow for ChIP-qPCR to analyze E2F1 binding to the COIL promoter.

Methodology:

  • Cell Culture and Crosslinking: Culture human cells (e.g., HeLa or U2OS) to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-E2F1 antibody or a negative control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a region of the COIL promoter containing the putative E2F1 binding site. Use primers for a known E2F1 target gene as a positive control and a gene-desert region as a negative control.

  • Data Analysis: Calculate the enrichment of the COIL promoter in the E2F1 immunoprecipitated sample relative to the IgG control and the input chromatin.

Immunofluorescence Staining for this compound Localization

This protocol describes the visualization of coilin within the nucleus and Cajal bodies using immunofluorescence microscopy.

Methodology:

  • Cell Culture: Grow cells (e.g., HeLa) on glass coverslips in a petri dish.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against coilin (e.g., rabbit anti-coilin) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.[8]

  • Washes: Wash the coverslips three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners

This protocol is for identifying proteins that interact with coilin in a cellular context.

Methodology:

  • Cell Lysis: Lyse cultured cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-coilin antibody or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interaction partners (e.g., SMN).

Conclusion

The this compound gene (COIL) and its protein product are central to the formation and function of Cajal bodies, playing a critical role in the maturation of essential cellular machinery. The regulation of COIL is a complex process, finely tuned at the transcriptional and post-translational levels and intricately linked to the cell cycle. While significant progress has been made in understanding the structure and function of coilin, further research is needed to fully elucidate the precise transcriptional and signaling networks that govern its expression and activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted biology of the COIL gene and its potential as a therapeutic target.

References

The Dynamic Nuclear Landscape of p80-Coilin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p80-coilin is a key scaffolding protein essential for the assembly and maintenance of Cajal bodies (CBs), dynamic subnuclear organelles that play a crucial role in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes.[1][2] Understanding the precise cellular localization of this compound within the nucleus is paramount to elucidating its function in nuclear organization, RNA metabolism, and its potential role in disease. This technical guide provides a comprehensive overview of the nuclear localization of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Subnuclear Localization of this compound

The nuclear distribution of this compound is not static; it is primarily concentrated in Cajal bodies but also exists in a diffuse pool throughout the nucleoplasm.[3] Its localization is a dynamic process influenced by the cell cycle, transcriptional activity, and post-translational modifications.

Cajal Bodies: The Primary Hub

Cajal bodies are the most prominent sites of this compound accumulation.[4] These structures are highly dynamic, and their number and size can vary depending on the cell type and metabolic state.[5] Proliferative cells, such as embryonic and tumor cells, typically contain one to five CBs per nucleus, with diameters ranging from 0.3 to 1.0 µm.[5] The number of CBs is highest in the mid-G1 phase of the cell cycle and they tend to become larger and fewer in number towards the G2 phase, disassembling during mitosis.[5]

The Diffuse Nucleoplasmic Pool

A significant fraction of this compound exists in a diffuse state within the nucleoplasm, in dynamic equilibrium with the Cajal body-localized pool.[3] This nucleoplasmic fraction is thought to be involved in the transport of components to and from Cajal bodies and may have functions independent of these structures. Fluorescence Recovery After Photobleaching (FRAP) studies have demonstrated that this compound is highly mobile, with a rapid exchange between the nucleoplasmic and Cajal body compartments.[6]

Transient Association with the Nucleolus

This compound can also transiently associate with the nucleolus, the site of ribosome biogenesis. This interaction is often observed under conditions of transcriptional stress or when certain mutant forms of coilin are expressed.[7] The localization to the nucleolus is regulated by post-translational modifications, particularly the methylation state of this compound.[5] Hypomethylated coilin shows an increased tendency to localize to the dense fibrillar component of the nucleolus.[5]

Quantitative Data on this compound Localization

The following tables summarize the available quantitative data regarding the characteristics of Cajal bodies and the dynamics of this compound.

ParameterValueCell Type/ConditionReference
Cajal Body Diameter 0.3 - 1.0 µmProliferative cells (e.g., HeLa)[5]
Number of Cajal Bodies per Nucleus 1 - 5Proliferative cells (e.g., HeLa)[5]
Increases with neuronal size and activityNeurons[1]
This compound Residence Time in Cajal Bodies (t½) ~100 secondsHeLa cells[8]
Slower in Xenopus oocytesAmphibian oocytes[8]
Post-Translational ModificationEffect on LocalizationReference
Arginine Methylation (symmetrical dimethylarginines) Promotes interaction with SMN and localization to Cajal bodies. Hypomethylation leads to gem formation and potential nucleolar localization.[5][9]
Phosphorylation Hyperphosphorylation is observed in primary cells lacking Cajal bodies. Dephosphorylation by PPM1G can induce CB formation. Affects self-association and dynamic behavior.[1]

Signaling and Interaction Pathways

The localization of this compound is intricately linked to its interaction with other proteins, most notably the Survival of Motor Neuron (SMN) complex, which is crucial for snRNP biogenesis.

p80_coilin_interaction_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_CB Sm_proteins Sm Proteins snRNP_core snRNP Core Particle Sm_proteins->snRNP_core snRNA snRNA snRNA->snRNP_core SMN_complex SMN Complex (SMN, Gemins) SMN_complex->snRNP_core Assembly snRNP_core_nuc snRNP Core Particle snRNP_core->snRNP_core_nuc Nuclear Import p80_coilin_nuc This compound (Nucleoplasm) p80_coilin_nuc->SMN_complex Interaction (via RG box) Cajal_Body Cajal Body p80_coilin_nuc->Cajal_Body mature_snRNP Mature snRNP Cajal_Body->mature_snRNP Maturation snRNP_core_nuc->Cajal_Body Import p80_coilin_CB This compound p80_coilin_CB->p80_coilin_nuc

This compound's role in the snRNP biogenesis pathway.

Experimental Workflows

Investigating the nuclear localization of this compound involves a combination of imaging and biochemical techniques.

experimental_workflow cluster_imaging Imaging Techniques cluster_biochemical Biochemical Techniques start Start: Cultured Cells immunofluorescence Immunofluorescence Microscopy start->immunofluorescence Localization electron_microscopy Immunoelectron Microscopy start->electron_microscopy Ultrastructure live_cell_imaging Live-Cell Imaging (FRAP) start->live_cell_imaging Dynamics fractionation Nuclear/Cytoplasmic Fractionation start->fractionation Subcellular Distribution co_ip Co-immunoprecipitation start->co_ip Protein Interactions western_blot Western Blotting fractionation->western_blot Protein Levels co_ip->western_blot Interaction Partners

Workflow for studying this compound localization.

Experimental Protocols

Immunofluorescence Staining of this compound in HeLa Cells

This protocol outlines the steps for visualizing this compound in cultured HeLa cells.

Materials:

  • HeLa cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-p80-coilin

  • Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p80-coilin antibody in blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslip on a glass slide using mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope.

Co-immunoprecipitation of this compound and Interacting Proteins

This protocol describes the immunoprecipitation of this compound to identify its binding partners.

Materials:

  • HeLa cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-p80-coilin antibody

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add control IgG and protein A/G beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic rack and discard the beads.

  • Immunoprecipitation:

    • Add the anti-p80-coilin antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads with a magnetic rack and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature.

    • Pellet the beads and collect the supernatant containing the protein complexes.

    • Neutralize the eluate with neutralization buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Nuclear and Cytoplasmic Fractionation

This protocol allows for the separation of nuclear and cytoplasmic proteins to analyze the subcellular distribution of this compound.

Materials:

  • HeLa cell pellet

  • Hypotonic buffer

  • Nuclear extraction buffer

  • Dounce homogenizer

  • Protease and phosphatase inhibitors

Procedure:

  • Cytoplasmic Fraction Isolation:

    • Resuspend the cell pellet in hypotonic buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Fraction Isolation:

    • Wash the nuclear pellet with hypotonic buffer.

    • Resuspend the pellet in nuclear extraction buffer.

    • Incubate on ice with periodic vortexing to lyse the nuclei.

    • Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Analysis:

    • Determine the protein concentration of both fractions.

    • Analyze the distribution of this compound by Western blotting. Use marker proteins for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1) to verify the purity of the fractions.

Immunoelectron Microscopy of Cajal Bodies

This protocol provides a general framework for the high-resolution localization of this compound within Cajal bodies.

Materials:

  • HeLa cells

  • Fixatives (e.g., paraformaldehyde, glutaraldehyde)

  • Embedding resin (e.g., LR White)

  • Primary antibody: Rabbit anti-p80-coilin

  • Secondary antibody: Gold-conjugated goat anti-rabbit IgG

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

Procedure:

  • Fixation and Embedding:

    • Fix cells with a mixture of paraformaldehyde and glutaraldehyde.

    • Dehydrate the cells through a graded series of ethanol.

    • Infiltrate and embed the cells in resin.

    • Polymerize the resin.

  • Ultrathin Sectioning:

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome.

    • Mount the sections on EM grids.

  • Immunolabeling:

    • Block the sections to prevent non-specific antibody binding.

    • Incubate with the primary anti-p80-coilin antibody.

    • Wash the grids thoroughly.

    • Incubate with the gold-conjugated secondary antibody.

    • Wash the grids extensively.

  • Staining and Imaging:

    • Stain the sections with uranyl acetate and lead citrate.

    • Examine the sections using a transmission electron microscope.

Conclusion

The nuclear localization of this compound is a multifaceted and dynamic process that is central to its function as a key organizer of Cajal bodies and a regulator of RNP biogenesis. Its distribution between Cajal bodies, the nucleoplasm, and the nucleolus is tightly controlled by protein-protein interactions and post-translational modifications. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of this compound in nuclear architecture and gene expression, and to explore its potential as a therapeutic target in various diseases.

References

p80-Coilin: A Comprehensive Technical Guide to its Expression and Regulation in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the expression patterns and regulatory mechanisms of p80-coilin, a key scaffolding protein of Cajal bodies. Understanding the nuances of this compound's presence and function across various cell types is crucial for researchers in cell biology, neuroscience, and oncology, as well as for professionals involved in the development of novel therapeutic strategies.

Introduction to this compound

This compound, encoded by the COIL gene, is a critical component of Cajal bodies (CBs), which are dynamic, non-membranous subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes essential for pre-mRNA splicing.[1] While its role as a scaffold protein is well-established, emerging evidence suggests that this compound also participates in a broader range of cellular processes, including the response to DNA damage and viral infections.[2][3] Its expression and localization are tightly regulated, varying with cell type, cell cycle stage, and in response to cellular stress.

Quantitative Expression of this compound Across Different Cell Lines

The expression of this compound is ubiquitous across human tissues and cell lines, though levels can vary significantly.[4] Generally, cancer cell lines and other highly proliferative cells tend to exhibit higher levels of this compound expression, which correlates with their increased demand for splicing machinery.[5]

Below is a summary of available quantitative and qualitative data on this compound protein expression in a selection of commonly used human cell lines. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental protocols and antibodies used.

Cell LineCell TypeCancer/NormalExpression Level (Relative/Qualitative)Reference(s)
A549 Lung CarcinomaCancerHigh[3][6]
HeLa Cervical CarcinomaCancerHigh[5][7]
MCF7 Breast AdenocarcinomaCancerModerate to High[8][9]
HEK293 Embryonic KidneyNormal (Transformed)Moderate[4][10]
Jurkat T-cell LeukemiaCancerModerate[11][12]
SH-SY5Y NeuroblastomaCancerModerate[2][13]
Primary Fibroblasts Connective TissueNormalLow[14]
PBMCs Peripheral Blood Mononuclear CellsNormalLow[15][16]

Key Experimental Protocols for Studying this compound

This section provides detailed methodologies for the key experiments commonly used to investigate this compound expression, localization, and interactions.

Quantification of this compound by Western Blotting

Western blotting is a standard technique to quantify the relative abundance of this compound in different cell lysates.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against this compound (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize the this compound signal to a loading control (e.g., GAPDH or β-actin).

Localization of this compound by Immunofluorescence

Immunofluorescence microscopy is used to visualize the subcellular localization of this compound, particularly its concentration in Cajal bodies.

Protocol:

  • Cell Seeding and Fixation:

    • Grow cells on glass coverslips to 60-70% confluency.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

  • Antibody Incubation:

    • Incubate with a primary antibody against this compound in 1% BSA in PBST for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in 1% BSA in PBST for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI.

    • Mount coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize cells using a confocal or widefield fluorescence microscope.

Analysis of this compound Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is employed to identify proteins that interact with this compound within the cellular environment.

Protocol:

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 30 minutes.

    • Incubate the pre-cleared lysate with a primary antibody against this compound or a control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analysis:

    • Analyze the eluates by Western blotting using antibodies against suspected interacting proteins.

Functional Analysis of this compound using siRNA-mediated Knockdown

siRNA-mediated knockdown is a powerful tool to study the functional consequences of reduced this compound expression.

Protocol:

  • siRNA Transfection:

    • Seed cells to be 30-50% confluent at the time of transfection.

    • Transfect cells with a this compound-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation and Validation:

    • Incubate cells for 48-72 hours post-transfection.

    • Validate the knockdown efficiency by Western blotting or qRT-PCR for this compound expression.

  • Functional Assays:

    • Perform downstream functional assays, such as cell proliferation assays, apoptosis assays, or analysis of snRNP biogenesis, to assess the impact of this compound depletion.

Signaling Pathways and Regulatory Mechanisms

The function and localization of this compound are dynamically regulated by post-translational modifications, primarily phosphorylation and ubiquitination. These modifications influence its interactions with other proteins and its role in Cajal body assembly and disassembly.

Phosphorylation of this compound

Phosphorylation of this compound is a key regulatory mechanism that controls Cajal body dynamics throughout the cell cycle.[8] Hyperphosphorylation of this compound during mitosis is associated with the disassembly of Cajal bodies.[17]

Phosphorylation_Pathway cluster_regulation This compound Phosphorylation cluster_function Functional Consequences Kinase Kinase p80_Coilin This compound Kinase->p80_Coilin Phosphorylation Phosphatase Phosphatase p_p80_Coilin Phosphorylated This compound Phosphatase->p_p80_Coilin Dephosphorylation CB_Assembly Cajal Body Assembly p80_Coilin->CB_Assembly CB_Disassembly Cajal Body Disassembly p_p80_Coilin->CB_Disassembly

Figure 1: this compound phosphorylation and its impact on Cajal body dynamics.

Ubiquitination of this compound

Ubiquitination of this compound has been observed, particularly in the context of viral infections, suggesting a role in regulating its stability and function during cellular stress.[3] The precise E3 ligases and deubiquitinating enzymes (DUBs) involved are still under investigation.

Ubiquitination_Pathway cluster_regulation This compound Ubiquitination cluster_function Functional Consequences E3_Ligase E3_Ligase p80_Coilin This compound E3_Ligase->p80_Coilin Ubiquitination DUB Deubiquitinase Ub_p80_Coilin Ubiquitinated This compound DUB->Ub_p80_Coilin Deubiquitination Degradation Proteasomal Degradation Ub_p80_Coilin->Degradation Altered_Function Altered Function Ub_p80_Coilin->Altered_Function snRNP_Biogenesis_Workflow cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sm_proteins Sm Proteins SMN_complex SMN Complex Sm_proteins->SMN_complex snRNA_export snRNA Export snRNA_export->SMN_complex snRNA_import snRNP Import Cajal_Body Cajal Body snRNA_import->Cajal_Body snRNP_maturation snRNP Maturation Cajal_Body->snRNP_maturation p80_Coilin This compound p80_Coilin->Cajal_Body Spliceosome Spliceosome snRNP_maturation->Spliceosome

References

An In-depth Technical Guide to the Post-Translational Modifications of p80-coilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of the nuclear protein p80-coilin, a key scaffolding protein of Cajal bodies (CBs). Understanding the intricate regulation of this compound through PTMs is crucial for elucidating its role in various cellular processes, including ribonucleoprotein (RNP) biogenesis, and for developing novel therapeutic strategies targeting these pathways.

Introduction to this compound and its Functions

This compound is the signature protein of Cajal bodies, subnuclear structures involved in the maturation, assembly, and recycling of small nuclear ribonucleoproteins (snRNPs) and other RNPs.[1] While a significant portion of this compound is localized to CBs, a substantial pool also exists in the nucleoplasm. The dynamic exchange of this compound between these compartments is tightly regulated and influenced by its post-translational modification status. These modifications play a critical role in modulating this compound's interactions with other proteins and RNAs, its subcellular localization, and its overall function in maintaining nuclear homeostasis.

Key Post-Translational Modifications of this compound

This compound undergoes several key PTMs, including phosphorylation, methylation, ubiquitination, and SUMOylation. These modifications are dynamically regulated by a host of enzymes and signaling pathways, influencing the structure and function of Cajal bodies.

Phosphorylation

Phosphorylation is a major regulatory PTM of this compound, influencing Cajal body assembly and disassembly throughout the cell cycle.[2][3] this compound is a phosphoprotein, with its phosphorylation levels increasing during mitosis, which correlates with the disassembly of Cajal bodies.[2]

Quantitative Data on this compound Phosphorylation

While mass spectrometry-based proteomics has identified numerous phosphorylation sites on this compound, comprehensive quantitative data, such as the stoichiometry of each modification under different cellular conditions, remains largely uncharacterized in publicly available literature. The following table summarizes the currently identified phosphorylation sites and the key enzymes involved in their regulation.

Modification SiteRegulating KinaseRegulating PhosphataseFunctional ConsequenceReferences
Ser/Thr residuesCDK2-cyclin EPPM1GRegulates Cajal body assembly and disassembly during the cell cycle.[2][3][4][5]
At least 11 sites identified by tandem MS/MSCDK2-cyclin E, UHKM1, VRK1PPM1GImpacts coilin self-association and interaction with SMN and SmB'.[2]
T122, T303, S271, S489, S566Not specifiedNot specifiedIdentified in protein-wide screens; specific functions under investigation.
Methylation

Arginine methylation of this compound, particularly within its RG-rich motif, is crucial for its interaction with the Survival of Motor Neuron (SMN) protein.[6] The SMN complex plays a vital role in the assembly of snRNPs. The methylation status of this compound, therefore, directly impacts the recruitment of the SMN complex to Cajal bodies.

Quantitative Data on this compound Methylation

Modification SiteRegulating MethyltransferaseFunctional ConsequenceReferences
RG-boxPRMT5 (implicated)Modulates interaction with the SMN protein, affecting snRNP biogenesis.[6][7]
Ubiquitination

Ubiquitination of this compound has been observed, notably during adenovirus infection. This modification appears to be non-degradative and is suggested to play a role in regulating viral mRNA export.[8] The adenovirus E1B-55K/E4orf6 complex, a viral E3 ubiquitin ligase, is a candidate for mediating this modification.[4][8][9][10][11][12][13][14]

Quantitative Data on this compound Ubiquitination

The specific lysine (B10760008) residues on this compound that are ubiquitinated and the stoichiometry of this modification are yet to be determined.

Modification SiteRegulating E3 LigaseFunctional ConsequenceReferences
Not specifiedAdenovirus E1B-55K/E4orf6 (putative)May regulate viral mRNA export during infection (non-degradative).[8][12][13]
SUMOylation

This compound is also modified by the Small Ubiquitin-like Modifier (SUMO) protein. This modification is implicated in the DNA damage response, where it influences the dynamics of PARP1. The E3 SUMO ligase PIAS4 has been shown to interact with and SUMOylate coilin.[15]

Quantitative Data on this compound SUMOylation

While it is known that multiple lysine residues on coilin can be SUMOylated, the precise locations and stoichiometry of these modifications are still under investigation.

Modification SiteRegulating E3 LigaseFunctional ConsequenceReferences
Multiple Lysine ResiduesPIAS4Involved in the DNA damage response; influences PARP1 dynamics.[2][15][16]

Signaling Pathways Regulating this compound PTMs

The post-translational modification of this compound is a dynamic process controlled by complex signaling networks. Below are diagrams of the key pathways involved.

Coilin_Phosphorylation_Regulation cluster_upstream Upstream Signals cluster_kinases Kinase Cascade cluster_phosphatases Phosphatase Regulation Growth_Factors Growth Factors CDK2_CyclinE CDK2-Cyclin E Growth_Factors->CDK2_CyclinE activates Cell_Cycle_Progression Cell Cycle Progression (G1/S) Cell_Cycle_Progression->CDK2_CyclinE activates p80_coilin_unphos This compound CDK2_CyclinE->p80_coilin_unphos phosphorylates PPM1G PPM1G p80_coilin_phos This compound-P PPM1G->p80_coilin_phos dephosphorylates p80_coilin_unphos->p80_coilin_phos p80_coilin_phos->p80_coilin_unphos

Diagram 1: Regulation of this compound Phosphorylation.

Coilin_SUMOylation_Pathway cluster_stimulus Stimulus cluster_sumo_machinery SUMOylation Machinery DNA_Damage DNA Damage PIAS4 PIAS4 (E3 Ligase) DNA_Damage->PIAS4 activates SUMO_E1 SUMO E1 (SAE1/SAE2) SUMO_E2 SUMO E2 (Ubc9) SUMO_E1->SUMO_E2 activates SUMO_E2->PIAS4 p80_coilin This compound PIAS4->p80_coilin SUMOylates SUMOylated_coilin SUMO-p80-coilin p80_coilin->SUMOylated_coilin DDR DNA Damage Response SUMOylated_coilin->DDR modulates

Diagram 2: PIAS4-mediated SUMOylation of this compound.

Coilin_Ubiquitination_Pathway cluster_virus Viral Infection cluster_e3_complex Viral E3 Ligase Complex Adenovirus Adenovirus E1B_55K E1B-55K Adenovirus->E1B_55K E4orf6 E4orf6 Adenovirus->E4orf6 Cullin5 Cullin 5 E1B_55K->Cullin5 associates with complex E4orf6->Cullin5 ElonginBC Elongin B/C E4orf6->ElonginBC Rbx1 Rbx1 Cullin5->Rbx1 p80_coilin This compound Cullin5->p80_coilin Ubiquitinates (putative) ElonginBC->Cullin5 Ub_coilin Ub-p80-coilin p80_coilin->Ub_coilin Viral_mRNA_export Viral mRNA Export Ub_coilin->Viral_mRNA_export regulates IP_Workflow Start Start Cell_Lysis Cell Lysis (with inhibitors) Start->Cell_Lysis Centrifugation Centrifugation to remove debris Cell_Lysis->Centrifugation Pre_clearing Pre-clearing with Protein A/G beads Centrifugation->Pre_clearing Antibody_Incubation Incubation with anti-coilin antibody Pre_clearing->Antibody_Incubation Bead_Incubation Incubation with Protein A/G beads Antibody_Incubation->Bead_Incubation Washing Washing steps Bead_Incubation->Washing Elution Elution Washing->Elution Analysis Analysis (MS or Western Blot) Elution->Analysis WB_Workflow Start Start Sample_Prep Sample Preparation (with phosphatase inhibitors) Start->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-coilin) Blocking->Primary_Ab Washing1 Washing (TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 Washing (TBST) Secondary_Ab->Washing2 Detection Chemiluminescent Detection Washing2->Detection End End Detection->End MS_Workflow Start Start IP Immunoprecipitation of this compound Start->IP Digestion In-solution or In-gel Proteolytic Digestion IP->Digestion Enrichment Enrichment of Modified Peptides (e.g., TiO2 for phospho) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Database Searching and PTM Identification LC_MSMS->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to the p80-Coilin Interaction with the SMN Protein Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the p80-coilin (coilin) protein, a key scaffolding component of Cajal bodies, and the Survival of Motor Neuron (SMN) protein complex is a critical nexus in the biogenesis of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome. Dysregulation of this interaction has implications in diseases such as Spinal Muscular Atrophy (SMA), making it a significant area of research for therapeutic development. This technical guide provides a comprehensive overview of the coilin-SMN interaction, detailing the molecular mechanisms, experimental methodologies to study this interaction, and the associated cellular pathways.

Introduction

Cajal bodies (CBs) are dynamic, non-membrane-bound nuclear organelles that play a pivotal role in the maturation of various ribonucleoproteins, most notably snRNPs.[1][2] The signature protein of these structures is this compound.[3] The SMN protein is the core component of the SMN complex, which is crucial for the assembly of the Sm core onto snRNAs, a key step in snRNP biogenesis.[4][5][6] A direct interaction between coilin and the SMN complex serves to recruit the SMN complex to Cajal bodies, thereby concentrating the machinery required for the final steps of snRNP maturation.[7][8] This guide will delve into the technical details of this vital protein-protein interaction.

Molecular Interaction Details

The interaction between this compound and the SMN protein is direct and is primarily mediated by specific domains on each protein.

  • Coilin's RG Box: The C-terminal region of coilin contains a conserved Arginine-Glycine (RG) rich motif, often referred to as the RG box.[7] This domain is essential for the interaction with the SMN protein. Mutation or deletion of the RG box abrogates the binding of SMN to coilin, both in vitro and in vivo.[7]

  • SMN's Tudor Domain: The SMN protein contains a Tudor domain that is responsible for recognizing and binding to symmetrically dimethylated arginine (sDMA) residues present in the RG boxes of various proteins, including Sm proteins and coilin.[9]

While the interaction is well-established, specific quantitative data on the binding affinity, such as a dissociation constant (Kd), is not prominently available in the literature. However, studies have qualitatively described the interaction, noting that coilin and the Sm protein SmB' bind to SMN with approximately the same avidity.[7]

Post-Translational Modifications

The interaction between coilin and SMN is further regulated by post-translational modifications:

  • Phosphorylation: Phosphorylation of coilin, particularly in its C-terminal region, can modulate its interaction with the SMN complex. Dephosphorylated coilin appears to bind preferentially to SMN.[9]

  • Arginine Methylation: Symmetrical dimethylation of arginine residues within the RG box of coilin is thought to enhance its binding to the Tudor domain of SMN.

Quantitative Data Summary

Interacting ProteinsMethodResultReference
This compound and SMNCo-immunoprecipitationDemonstrated in vivo interaction in HeLa cell lysates.[7]
GST-coilin (C-terminal fragment) and His-SMNGST PulldownDirect in vitro interaction confirmed.[7]
This compound and SmB' with SMNCompetition AssayCoilin competes with SmB' for binding to SMN, suggesting overlapping binding sites and similar avidities.[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the this compound-SMN interaction.

Co-Immunoprecipitation (Co-IP) from HeLa Cell Lysates

This protocol is adapted from methodologies described in studies of the coilin-SMN interaction.[7][10]

1. Cell Culture and Lysis:

  • Culture HeLa cells to ~80-90% confluency in a 10 cm dish.
  • Wash cells twice with ice-cold PBS.
  • Lyse cells in 1 ml of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant (cell lysate).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with 20 µl of Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
  • To the pre-cleared lysate, add 2-5 µg of anti-SMN antibody (or anti-coilin antibody). As a negative control, use a non-specific IgG antibody.
  • Incubate overnight at 4°C on a rotator.
  • Add 30 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.

3. Washing and Elution:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
  • Discard the supernatant and wash the beads three times with 1 ml of wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40).
  • After the final wash, aspirate all remaining buffer.
  • Elute the protein complexes by adding 30 µl of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. Western Blot Analysis:

  • Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
  • Perform standard Western blotting procedures to detect this compound and SMN using specific primary antibodies.

GST Pulldown Assay

This protocol outlines an in vitro binding assay using recombinant proteins.[7][11]

1. Expression and Purification of GST-tagged and His-tagged Proteins:

  • Express GST-coilin (or a fragment, e.g., the C-terminal domain) and His-SMN in E. coli BL21 strain.
  • Purify the GST-tagged protein using glutathione-agarose beads and the His-tagged protein using Ni-NTA agarose beads according to standard protocols.
  • Dialyze the purified proteins against a suitable binding buffer (e.g., PBS with 0.1% Triton X-100).

2. Binding Reaction:

  • Immobilize 10 µg of GST-coilin or GST alone (as a negative control) on 30 µl of glutathione-agarose beads by incubating for 1 hour at 4°C.
  • Wash the beads three times with binding buffer to remove unbound protein.
  • Add 10 µg of purified His-SMN to the beads.
  • Incubate for 2-4 hours at 4°C on a rotator.

3. Washing and Elution:

  • Wash the beads five times with 1 ml of binding buffer.
  • Elute the bound proteins by adding 30 µl of elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione) and incubating for 10 minutes at room temperature.
  • Alternatively, elute by boiling in 2x Laemmli sample buffer.

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies.

Yeast Two-Hybrid (Y2H) Assay

This protocol provides a framework for detecting the interaction in a yeast model system.[12][13]

1. Plasmid Construction:

  • Clone the full-length cDNA of human this compound into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
  • Clone the full-length cDNA of human SMN into a GAL4 activation domain (AD) vector (e.g., pGADT7).

2. Yeast Transformation:

  • Co-transform the BD-coilin and AD-SMN plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.
  • As controls, transform each plasmid individually with the corresponding empty vector.

3. Interaction Assay:

  • Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.
  • To test for interaction, replica-plate the colonies onto high-stringency selective media lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).
  • Growth on the high-stringency media indicates a positive interaction.

4. Reporter Gene Assay (Optional):

  • Perform a β-galactosidase filter lift assay to further confirm the interaction. A blue color change indicates the activation of the lacZ reporter gene.

Signaling Pathways and Experimental Workflows

snRNP Biogenesis and the Role of Coilin-SMN Interaction

The interaction between coilin and the SMN complex is a key step in the nuclear phase of snRNP biogenesis. The following diagram illustrates this pathway.

snRNP_Biogenesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sm_core_assembly Sm Core Assembly on snRNA snRNP_import snRNP Import Sm_core_assembly->snRNP_import Importin SMN_Complex SMN Complex SMN_Complex->Sm_core_assembly SMN_import SMN Complex Import SMN_Complex->SMN_import Importin snRNA_export snRNA Export snRNA_export->Sm_core_assembly Cajal_Body Cajal Body snRNP_maturation snRNP Maturation (Modification & Assembly) Cajal_Body->snRNP_maturation Coilin This compound Coilin->Cajal_Body recruits SMN_import->Cajal_Body targeted to snRNP_import->Cajal_Body targeted to

Caption: The role of this compound and SMN in the snRNP biogenesis pathway.

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the key steps in a co-immunoprecipitation experiment to detect the coilin-SMN interaction.

CoIP_Workflow Cell_Lysate Prepare Cell Lysate (e.g., HeLa cells) Pre_Clear Pre-clear Lysate (with Protein A/G beads) Cell_Lysate->Pre_Clear Antibody_Incubation Incubate with Primary Antibody (e.g., anti-SMN) Pre_Clear->Antibody_Incubation Bead_Incubation Incubate with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Wash Beads to Remove Non-specific Binders Bead_Incubation->Washing Elution Elute Protein Complexes Washing->Elution Analysis Analyze by SDS-PAGE and Western Blot Elution->Analysis

Caption: A typical workflow for a co-immunoprecipitation experiment.

Logical Relationship in Yeast Two-Hybrid Assay

This diagram illustrates the principle of the GAL4-based yeast two-hybrid system.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_Coilin_1 BD-Coilin UAS_1 UAS BD_Coilin_1->UAS_1 binds AD_SMN_1 AD-SMN Reporter_1 Reporter Gene (e.g., HIS3, lacZ) Transcription_Off Transcription OFF BD_Coilin_2 BD-Coilin AD_SMN_2 AD-SMN BD_Coilin_2->AD_SMN_2 interact UAS_2 UAS BD_Coilin_2->UAS_2 binds Reporter_2 Reporter Gene (e.g., HIS3, lacZ) AD_SMN_2->Reporter_2 activates Transcription_On Transcription ON

Caption: The principle of the yeast two-hybrid assay for protein interaction.

Conclusion

The interaction between this compound and the SMN protein complex is a cornerstone of Cajal body function and snRNP biogenesis. Understanding the intricacies of this interaction at a molecular and cellular level is paramount for deciphering the pathogenesis of diseases like SMA and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate this critical protein-protein interaction. Future studies focusing on the quantitative aspects of this interaction and the precise regulatory roles of post-translational modifications will undoubtedly provide deeper insights into the dynamic regulation of RNA processing in the nucleus.

References

The Role of p80-Coilin in Spliceosome Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome is composed of five small nuclear RNAs (snRNAs) — U1, U2, U4, U5, and U6 — and a multitude of proteins.[1][2] These components assemble into small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome. The biogenesis and assembly of snRNPs is a highly regulated process that involves both cytoplasmic and nuclear phases. A key player in the nuclear maturation of snRNPs is the protein p80-coilin (coilin), the primary component of subnuclear organelles called Cajal bodies (CBs).[3][4] This guide provides an in-depth technical overview of the pivotal role of this compound in the intricate process of spliceosome assembly.

This compound: The Architectural Hub of Cajal Bodies

Cajal bodies are dynamic, non-membrane-bound nuclear structures that are highly enriched in components required for the biogenesis of various RNPs, including snRNPs.[3][4] The marker protein for CBs is this compound, a protein of approximately 80 kDa.[5] Coilin is essential for the structural integrity and formation of Cajal bodies.[2][6] Studies involving the knockout of the coilin gene in mice have demonstrated that while some residual bodies may form, they fail to recruit key components like Sm snRNPs and the Survival of Motor Neuron (SMN) protein complex, highlighting the essential scaffolding role of full-length coilin.[7][8][9]

The formation and maintenance of Cajal bodies are dynamic processes influenced by the expression levels of snRNP proteins.[10] Overexpression of Sm proteins, core components of snRNPs, can enhance the formation of Cajal bodies, suggesting a feedback mechanism where the demand for snRNP biogenesis influences the assembly of these nuclear compartments.[10][11]

The Central Role of this compound in snRNP Biogenesis

The journey of a spliceosomal snRNP from transcription to a functional component of the spliceosome is a multi-step process, with Cajal bodies and this compound playing a crucial role in the nuclear phase of maturation.

Recruitment of Pre-snRNPs to Cajal Bodies:

After transcription, snRNAs are exported to the cytoplasm where they associate with a ring of seven Sm proteins, a process facilitated by the SMN complex.[2] These newly formed core snRNPs are then imported back into the nucleus and are subsequently targeted to Cajal bodies.[10][11] This localization is dependent on the presence of this compound. In the absence of full-length coilin, snRNPs are not efficiently recruited to the residual nuclear bodies.[7][8]

snRNP Maturation within Cajal Bodies:

Cajal bodies serve as the primary sites for the final maturation steps of snRNPs. These modifications include:

  • snRNA modification: Specific base and sugar modifications of snRNAs occur within Cajal bodies, which are critical for their function.[3]

  • Assembly of snRNP-specific proteins: Following the assembly of the core Sm ring in the cytoplasm, additional proteins specific to each snRNP (e.g., U1-70k, U2-A', U2-B'') are added within the nucleus, a process concentrated in Cajal bodies.[4]

  • Formation of the tri-snRNP complex: The U4/U6.U5 tri-snRNP, a major pre-assembled unit of the spliceosome, is formed within Cajal bodies.[4]

Interaction with the SMN Complex:

The Survival of Motor Neuron (SMN) protein is critical for the cytoplasmic assembly of the Sm core on snRNAs.[12] The SMN complex also localizes to Cajal bodies in a coilin-dependent manner.[7][11] This co-localization underscores the tight coupling between the cytoplasmic and nuclear phases of snRNP biogenesis, with Cajal bodies acting as a nuclear hub for SMN-mediated assembly and maturation steps.

Quantitative Data on this compound and Spliceosome Components

The following tables summarize quantitative data related to the dynamics and interactions of this compound and associated spliceosomal components.

ParameterValueCell Type/SystemReference
Coilin Dynamics (FRAP)
Mobile Fraction of Coilin in CB~60-70%HeLa[6]
Coilin Exchange Half-life (CB vs. Nucleoplasm)~20-30 secondsHeLa[6]
Protein Interactions
This compound and L4-22K (Adenovirus)Stable complex formationAd5-infected A549 cells[13]
This compound and Ataxin-1C-terminal regions essential for interactionYeast two-hybrid, Co-IP[14]
Effect of Coilin Depletion
Reduction in this compound levels with siRNA53-55%A549 cells[13][15]
Reduction in late Ad5 proteins upon coilin depletionSignificantA549 cells[15]

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the role of this compound in spliceosome assembly are provided below.

Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions

This protocol is used to determine if two proteins interact in vivo.[16][17][18][19][20]

1. Cell Lysis: a. Harvest cultured cells (e.g., HeLa, A549) by centrifugation.[16][17] b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[19] c. Resuspend the pellet in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[17] d. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.[19] e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[17] f. Collect the supernatant containing the soluble proteins.

2. Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate.[17] b. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding of proteins to the beads.[16] c. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.[16]

3. Immunoprecipitation: a. Add the primary antibody specific for the bait protein (e.g., anti-coilin antibody) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein.[16] c. Add Protein A/G beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant.[16] b. Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.[16]

5. Elution and Analysis: a. Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Pellet the beads and collect the supernatant. c. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.

In Situ Proximity Ligation Assay (PLA)

This technique allows for the visualization of protein-protein interactions within intact cells.[21][22][23][24][25]

1. Cell Preparation: a. Grow cells on coverslips and fix with a suitable fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

2. Antibody Incubation: a. Incubate the cells with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., rabbit anti-coilin and mouse anti-SMN).[21]

3. PLA Probe Incubation: a. Incubate with secondary antibodies that are conjugated to oligonucleotides (PLA probes).[21][22] These probes will bind to the primary antibodies.

4. Ligation: a. If the two proteins are in close proximity (typically <40 nm), the oligonucleotides on the PLA probes are close enough to be ligated together by adding a ligase and connector oligonucleotides, forming a circular DNA molecule.[21][23]

5. Amplification: a. The circular DNA molecule is then amplified via rolling circle amplification using a polymerase.[22][23]

6. Detection: a. The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the amplified product.[22][24] b. The resulting fluorescent spots can be visualized using a fluorescence microscope, with each spot representing an interaction event.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to study the dynamics and mobility of fluorescently tagged proteins in living cells.[26][27][28][29][30]

1. Cell Transfection: a. Transfect cells with a plasmid encoding a fluorescently tagged protein of interest (e.g., GFP-coilin).

2. Live-Cell Imaging Setup: a. Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging. b. Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

3. FRAP Experiment: a. Acquire pre-bleach images of the region of interest (e.g., a Cajal body). b. Use a high-intensity laser to photobleach the fluorescent proteins within the defined region.[26] c. Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached molecules diffuse into the area.[26]

4. Data Analysis: a. Measure the fluorescence intensity in the bleached region over time. b. Correct for photobleaching during image acquisition. c. Plot the normalized fluorescence intensity versus time to generate a recovery curve. d. From this curve, determine the mobile fraction of the protein and its diffusion or binding/unbinding kinetics.[28][30]

Visualizations

Signaling Pathways and Experimental Workflows

snRNP_Biogenesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription snRNA Transcription (RNA Pol II) Export Nuclear Export Transcription->Export pre-snRNA Sm_Assembly Sm Core Assembly (SMN Complex) Export->Sm_Assembly pre-snRNA CB Cajal Body (this compound) Maturation snRNP Maturation (Modifications, Protein Assembly) CB->Maturation Tri_snRNP U4/U6.U5 tri-snRNP Formation CB->Tri_snRNP Spliceosome Spliceosome Assembly Maturation->Spliceosome Tri_snRNP->Spliceosome Import Nuclear Import Sm_Assembly->Import Core snRNP Import->CB Core snRNP

Caption: The snRNP biogenesis pathway, highlighting the central role of the Cajal body.

CoIP_Workflow Start Start: Cell Lysate Preclear Pre-clear with Beads (Optional) Start->Preclear Add_Ab Add Primary Antibody (e.g., anti-p80-coilin) Preclear->Add_Ab Incubate_Ab Incubate Add_Ab->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Incubate_Beads Incubate to Capture Immune Complex Add_Beads->Incubate_Beads Wash Wash Beads (3-5x) Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Coilin_Spliceosome_Logic Coilin This compound CB Cajal Body Integrity Coilin->CB is essential for SMN_Recruitment SMN Complex Recruitment CB->SMN_Recruitment enables snRNP_Recruitment snRNP Recruitment CB->snRNP_Recruitment enables snRNP_Maturation snRNP Maturation SMN_Recruitment->snRNP_Maturation facilitates snRNP_Recruitment->snRNP_Maturation is required for Spliceosome_Assembly Functional Spliceosome Assembly snRNP_Maturation->Spliceosome_Assembly leads to

Caption: Logical relationships between this compound and spliceosome assembly.

Conclusion

This compound is a multifaceted protein that plays an indispensable role in the biogenesis of the spliceosome. As the key scaffolding protein of Cajal bodies, it orchestrates the recruitment and maturation of snRNPs, ensuring a supply of functional components for the assembly of the spliceosome. The intricate interplay between this compound, the SMN complex, and snRNPs within the dynamic environment of the Cajal body highlights a highly organized nuclear pathway for gene expression. Understanding the precise molecular mechanisms governing these interactions is crucial for elucidating the regulation of pre-mRNA splicing and may provide novel therapeutic targets for diseases associated with splicing defects. Future research focusing on the high-resolution structure of coilin-containing complexes and the temporal dynamics of these interactions will further illuminate the critical role of this protein in maintaining cellular function.

References

The Role of p80-Coilin in Telomerase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomere maintenance, a critical factor in cellular aging and cancer progression, is primarily regulated by the ribonucleoprotein enzyme telomerase. The biogenesis and trafficking of the telomerase complex are intricate processes involving various subcellular compartments, notably the Cajal body. p80-coilin, the signature scaffolding protein of Cajal bodies, has long been implicated in the assembly and activity of telomerase. This technical guide provides an in-depth analysis of the current understanding of this compound's involvement in telomerase activity, synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. While initial hypotheses pointed to an essential role for this compound and Cajal bodies in telomerase function, recent evidence from genetic knockout studies suggests a more nuanced, non-essential role, pointing towards a Cajal body-independent pathway for telomerase assembly and trafficking. This guide aims to equip researchers with a comprehensive overview of the experimental evidence and methodologies to further investigate this complex biological interplay.

Quantitative Analysis of this compound's Impact on Telomerase Function

The functional significance of this compound in telomerase activity has been primarily investigated through loss-of-function studies, including siRNA-mediated knockdown and genetic knockout (KO) of the COIL gene. The following tables summarize the key quantitative findings from these studies, focusing on telomerase activity, telomere length, and telomerase localization.

Table 1: Effect of this compound Depletion on Telomerase Activity

Cell LineMethod of Coilin DepletionTelomerase Activity MeasurementResultCitation
HeLaCoilin-Knockout (KO)TRAP AssayNo significant change compared to wild-type cells.[1]
293TsiRNATRAP AssayNo effect on telomerase activity.[2]
HTC75siRNATRAP AssayNo effect on telomerase activity.[2]
HCT116Coilin-Knockout (KO)TRAP AssayNot altered by more than a few-fold, within the range of clonal variation.[3]

Table 2: Effect of this compound Depletion on Telomere Length and Structure

Cell LineMethod of Coilin DepletionParameter MeasuredResultCitation
HeLaCoilin-KOTelomere Restriction Fragment (TRF) LengthNo evidence of telomere shortening over >30 population doublings.[2]
HeLaCoilin-KO3' Telomeric Overhang LengthNo significant difference in relative overhang length during S phase compared to wild-type. Average overhang length peaks at 6 hours post-release from G1/S block in both cell types.[2][4]
HCT116Coilin-KOTelomere LengthPermissive for stable telomere length maintenance; lengths similar to parental cell lines.[3]

Table 3: Telomerase Localization in the Absence of this compound

Cell LineMethod of Coilin DepletionLocalization AnalyzedResultCitation
HeLaCoilin-KOhTR and TCAB1 fociConstitutive foci are absent, but transient foci form at a subset of telomeres during S phase.[1][5]
HeLaCoilin-KOColocalization of TCAB1 foci with telomeres~30% of TCAB1 foci colocalized with telomeres during S phase.[2]
293TsiRNAEndogenous hTR recruitment to telomeresCoilin is required for endogenous telomerase recruitment, but this can be compensated by telomerase overexpression.[6]

Key Experimental Protocols

This section provides detailed methodologies for the principal experiments used to investigate the relationship between this compound and telomerase.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.[7][8][9]

Objective: To measure the enzymatic activity of telomerase in cell lysates.

Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a non-telomeric substrate oligonucleotide (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer (ACX) that is complementary to the telomeric repeats. The amplified products are then visualized, typically by gel electrophoresis, revealing a characteristic ladder of 6-bp increments.[7][10]

Methodology:

  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., CHAPS or NP-40 based buffer).

    • Incubate on ice for 30 minutes to lyse the cells.

    • Centrifuge at high speed (e.g., 14,000 g) at 4°C for 20 minutes.

    • Carefully collect the supernatant containing the protein extract. Determine protein concentration using a standard assay (e.g., BCA).

  • Telomerase Extension Reaction:

    • In a PCR tube, combine the cell lysate (containing a standardized amount of protein) with a reaction mixture containing the TS primer, dNTPs, and TRAP buffer.

    • Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.[11]

  • PCR Amplification:

    • Add the reverse primer (ACX) and Taq DNA polymerase to the reaction mixture.

    • Perform PCR amplification for approximately 25-30 cycles (e.g., 94°C for 30s, 59°C for 30s).[11]

    • An internal control (TSNT) can be included to check for PCR inhibition.[9]

  • Detection and Quantification:

    • Resolve the PCR products on a non-denaturing polyacrylamide gel (e.g., 10-12%).

    • Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a radioactively labeled primer for detection.

    • Quantify the intensity of the ladder of telomerase products relative to a control. For more precise quantification, a real-time quantitative TRAP (qTRAP) assay can be performed.[12][13]

Combined RNA-FISH and Immunofluorescence (IF)

This technique allows for the simultaneous visualization of the telomerase RNA component (hTR) and proteins like this compound within the same cell.[14]

Objective: To determine the subcellular colocalization of hTR and this compound.

Methodology:

  • Cell Preparation:

    • Grow cells on glass coverslips to an appropriate confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS) for 10 minutes.

  • Immunofluorescence for this compound:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 15-30 minutes.

    • Incubate with a primary antibody against this compound (e.g., rabbit anti-coilin) diluted in blocking solution for 1 hour at room temperature.

    • Wash the coverslips three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 45 minutes at room temperature in the dark.

    • Wash the coverslips three times with PBS.

  • RNA Fluorescence In Situ Hybridization (FISH) for hTR:

    • Post-fix the cells again with 4% paraformaldehyde.

    • Wash with PBS.

    • Pre-hybridize the cells with a hybridization buffer containing formamide (B127407).

    • Hybridize overnight at 37°C with a set of fluorescently labeled oligonucleotide probes specific for hTR.[15]

    • Wash the coverslips to remove unbound probes, typically with wash buffers containing formamide and SSC at 37°C.[14]

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nucleus.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI, the secondary antibody fluorophore, and the hTR probe fluorophore.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners from a cell lysate.[16][17]

Objective: To determine if this compound physically interacts with components of the telomerase complex (e.g., hTERT, dyskerin, TCAB1).

Methodology:

  • Cell Lysate Preparation:

    • Prepare a non-denaturing cell lysate as described in the TRAP assay protocol to preserve protein complexes.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-coilin) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG of the same isotype should be performed in parallel.

    • Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect the "prey" protein (e.g., hTERT or TCAB1) using a specific primary antibody. The presence of the prey protein in the co-IP lane (but not the IgG control) indicates an interaction with the bait protein.

Visualizing Molecular Pathways and Workflows

Telomerase Trafficking and the Role of Cajal Bodies

The trafficking of the telomerase complex is a highly regulated, cell-cycle-dependent process. The following diagram illustrates the proposed pathway, highlighting the transit through Cajal bodies and the existence of a Cajal body-independent route.

Telomerase_Trafficking cluster_Nucleus Nucleus cluster_CB Cajal Body Nucleolus Nucleolus (hTR biogenesis) hTR hTR Nucleolus->hTR Export Telomerase_Complex Telomerase Holoenzyme (hTR + hTERT + Dyskerin etc.) hTR->Telomerase_Complex Assembly hTERT hTERT hTERT->Telomerase_Complex Assembly Telomere Telomere Telomerase_Complex->Telomere CB-independent trafficking TCAB1 TCAB1 Telomerase_Complex->TCAB1 Binding p80_coilin This compound p80_coilin->Telomere S-phase trafficking (Proposed) TCAB1->p80_coilin Localization to CB

Caption: Proposed telomerase trafficking pathways in the nucleus.

Experimental Workflow for Investigating this compound Function

The following diagram outlines a typical experimental workflow to assess the impact of this compound knockout on telomerase function.

Coilin_KO_Workflow cluster_generation Cell Line Generation cluster_analysis Functional Analysis start Start: Hypothesis This compound is essential for telomerase function crispr Generate Coilin-KO cell line (e.g., using CRISPR/Cas9) start->crispr wt_control Culture Wild-Type (WT) parental cell line start->wt_control trap TRAP Assay crispr->trap trf TRF Assay crispr->trf fish_if RNA-FISH (hTR) & IF (TCAB1, Telomeres) crispr->fish_if wt_control->trap wt_control->trf wt_control->fish_if comp1 Activity: KO vs WT trap->comp1 Compare telomerase activity comp2 Length: KO vs WT trf->comp2 Compare telomere length comp3 Localization: KO vs WT fish_if->comp3 Compare telomerase localization conclusion Conclusion: Evaluate the necessity of This compound for telomerase function comp1->conclusion comp2->conclusion comp3->conclusion

Caption: Experimental workflow for coilin knockout studies.

Discussion and Future Directions

The evidence accumulated to date, particularly from coilin knockout studies, challenges the initial hypothesis that this compound and Cajal bodies are essential for telomerase assembly and function.[1][2][3] While the telomerase RNA component, hTR, clearly localizes to Cajal bodies in a TCAB1-dependent manner, the complete absence of this compound does not lead to significant defects in telomerase activity or telomere length maintenance in several human cell lines.[1][2] This strongly suggests the existence of a robust Cajal body-independent pathway for telomerase trafficking and recruitment to telomeres.[5][18]

However, some studies using transient siRNA-mediated depletion of coilin did report defects in telomerase recruitment, suggesting that under certain conditions or at endogenous expression levels, Cajal bodies may facilitate the efficiency of this process.[6][19] It is possible that the long-term culture required to establish knockout cell lines allows for adaptation to the loss of coilin.

Future research should focus on several key areas:

  • Investigating the Cajal Body-Independent Pathway: The molecular machinery that facilitates telomerase trafficking in the absence of Cajal bodies needs to be identified and characterized.

  • Role of Coilin in Telomerase Quality Control: While not essential for the core processes, this compound could play a role in the quality control or recycling of telomerase components, a function that might only become apparent under cellular stress.

  • Cell-Type Specificity: The requirement for Cajal bodies in telomerase function may vary between different cell types, such as cancer cells with high telomerase expression versus primary cells with lower levels.

  • Dynamic Interactions: Advanced live-cell imaging techniques could be employed to track the dynamics of telomerase components in both wild-type and coilin-KO cells to better understand the transient interactions that may occur.

References

An In-depth Technical Guide to the Structural Domains and Motifs of p80-coilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p80-coilin protein, a cornerstone of nuclear architecture, is the primary scaffolding component of Cajal bodies (CBs). These subnuclear organelles are critical hubs for the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential for pre-mRNA splicing. The multifaceted roles of this compound in cellular processes are dictated by its distinct structural domains and motifs, which mediate a complex network of protein-protein and protein-RNA interactions. This technical guide provides a comprehensive overview of the structural and functional organization of this compound, details the experimental methodologies used to elucidate its function, and presents visual representations of its interaction pathways.

Structural Organization of this compound

Human this compound is a 576-amino acid protein characterized by a modular structure. It comprises an N-terminal domain, a central region, and a C-terminal domain, each containing specific motifs that govern its function and interactions.[1]

N-Terminal Domain: The Hub of Self-Association

The N-terminal region is highly conserved and contains a critical self-oligomerization domain. This domain is essential for coilin-coilin interactions, which are a prerequisite for the formation and structural integrity of Cajal bodies.

Central Region: A Regulatory Core

The central part of this compound is less conserved and houses several key regulatory elements, including two putative Nuclear Localization Signals (NLSs) and a cryptic Nucleolar Localization Signal (NoLS). The NLSs are responsible for importing coilin into the nucleus, while the NoLS may regulate its transit through the nucleolus under specific cellular conditions.

C-Terminal Domain: A Platform for Diverse Interactions

The C-terminal domain is a hub for interactions with other proteins and snRNPs. It contains an RG box rich in arginine and glycine (B1666218) residues, which is a primary binding site for the Survival of Motor Neuron (SMN) protein. This interaction is crucial for the recruitment of the SMN complex to Cajal bodies. Additionally, the C-terminus harbors a Tudor-like domain and is responsible for binding to Sm proteins, core components of snRNPs.

Quantitative Data on this compound Domains and Motifs

The following table summarizes the key structural and functional regions within the human this compound protein, including their approximate amino acid positions and known interacting partners.

Domain/MotifAmino Acid Position (approx.)Function & Interacting Partners
N-Terminal Domain
Self-Oligomerization Domain1 - 92[1]Mediates coilin self-interaction, essential for Cajal body formation.
Central Region
Nuclear Localization Signal 1 (NLS1)111 - 135 (putative)Mediates nuclear import.
Nuclear Localization Signal 2 (NLS2)185 - 200 (putative)Mediates nuclear import.
Cryptic Nucleolar Localization Signal (NoLS)Sequence: KKNKRKNK[2]Regulates transient localization to the nucleolus. Its activity is masked by flanking acidic serine patches.[2]
C-Terminal Domain
RG Box392 - 420Binding site for the SMN protein. Symmetrical dimethylation of arginine residues enhances this interaction.[3][4]
Sm Protein Binding Domain420 - 576 (last 156 residues)Interacts with Sm proteins (core components of snRNPs).[3]
Tudor-like DomainWithin the C-terminal 156 residuesStructural motif within the Sm binding domain.

Post-Translational Modifications Regulating this compound Function

The activity and interactions of this compound are dynamically regulated by post-translational modifications (PTMs), primarily phosphorylation and arginine methylation. These modifications act as molecular switches that modulate coilin's ability to interact with its partners and to assemble into Cajal bodies.

Phosphorylation

Multiple serine residues in this compound are phosphorylated by kinases such as VRK1 and CDK2-cyclin E.[5][6] Phosphorylation plays a crucial role in regulating coilin's self-interaction and its binding to other proteins. For instance, the interaction with the SMN protein is favored when coilin is in a dephosphorylated state, whereas binding to SmB' is enhanced by phosphorylation.[3][7] The phosphatase PPM1G has been implicated in the dephosphorylation of coilin.[8]

Arginine Methylation

The arginine residues within the RG box of this compound undergo symmetrical dimethylation.[4] This modification is critical for the high-affinity binding of the SMN protein, thereby facilitating the recruitment of the SMN complex to Cajal bodies.[4] Hypomethylation of coilin leads to its dissociation from SMN and can result in the redistribution of coilin to the nucleolus.[9]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the structural domains and motifs of this compound.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is adapted from studies investigating the interaction between coilin and its binding partners.

1. Cell Lysis:

  • Harvest HeLa cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the pre-cleared supernatant.

  • Add 2-4 µg of the primary antibody (e.g., anti-coilin antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three times with Co-IP Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5% NP-40, 1 mM EDTA).

  • Elute the protein complexes by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the protein of interest and its putative interaction partner.

  • Detect the proteins using appropriate secondary antibodies and a chemiluminescence detection system.

GST Pull-Down Assay for In Vitro Interaction Studies

This protocol is based on methods used to confirm direct interactions between coilin domains and other proteins.[10]

1. Expression and Purification of GST-tagged Bait Protein:

  • Transform E. coli BL21 cells with a plasmid encoding the GST-tagged coilin domain of interest.

  • Induce protein expression with IPTG.

  • Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.

  • Elute the purified protein or keep it bound to the beads for the pull-down assay.

2. Preparation of Prey Protein Lysate:

  • Prepare a cell lysate containing the prey protein from cultured cells (as described in the Co-IP protocol) or express and purify the prey protein from E. coli.

3. Pull-Down Reaction:

  • Incubate the immobilized GST-tagged bait protein (on glutathione-agarose beads) with the prey protein lysate for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate the prey lysate with GST-bound beads alone.

4. Washing and Elution:

  • Wash the beads extensively with GST Wash Buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.

  • Elute the bound proteins by adding a buffer containing reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.

5. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.

Site-Directed Mutagenesis to Study Domain Function

This protocol outlines the general steps for introducing specific mutations into the coilin gene to assess the function of its domains.

1. Primer Design:

  • Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥78°C.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type coilin cDNA as a template, and the mutagenic primers.

  • The PCR cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.

3. Digestion of Parental DNA:

  • After the PCR, digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid).

  • Incubate at 37°C for 1-2 hours.

4. Transformation:

  • Transform competent E. coli cells with the DpnI-treated, mutated plasmid.

  • Plate the transformed cells on an appropriate antibiotic selection plate.

5. Verification:

  • Isolate the plasmid DNA from several colonies.

  • Verify the presence of the desired mutation by DNA sequencing.

Yeast Two-Hybrid (Y2H) Screening for Identifying Novel Interactors

This protocol provides a general workflow for using a coilin domain as bait to screen a cDNA library for new binding partners.

1. Bait and Prey Plasmid Construction:

  • Clone the cDNA of the coilin domain of interest into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).

  • A cDNA library from the desired tissue or cell type is cloned into a "prey" vector (e.g., containing the GAL4 activation domain).

2. Yeast Transformation and Mating:

  • Transform a yeast strain (e.g., MATa) with the bait plasmid.

  • Transform another yeast strain of the opposite mating type (e.g., MATα) with the prey cDNA library.

  • Mate the bait- and prey-containing yeast strains to allow the formation of diploid cells containing both plasmids.

3. Selection of Positive Interactions:

  • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter substrate (e.g., X-α-Gal).

  • Only yeast cells where the bait and prey proteins interact will be able to grow and will express the reporter genes (e.g., turning blue).

4. Identification of Interacting Proteins:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the cDNA inserts in the prey plasmids to identify the proteins that interact with the coilin bait.

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the structural organization of this compound, the signaling pathways that regulate its function, and the workflow of a co-immunoprecipitation experiment.

p80_coilin_domains cluster_N N-Terminal Domain (1-92) cluster_Central Central Region cluster_C C-Terminal Domain p80_coilin N-Terminus Central Region C-Terminus Self_Oligo Self-Oligomerization NLS1 NLS1 NLS2 NLS2 NoLS Cryptic NoLS RG_Box RG Box (392-420) Sm_Binding Sm Binding (420-576) Tudor_like Tudor-like Self_Oligo->p80_coilin:f0 NLS1->p80_coilin:f1 NLS2->p80_coilin:f1 NoLS->p80_coilin:f1 RG_Box->p80_coilin:f2 Sm_Binding->p80_coilin:f2 Tudor_like->p80_coilin:f2

Caption: Domain organization of the this compound protein.

Coilin_Regulation Kinases Kinases (VRK1, CDK2-cyclin E) Coilin This compound Kinases->Coilin Phosphorylation Phosphatase Phosphatase (PPM1G) Phospho_Coilin Phosphorylated This compound Phosphatase->Phospho_Coilin Dephosphorylation Methyltransferase Arginine Methyltransferase Methyltransferase->Coilin Methylation (RG Box) Methyl_Coilin Methylated This compound SMN SMN Protein Coilin->SMN Low Affinity Interaction SmB SmB' Protein Phospho_Coilin->SmB Enhanced Interaction CB_Assembly Cajal Body Assembly Phospho_Coilin->CB_Assembly Methyl_Coilin->SMN High Affinity Interaction Methyl_Coilin->CB_Assembly

Caption: Regulation of this compound interactions by post-translational modifications.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-Coilin Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis elute->analysis

Caption: Workflow for co-immunoprecipitation of this compound and its interacting proteins.

Conclusion

The this compound protein, through its modular domain structure and the dynamic regulation of its post-translational modifications, orchestrates the assembly and function of Cajal bodies. A thorough understanding of these structural domains and their interactions is paramount for deciphering the intricate mechanisms of snRNP biogenesis and for identifying potential therapeutic targets in diseases associated with dysfunctional Cajal bodies. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this essential nuclear protein.

References

The Role of p80-coilin in Cell Cycle Progression and Mitosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p80-coilin is a scaffolding protein and a key component of Cajal bodies (CBs), dynamic subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes essential for gene expression. The assembly, disassembly, and function of Cajal bodies are intricately linked to the cell cycle, with this compound playing a central role in this regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's function throughout the cell cycle and mitosis, with a focus on the molecular mechanisms that govern its activity. This document is intended to serve as a valuable resource for researchers investigating cell cycle control, nuclear organization, and for professionals in drug development targeting cell proliferation pathways.

Data Presentation: Quantitative Analysis of this compound and Cajal Bodies

While the total cellular levels of this compound protein remain relatively constant throughout the cell cycle, its localization and the number and size of Cajal bodies undergo significant and dynamic changes.[1] These dynamics are primarily regulated by post-translational modifications of this compound, most notably phosphorylation.

Cell Cycle PhaseThis compound Protein LevelCajal Body (CB) NumberCajal Body (CB) SizeThis compound Phosphorylation
G1 StableIncreases (maximum in mid-late G1)[2]Small to intermediateLow
S StableDecreasesIncreasesModerate
G2 StableLowLargeModerate to High
Mitosis (M) StableDisassembled (no distinct CBs)[2]Not ApplicableHigh (Hyperphosphorylated)[1]

Table 1: Cell Cycle-Dependent Dynamics of this compound and Cajal Bodies. This table summarizes the key changes in this compound and Cajal bodies as a cell progresses through the different phases of the cell cycle.

Signaling Pathways and Regulation

The dynamic behavior of this compound and Cajal bodies is tightly controlled by a network of signaling pathways, with cyclin-dependent kinases (CDKs) playing a pivotal role.

Cdk2-Cyclin E-Mediated Phosphorylation in G1/S and G2/M Transitions

The transition from G1 to S phase and the progression through G2 into mitosis are critical checkpoints in the cell cycle, regulated by the activity of CDK complexes. The Cdk2-cyclin E complex, a key driver of the G1/S transition, has been shown to directly interact with and phosphorylate this compound.[3][4]

G1_S_Transition cluster_upstream Upstream Signals (G1) cluster_cdk2 Cdk2 Activation cluster_coilin This compound Regulation Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 activate Rb_E2F Rb-E2F Inactivation Cyclin_D_CDK4_6->Rb_E2F phosphorylates Cyclin_E_Transcription Cyclin E Transcription Rb_E2F->Cyclin_E_Transcription releases E2F to activate Cyclin_E_CDK2 Cyclin E-Cdk2 Complex Cyclin_E_Transcription->Cyclin_E_CDK2 Wee1_Myt1 Wee1/Myt1 (Inhibitory Phosphorylation) Cyclin_E_CDK2->Wee1_Myt1 inhibits Cdc25A Cdc25A (Activating Dephosphorylation) Cyclin_E_CDK2->Cdc25A Active_Cdk2 Active Cyclin E-Cdk2 Cdc25A->Active_Cdk2 activates p80_coilin This compound Active_Cdk2->p80_coilin phosphorylates p80_coilin_P Phosphorylated this compound p80_coilin->p80_coilin_P CB_Disassembly Cajal Body Disassembly (Mitosis) p80_coilin_P->CB_Disassembly

Figure 1: Cdk2-Cyclin E Signaling Pathway Regulating this compound Phosphorylation.

This phosphorylation of this compound by Cdk2-cyclin E is a key event that is thought to reduce its self-interaction, leading to the disassembly of Cajal bodies during mitosis.

Role of Phosphatases in Cajal Body Reassembly

For Cajal bodies to reform in G1, this compound must be dephosphorylated. While the specific phosphatases that directly target this compound are not definitively established, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are major serine/threonine phosphatases that are known to be reactivated during mitotic exit and are strong candidates for this role.[5][6]

Mitotic_Exit cluster_mitosis Mitosis cluster_exit Mitotic Exit (G1) p80_coilin_P Hyperphosphorylated this compound Phosphatases PP1 / PP2A (Activated) p80_coilin_P->Phosphatases APC_C APC/C Cyclin_Degradation Cyclin Degradation APC_C->Cyclin_Degradation targets CDK_Inactivation CDK Inactivation Cyclin_Degradation->CDK_Inactivation CDK_Inactivation->Phosphatases allows activation of p80_coilin Dephosphorylated this compound Phosphatases->p80_coilin dephosphorylates CB_Reassembly Cajal Body Reassembly p80_coilin->CB_Reassembly

Figure 2: Potential Role of Phosphatases in this compound Dephosphorylation and Cajal Body Reassembly.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. Below are protocols for key experiments, synthesized from established methods in the field.

Cell Synchronization for Cell Cycle Analysis

To study the cell cycle-dependent behavior of this compound, it is essential to use synchronized cell populations. HeLa cells are a commonly used model for these studies.[7][8]

Protocol 1: Double Thymidine (B127349) Block for Synchronization at the G1/S Boundary [3]

  • Initial Seeding: Seed HeLa cells at a density that will allow for logarithmic growth for the duration of the experiment.

  • First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest the cells at the beginning of the S phase.

  • Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium. Incubate for 8-9 hours.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours. This will synchronize the cells at the G1/S boundary.

  • Release and Collection: To collect cells at different stages of the cell cycle, wash the cells twice with pre-warmed PBS and add fresh, pre-warmed medium. Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) for analysis.

Protocol 2: Nocodazole (B1683961) Block for Synchronization in Mitosis [7]

  • Initial Seeding: Seed HeLa cells as described above.

  • Nocodazole Treatment: Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL. Incubate for 12-16 hours. Nocodazole disrupts microtubules, arresting cells in prometaphase.

  • Mitotic Shake-off: Gently tap the culture flask or plate to dislodge the loosely attached mitotic cells. Collect the medium containing the detached cells.

  • Cell Collection: Centrifuge the collected medium at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the mitotic cells.

Cell_Synchronization cluster_dtb Double Thymidine Block (G1/S) cluster_noc Nocodazole Block (Mitosis) Seed_Cells1 Seed HeLa Cells First_Block Add 2mM Thymidine (16-18h) Seed_Cells1->First_Block Release1 Wash & Add Fresh Medium (8-9h) First_Block->Release1 Second_Block Add 2mM Thymidine (16-18h) Release1->Second_Block Release2 Wash & Collect Time Points Second_Block->Release2 Seed_Cells2 Seed HeLa Cells Nocodazole Add 50-100 ng/mL Nocodazole (12-16h) Seed_Cells2->Nocodazole Shake_off Mitotic Shake-off Nocodazole->Shake_off Collect Centrifuge and Collect Mitotic Cells Shake_off->Collect

Figure 3: Experimental Workflow for Cell Synchronization.
Immunofluorescence Staining of this compound

Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of this compound and the dynamics of Cajal bodies.[9][10]

Protocol 3: Immunofluorescence of this compound in HeLa Cells

  • Cell Seeding: Seed HeLa cells on sterile glass coverslips in a multi-well plate.

  • Synchronization (Optional): Synchronize cells using the protocols described above.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against this compound (e.g., rabbit polyclonal anti-coilin, diluted 1:500 in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG, diluted 1:1000 in 1% BSA/PBS) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash the cells twice with PBS and once with distilled water, then mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Co-Immunoprecipitation of this compound and Interacting Proteins

Co-immunoprecipitation (Co-IP) is used to identify proteins that interact with this compound in a cellular context.[11][12]

Protocol 4: Co-Immunoprecipitation of Endogenous this compound

  • Cell Lysis: Harvest synchronized or asynchronous cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against this compound (2-5 µg) and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against this compound and the putative interacting protein (e.g., Cdk2).

Western Blotting for this compound

Western blotting is used to detect and quantify the levels of this compound and its post-translational modifications.[13]

Protocol 5: Western Blotting for this compound

  • Protein Extraction: Prepare whole-cell lysates from synchronized or asynchronous cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal, diluted 1:2000-1:10,000 in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000-1:20,000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a critical regulator of nuclear architecture and function, with its role being tightly interwoven with the cell cycle machinery. The phosphorylation-dependent assembly and disassembly of Cajal bodies, driven by the activity of Cdk2-cyclin E, highlights a key mechanism by which the cell coordinates nuclear processes with its proliferative state. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the intricate functions of this compound and its potential as a therapeutic target in diseases characterized by aberrant cell proliferation. Future studies focusing on the precise identification of phosphatases targeting this compound and a comprehensive analysis of its interactome throughout the cell cycle will undoubtedly provide deeper insights into the complex regulatory networks governing cell division.

References

Evolutionary Conservation of the p80-Coilin Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p80-coilin protein, a cornerstone of the nuclear suborganelle known as the Cajal body (CB), plays a pivotal role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome. The evolutionary conservation of the COIL gene, which encodes this compound, across a wide range of species from plants to vertebrates, underscores its fundamental importance in cellular function. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound gene, presenting quantitative data on sequence similarity, detailing experimental protocols for its study, and visualizing key related pathways and workflows. This information is critical for researchers investigating nuclear architecture, RNA metabolism, and for professionals in drug development targeting related cellular processes.

Introduction

Cajal bodies (CBs) are dynamic, membraneless nuclear structures that are highly enriched in components required for the maturation of snRNPs and small nucleolar ribonucleoproteins (snoRNPs). The signature protein and structural scaffold of these bodies is this compound. The presence of coilin orthologs in a vast array of eukaryotic organisms points to an ancient and conserved function. Understanding the degree of this conservation, both at the sequence and functional levels, provides valuable insights into the fundamental mechanisms of RNA processing and the evolution of nuclear organization.

Data Presentation: Quantitative Analysis of this compound Conservation

The evolutionary conservation of this compound has been investigated through sequence comparisons and functional analyses across various species. The following tables summarize the available quantitative data.

Table 1: Pairwise Sequence Identity and Similarity of this compound Orthologs Compared to Human Coilin
SpeciesCommon NameOverall Identity (%)Overall Similarity (%)N-terminal Domain Identity (%)C-terminal Domain Identity (%)Notes
Mus musculusMouse~85%[1]Not specifiedHighHighThe central region is more divergent.
Danio rerioZebrafish48%[2]Not specified68%[2]56%[2]The N- and C-terminal domains show higher conservation.
Drosophila melanogasterFruit flyLowLowModerateModerateSequence homology is low, making it difficult to identify through simple BLAST searches.[3]
Arabidopsis thalianaThale cressLowLowLowLowIdentified as a distant homolog based on functional conservation.[4][5]

Note: "Not specified" indicates that the search results did not provide a specific numerical value. "Low" and "Moderate" are qualitative descriptions from the literature where exact percentages were not given.

Table 2: Functional Conservation of this compound Orthologs
Species of Origin of CoilinHost System for Functional AssayPhenotype AssessedQuantitative OutcomeReference
Homo sapiens (wild-type)Human HeLacoilinKO cellsCajal body formationRescue of CBs observed.[2]
Homo sapiens (wild-type)Mouse MEFcoilin-/- cellsCajal body formationWild-type human coilin fails to rescue CB formation in mouse knockout cells.[2]
Mus musculus (wild-type)Mouse MEFcoilin-/- cellsCajal body formationTransient expression of wild-type mouse coilin restores Cajal bodies.[6]
Homo sapiens (EGFP-coilin WT)Human HeLa cells (transient transfection)Percentage of cells with normal Cajal bodies~85% of transfected cells showed normal CBs.[7]
Homo sapiens (EGFP-coilin K496E mutant)Human HeLa cells (transient transfection)Percentage of cells with normal Cajal bodiesReduced proportion of cells with CBs compared to wild-type.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound conservation.

5' Rapid Amplification of cDNA Ends (5'-RACE) for Coilin Gene Characterization

This protocol is used to obtain the full-length 5' end of the coilin mRNA, which is crucial for identifying the transcription start site and the complete open reading frame.

Materials:

  • Total RNA or poly(A)+ RNA from the target organism

  • Gene-specific antisense primer (GSP1) for reverse transcription, designed to be at least 300 bp from the expected 5' end.

  • A nested gene-specific primer (GSP2) for PCR, located upstream of GSP1.

  • Reverse transcriptase (e.g., SuperScript™ II)

  • Terminal deoxynucleotidyl transferase (TdT)

  • dATP

  • Abridged Anchor Primer (AAP) and Universal Amplification Primer (UAP)

  • PCR amplification kit

  • Agarose (B213101) gel electrophoresis reagents

  • DNA sequencing reagents

Procedure:

  • First-strand cDNA Synthesis:

    • Anneal 1-5 µg of total RNA with the gene-specific primer (GSP1).

    • Perform reverse transcription using a suitable reverse transcriptase to generate the first-strand cDNA.

  • Purification of First-Strand cDNA:

    • Remove unincorporated dNTPs and GSP1 from the cDNA product using a suitable column purification method.

  • Tailing of cDNA:

    • Add a homopolymeric tail (e.g., poly(A)) to the 3' end of the purified cDNA using terminal deoxynucleotidyl transferase (TdT) and dATP.

  • PCR Amplification:

    • Perform the first round of PCR using the tailed cDNA as a template, the nested gene-specific primer (GSP2), and a primer complementary to the homopolymeric tail (e.g., an oligo(dT) anchor primer).

    • If necessary, perform a second round of nested PCR using a further nested gene-specific primer and the anchor primer to increase specificity.

  • Analysis of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Excise the band(s) of interest, purify the DNA, and proceed with sequencing to determine the 5' end of the transcript.

Co-immunoprecipitation (Co-IP) to Identify Coilin-Interacting Proteins

This protocol is used to isolate this compound and its interacting partners from a cell lysate, providing insights into its functional complexes.

Materials:

  • Cultured cells expressing the coilin protein of interest.

  • Ice-cold PBS.

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors).

  • Antibody specific to this compound.

  • Protein A/G magnetic beads.

  • Magnetic separation rack.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the anti-coilin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads with the magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with Co-IP lysis/wash buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in elution buffer (e.g., 2X SDS-PAGE sample buffer) and boil for 5-10 minutes to release the protein complexes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

In Situ Hybridization for Localization of snRNAs within Cajal Bodies

This protocol is used to visualize the localization of specific small nuclear RNAs (snRNAs) within the nucleus and to determine their co-localization with Cajal bodies, often marked by this compound.

Materials:

  • Cells grown on coverslips.

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).

  • Fluorescently labeled probe complementary to the snRNA of interest.

  • Anti-coilin antibody and a corresponding fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Preparation:

    • Fix cells on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells with PBS.

  • Hybridization:

    • Pre-hybridize the cells in hybridization buffer for 1 hour at 37°C.

    • Add the fluorescently labeled snRNA probe diluted in hybridization buffer and incubate overnight at 37°C in a humidified chamber.

  • Washing:

    • Wash the cells with decreasing concentrations of SSC buffer to remove the unbound probe.

  • Immunofluorescence:

    • Incubate the cells with the primary anti-coilin antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI.

    • Mount the coverslips on glass slides using an appropriate mounting medium.

    • Visualize the localization of the snRNA probe and coilin protein using a fluorescence microscope.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key pathways and workflows related to the study of this compound.

Signaling Pathways and Logical Relationships

snRNP_Biogenesis_and_Coilin cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm snRNA_gene snRNA Gene pre_snRNA pre-snRNA snRNA_gene->pre_snRNA Transcription immature_snRNP Immature snRNP pre_snRNA->immature_snRNP Assembly SMN_complex SMN Complex SMN_complex->immature_snRNP Mediates Coilin This compound Cajal_Body Cajal Body Coilin->Cajal_Body Scaffolds mature_snRNP Mature snRNP Cajal_Body->mature_snRNP Maturation & Modification Sm_proteins Sm Proteins Sm_proteins->immature_snRNP immature_snRNP->Cajal_Body Localization Spliceosome Spliceosome mature_snRNP->Spliceosome Assembly mRNA mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Sm_proteins_cyto Sm Proteins Sm_proteins_cyto->Sm_proteins Import Identify_Coilin_Orthologs start Start: Known Coilin Protein Sequence (e.g., Human) blastp Perform BLASTp search against protein databases of target species start->blastp reciprocal_blast Perform Reciprocal Best BLAST Hit (RBBH) analysis blastp->reciprocal_blast phylogenetic_analysis Conduct Phylogenetic Analysis with known coilin sequences reciprocal_blast->phylogenetic_analysis domain_analysis Analyze protein domain architecture (N- and C-terminal conservation) phylogenetic_analysis->domain_analysis functional_assay Functional Complementation Assay in a coilin-deficient model domain_analysis->functional_assay end End: Confirmed Coilin Ortholog functional_assay->end

References

p80-Coilin: A Cornerstone for Cajal Body Integrity and a Beacon for Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate architecture of the cell nucleus lie dynamic, non-membranous structures known as Cajal bodies (CBs). These subnuclear organelles are critical hubs for the maturation and assembly of ribonucleoproteins (RNPs), essential machinery for gene expression.[1] At the heart of Cajal body formation and stability is the scaffolding protein p80-coilin. This technical guide delves into the integral role of this compound as a definitive marker for Cajal body integrity, providing a comprehensive resource for professionals in cellular biology and drug discovery. We will explore the quantitative aspects of Cajal bodies, detail key experimental methodologies, and illuminate the signaling pathways governing their dynamics, underscoring the significance of this compound in health and disease.

The Central Role of this compound in Cajal Body Structure and Function

This compound is indispensable for the structural integrity of Cajal bodies.[2] Its presence is a prerequisite for the assembly of these nuclear bodies, and its depletion leads to their disassembly.[2] Cajal bodies are typically spherical structures, ranging from 0.1 to 2.0 micrometers in diameter, with a cell nucleus containing one to five of these bodies.[1] Their primary function is centered on the biogenesis of small nuclear ribonucleoproteins (snRNPs) and small nucleolar ribonucleoproteins (snoRNPs), which are vital for pre-mRNA splicing and ribosomal RNA processing, respectively. The dynamic nature of Cajal bodies sees them disassemble during mitosis and reform in the G1 phase of the cell cycle.[1]

The integrity of Cajal bodies, and by extension the localization and concentration of this compound, is a sensitive indicator of cellular activity and stress. Changes in the number, size, and morphology of Cajal bodies are observed in response to various cellular stimuli, including viral infections and DNA damage.[3][4] This makes this compound a valuable biomarker for assessing nuclear health and the cellular response to therapeutic interventions.

Quantitative Analysis of Cajal Body Dynamics

The number and size of Cajal bodies, as marked by this compound, can vary significantly depending on the cell type, developmental stage, and metabolic activity. This quantitative data is crucial for establishing baseline parameters and identifying deviations in experimental and disease models.

Cell Type/ConditionNumber of Cajal Bodies per NucleusCajal Body Diameter (µm)Reference
HeLa Cells1-50.1 - 2.0[1]
Human Sensory Ganglia NeuronsUp to 20 in large neuronsCorrelates with cell body volume[5]
Zebrafish Embryonic Cells (first 24h)Up to 300.5 - 1.0[6]
Differentiated Zebrafish Muscle, Neurons, Epidermis2Not specified[6]
HeLa Cells (mini-CBs)Variable< 0.5[7]

Experimental Protocols

Accurate assessment of Cajal body integrity using this compound as a marker relies on robust experimental techniques. Below are detailed protocols for immunofluorescence and co-immunoprecipitation, two key methods for studying this compound and its interactions.

Immunofluorescence Staining for this compound in Adherent Cells

This protocol allows for the visualization of this compound and Cajal bodies within the cellular context.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)/Acetone (B3395972)

  • Permeabilization buffer: 0.2% Triton X-100 in PBS (for PFA fixation)

  • Blocking buffer: 5% normal serum (from the host of the secondary antibody) in PBS

  • Primary antibody: Anti-p80-coilin antibody (e.g., polyclonal serum R288)[8]

  • Fluorescently-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluence (e.g., ~70%).[9]

  • Fixation:

    • PFA Fixation: Aspirate the culture medium, rinse cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.[10]

    • Methanol/Acetone Fixation: Aspirate the culture medium, rinse cells twice with PBS, and fix with ice-cold methanol or acetone for 10 minutes at -20°C.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization (for PFA-fixed cells): Incubate the cells with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[9]

  • Primary Antibody Incubation: Dilute the anti-p80-coilin primary antibody in PBS with 0.1% Triton X-100. Incubate the cells with the diluted primary antibody overnight at 4°C.[8][9]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[9]

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in PBS with 0.1% normal serum. Incubate the cells for 1-2 hours at room temperature in the dark.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[9]

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. This compound will appear as distinct foci within the nucleus, marking the Cajal bodies.[11]

Co-Immunoprecipitation (Co-IP) for this compound Interacting Proteins

This protocol is used to isolate this compound and its binding partners, providing insights into the molecular interactions that govern Cajal body function.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)[12]

  • Anti-p80-coilin antibody

  • Protein A/G-coupled agarose (B213101) or magnetic beads

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.[13]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[14]

    • Transfer the supernatant (protein extract) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[15]

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-p80-coilin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[13]

  • Capture of Immune Complexes:

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.[15]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them.[15]

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to release the proteins from the beads.

  • Analysis:

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and potential interacting partners.

Signaling Pathways Regulating Cajal Body Integrity

The assembly, disassembly, and overall integrity of Cajal bodies are tightly regulated by post-translational modifications of this compound, primarily phosphorylation and SUMOylation.

Phosphorylation Dynamics in Cajal Body Assembly

Coilin is a heavily phosphorylated protein, and its phosphorylation state is critical for Cajal body dynamics.[16] Hyperphosphorylation of coilin is associated with the absence of Cajal bodies in primary cells, while dephosphorylation, potentially mediated by phosphatases like PPM1G, is linked to their formation in transformed cells.[17] The level of snRNP biogenesis also appears to trigger a signaling cascade that influences coilin phosphorylation and subsequent Cajal body assembly.[18][19]

Coilin_Phosphorylation_Pathway snRNP_demand Increased snRNP Biogenesis Demand Signal_Cascade Signal Transduction Cascade snRNP_demand->Signal_Cascade triggers Kinases Kinase(s) Signal_Cascade->Kinases activates PPM1G PPM1G (Phosphatase) Signal_Cascade->PPM1G inhibits (?) Coilin This compound (Hypophosphorylated) Kinases->Coilin phosphorylates Coilin_P This compound-P (Hyperphosphorylated) PPM1G->Coilin_P dephosphorylates CB_Disassembly Cajal Body Disassembly/Absence Coilin_P->CB_Disassembly leads to CB_Assembly Cajal Body Assembly/Integrity Coilin->CB_Assembly promotes

Caption: Regulation of Cajal body assembly by this compound phosphorylation.

SUMOylation and its Impact on Cajal Body Dynamics

This compound can be modified by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation.[20][21] This modification has been shown to regulate Cajal body number and size. Inhibition of SUMOylation or expression of SUMO-deficient coilin mutants leads to an increase in the number of smaller Cajal bodies.[22][23] Coilin itself may also possess SUMO E3 ligase-like activity, influencing the SUMOylation of other proteins and thereby impacting broader cellular processes.[20] The interplay between coilin SUMOylation and its interaction with other proteins, such as Nopp140, is crucial for maintaining the proper structure of Cajal bodies.[22]

Coilin_SUMOylation_Pathway SUMO_machinery SUMOylation Machinery (Ubc9, SUMO2) Coilin This compound SUMO_machinery->Coilin SUMOylates Coilin_SUMO This compound-SUMO Other_proteins Other Protein Substrates Coilin->Other_proteins promotes SUMOylation of (E3-like activity) Nopp140 Nopp140 Coilin_SUMO->Nopp140 altered interaction CB_number_size Cajal Body Number and Size Coilin_SUMO->CB_number_size regulates Nopp140->CB_number_size regulates Cell_processes Diverse Cellular Processes Other_proteins->Cell_processes impacts

Caption: Role of this compound SUMOylation in Cajal body dynamics and cellular function.

Relevance in Disease and Drug Development

The integrity of Cajal bodies is compromised in several human diseases, particularly neurodegenerative disorders. Disruption and loss of neuronal Cajal bodies are associated with severe neuronal dysfunction in conditions like spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS).[24] In some ataxias, nuclear DNA damage is linked to the disruption of nucleoli and the disassembly of Cajal bodies.[4] The formation of aberrant protein aggregates in neurodegenerative diseases can also impact the phase separation properties of nuclear bodies, including Cajal bodies.[25][26]

Given the central role of this compound in maintaining Cajal body integrity, it emerges as a potential therapeutic target and a valuable biomarker for disease progression and treatment efficacy. Monitoring the status of Cajal bodies via this compound immunofluorescence in patient-derived cells or animal models could provide critical insights into disease mechanisms and the cellular response to novel therapeutics. Furthermore, developing strategies to modulate this compound's post-translational modifications could offer a novel approach to restoring Cajal body function and mitigating cellular stress in disease states.

Conclusion

This compound stands as a sentinel of nuclear health, with its localization and concentration providing a direct readout of Cajal body integrity. This in-depth guide has provided a comprehensive overview of this compound's function, quantitative data on Cajal body dynamics, detailed experimental protocols, and insights into the signaling pathways that govern these essential nuclear structures. For researchers, scientists, and drug development professionals, a thorough understanding of this compound biology is paramount for advancing our knowledge of nuclear organization and for developing innovative therapeutic strategies targeting a range of diseases. The continued exploration of this compound and its role in Cajal body dynamics promises to uncover new avenues for understanding and combating human disease.

References

Nuclear Dynamics and Mobility of p80-Coilin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p80-coilin is a key scaffolding protein and a hallmark of Cajal bodies (CBs), dynamic subnuclear structures crucial for the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes. The mobility and dynamic interactions of this compound within the nucleus are fundamental to the assembly, maintenance, and function of Cajal bodies, and by extension, to the regulation of gene expression. This technical guide provides a comprehensive overview of the nuclear dynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the regulatory signaling pathways that govern its function. Understanding these intricate processes is vital for researchers in fundamental cell biology and for professionals in drug development targeting pathways involving RNA processing and nuclear organization.

Quantitative Data on this compound Mobility

The dynamic nature of this compound has been investigated using advanced microscopy techniques, primarily Fluorescence Recovery After Photobleaching (FRAP). These studies reveal that this compound exists in both a highly mobile nucleoplasmic pool and a less mobile fraction associated with Cajal bodies.

ParameterValueCellular ContextExperimental MethodReference
Diffusion Coefficient (Slow-moving fraction) 0.62 ± 0.279 µm²/sNucleoplasm of HeLa cells (coilin knockout expressing EGFP-coilin)spotFRAP[1]
Dissociation Half-time from Cajal Body ~100 secondsHeLa cells expressing GFP-coiliniFRAP (inverse FRAP)[2]
Relative Recovery Rate in Cajal Bodies ~50-fold faster than SMN proteinHeLa cells expressing fluorescently tagged coilin and SMNFRAP[3]

Signaling Pathways Regulating this compound Dynamics

The localization and function of this compound are tightly regulated by post-translational modifications, primarily phosphorylation. A key signaling pathway involves the Vaccinia-related kinase 1 (VRK1), which plays a crucial role in the assembly and stability of Cajal bodies through direct phosphorylation of this compound.

VRK1-Mediated Phosphorylation of this compound

The following diagram illustrates the signaling pathway leading to the phosphorylation of this compound by VRK1 and its subsequent role in Cajal body assembly. The dephosphorylation arm of this pathway, likely mediated by protein phosphatases such as PP1 or PP2A, represents a critical area for ongoing research.

VRK1_Coilin_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Activation cluster_coilin Coilin Phosphorylation Cycle cluster_downstream Downstream Effects Cell_Cycle_Cues Cell Cycle Cues (e.g., G1/S transition) VRK1_inactive VRK1 (inactive) Cell_Cycle_Cues->VRK1_inactive activates Cellular_Stress Cellular Stress PKC PKCδ Cellular_Stress->PKC activates VRK1_active VRK1 (active) VRK1_inactive->VRK1_active activation p80_coilin This compound VRK1_active->p80_coilin phosphorylates at Ser184 PKC->VRK1_inactive phosphorylates p80_coilin_P This compound-Ser184-P p80_coilin->p80_coilin_P p80_coilin_P->p80_coilin dephosphorylation (PP1/PP2A?) CB_Assembly Cajal Body Assembly & Stability p80_coilin_P->CB_Assembly SMN_Interaction Interaction with SMN CB_Assembly->SMN_Interaction

VRK1-mediated phosphorylation of this compound and its role in Cajal body dynamics.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound dynamics. Below are protocols for key experiments, adapted from established methods and tailored for the investigation of this compound.

Fluorescence Recovery After Photobleaching (FRAP) of GFP-p80-Coilin

This protocol is designed to measure the mobility of this compound in the nucleoplasm and its exchange dynamics with Cajal bodies.

Experimental Workflow:

FRAP_Workflow A 1. Cell Culture & Transfection - Plate HeLa cells on glass-bottom dishes. - Transfect with a plasmid encoding GFP-p80-coilin. B 2. Live-Cell Imaging Setup - Mount the dish on a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). - Identify a cell expressing a moderate level of GFP-p80-coilin. A->B C 3. Pre-Bleach Imaging - Acquire 5-10 images at low laser power to establish a baseline fluorescence intensity. B->C D 4. Photobleaching - Select a region of interest (ROI) in the nucleoplasm or a Cajal body. - Bleach the ROI with a high-intensity laser pulse. C->D E 5. Post-Bleach Imaging - Immediately acquire a time-lapse series of images at low laser power to monitor fluorescence recovery. D->E F 6. Data Analysis - Measure the fluorescence intensity in the bleached ROI, a control region, and the background over time. - Normalize the data and fit to a diffusion model to calculate the half-time of recovery (t½) and the mobile fraction. E->F

Workflow for FRAP analysis of GFP-p80-coilin mobility.

Detailed Steps:

  • Cell Culture and Transfection:

    • Plate HeLa cells on 35-mm glass-bottom dishes suitable for high-resolution microscopy.

    • At 50-70% confluency, transfect the cells with a plasmid expressing this compound fused to a fluorescent protein (e.g., EGFP) using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Mount the dish on the stage of a laser scanning confocal microscope equipped with a live-cell imaging chamber maintaining 37°C and 5% CO₂.

    • Use a 63x or 100x oil-immersion objective.

    • Identify a cell with a clear nuclear signal and distinct Cajal bodies. Avoid cells with very high or very low expression levels.

  • FRAP Experiment:

    • Pre-bleach: Acquire 5-10 images at a low laser power (e.g., 1-5% of maximum) to determine the initial fluorescence intensity.

    • Bleaching: Define a circular region of interest (ROI) of a specific diameter (e.g., 1-2 µm) within the nucleoplasm or encompassing a single Cajal body. Bleach the ROI with a short, high-intensity laser pulse (100% laser power for a few iterations).

    • Post-bleach: Immediately after bleaching, begin acquiring a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition will depend on the recovery speed (e.g., one frame every 500 ms (B15284909) for 2 minutes for nucleoplasmic coilin).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the bleached ROI, a non-bleached control region in the same nucleus, and a background region outside the cell for each time point.

    • Correct for photobleaching during image acquisition using the intensity measurements from the control region.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to an appropriate mathematical model to determine the half-time of recovery (t½) and the mobile fraction. The diffusion coefficient (D) can also be calculated from these parameters.

Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol is for the identification of proteins that interact with this compound in the nucleus.

Experimental Workflow:

CoIP_Workflow A 1. Cell Lysis - Harvest cultured cells (e.g., HeLa). - Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. B 2. Immunoprecipitation - Incubate the cell lysate with an antibody specific to this compound (or a control IgG). - Add Protein A/G magnetic beads to capture the antibody-antigen complexes. A->B C 3. Washing - Wash the beads several times with lysis buffer to remove non-specifically bound proteins. B->C D 4. Elution - Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer. C->D E 5. Analysis - Separate the eluted proteins by SDS-PAGE. - Analyze by Western blotting using antibodies against suspected interacting partners (e.g., VRK1, SMN) or by mass spectrometry for unbiased identification. D->E

Workflow for Co-Immunoprecipitation of this compound and its interactors.

Detailed Steps:

  • Cell Lysate Preparation:

    • Harvest approximately 1x10⁷ HeLa cells.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads and transfer the pre-cleared lysate to a new tube.

    • Add a specific antibody against this compound (or a control IgG) to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5 minutes, or by using a gentle elution buffer if downstream enzymatic assays are planned.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • For targeted analysis, perform a Western blot using an antibody against the suspected interacting protein (e.g., VRK1).

    • For unbiased discovery of interacting partners, the eluted sample can be analyzed by mass spectrometry.

Conclusion

The dynamic behavior of this compound is a critical aspect of its function as a master regulator of Cajal body formation and, consequently, of snRNP maturation and other essential nuclear processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate roles of this compound. Future research should focus on obtaining more precise measurements of its mobility in different cellular contexts, fully elucidating the signaling networks that control its phosphorylation status, and identifying the complete repertoire of its interaction partners. A deeper understanding of these mechanisms will undoubtedly open new avenues for therapeutic intervention in diseases associated with aberrant RNA processing and nuclear organization.

References

Methodological & Application

Application Notes and Protocols for p80-coilin Immunofluorescence Staining in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p80-coilin is a key scaffolding protein of Cajal bodies (CBs), which are dynamic subnuclear structures involved in various aspects of RNA metabolism, including the biogenesis of small nuclear ribonucleoproteins (snRNPs) and telomerase.[1][2] Immunofluorescence (IF) is a powerful technique to visualize the localization and dynamics of this compound, and by extension, Cajal bodies, within the nucleus of cells such as the widely used HeLa cell line. This document provides a detailed protocol for the immunofluorescent staining of this compound in HeLa cells, along with quantitative data on Cajal bodies and a visual representation of the experimental workflow.

Data Presentation

ParameterTypical Value in HeLa CellsNotes
Diameter of Cajal Bodies 0.3–1.0 µmThe size can vary depending on the cell cycle stage and metabolic activity.
Number of Cajal Bodies per Nucleus 1 to 5The number is dynamic; it is maximal in mid-G1 phase and decreases as they become larger towards the G2 phase. CBs disassemble during mitosis and reappear in the G1 phase.
Localization Nucleoplasm, often associated with nucleoliTheir association with nucleoli is a well-documented characteristic.

Experimental Protocols

This protocol outlines the indirect immunofluorescence staining of this compound in HeLa cells.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass coverslips (sterile)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween 20 (PBST)

  • Primary Antibody: Rabbit anti-p80-coilin antibody (recommended dilution to be determined by titration, a starting point of 1:200 is suggested)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Anti-fade mounting medium

  • Microscope slides

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

  • Fixation:

    • Carefully aspirate the culture medium from the wells.

    • Gently wash the cells twice with PBS.

    • Add 1 mL of 4% PFA in PBS to each well to fix the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of 0.1-0.25% Triton X-100 in PBS to each well.

    • Incubate for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear antigens.

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of blocking solution to each well.

    • Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p80-coilin antibody in the blocking solution at its optimal concentration.

    • Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

    • Add the diluted secondary antibody to each coverslip.

    • Incubate for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Briefly dip the coverslips in distilled water to remove salt crystals.

    • Wick away excess water with the edge of a Kimwipe.

    • Place a drop of anti-fade mounting medium onto a clean microscope slide.

    • Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish if desired for long-term storage.

  • Imaging:

    • Allow the mounting medium to cure according to the manufacturer's instructions.

    • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. This compound will appear as distinct puncta within the nucleus.

Visualization of Experimental Workflow

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_final Final Steps seed Seed HeLa Cells on Coverslips culture Culture for 24-48h seed->culture fix Fixation (4% PFA) culture->fix perm Permeabilization (0.25% Triton X-100) fix->perm Wash block Blocking (1% BSA) perm->block Wash primary_ab Primary Antibody Incubation (anti-p80-coilin) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab Wash dapi Nuclear Counterstain (DAPI) secondary_ab->dapi Wash mount Mount Coverslips dapi->mount image Fluorescence Microscopy mount->image

Caption: Workflow for this compound immunofluorescence staining in HeLa cells.

References

Application Notes and Protocols for Co-Immunoprecipitation of p80-coilin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and important considerations for the successful co-immunoprecipitation (Co-IP) of p80-coilin and its interacting protein partners. The following sections offer a comprehensive guide, from experimental design to data interpretation, to facilitate the study of this compound's role in various cellular processes.

Introduction to this compound and Co-Immunoprecipitation

This compound is the primary protein component of Cajal bodies (CBs), which are subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other RNA-related metabolic processes.[1] Understanding the interaction network of this compound is crucial for elucidating the functions of Cajal bodies in both normal cellular physiology and disease.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[2][3][4] The method involves enriching a target protein (the "bait," in this case, this compound) from a cell lysate using a specific antibody. Any proteins that are bound to the target protein (the "prey") will be co-precipitated, allowing for their identification and characterization.[5]

Experimental Design Considerations

Successful Co-IP experiments require careful planning and optimization. Key factors to consider include:

  • Antibody Selection: The choice of a high-quality antibody specific to this compound is critical. The antibody must be validated for immunoprecipitation to ensure efficient capture of the target protein. Both monoclonal and polyclonal antibodies can be used; polyclonal antibodies may be advantageous as they can bind to multiple epitopes, potentially increasing the efficiency of the pulldown.

  • Lysis Buffer Composition: The lysis buffer must effectively solubilize cellular proteins while preserving the integrity of protein-protein interactions. The stringency of the buffer, primarily determined by the salt concentration and detergent type, should be optimized empirically. A less stringent buffer is often preferred for Co-IP to maintain weaker or transient interactions. The inclusion of protease and phosphatase inhibitors is essential to prevent protein degradation and maintain post-translational modifications.[6]

  • Controls: Appropriate controls are necessary to validate the specificity of the observed interactions. These include:

    • Isotype Control: Using a non-specific antibody of the same isotype as the anti-p80-coilin antibody to control for non-specific binding to the beads or antibody.

    • Mock-Transfected/Infected Cells: When studying interactions with exogenously expressed or pathogen-derived proteins, using lysates from cells that do not express the protein of interest is a crucial negative control.

    • Reverse Co-IP: To confirm an interaction, a reciprocal Co-IP should be performed where the antibody targets the putative interacting protein, and the blot is probed for this compound.

Detailed Protocol for this compound Co-Immunoprecipitation

This protocol provides a general framework for performing a Co-IP experiment to identify this compound interacting proteins. Optimization of specific steps, such as antibody concentration and incubation times, may be required.

Materials and Reagents:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Same as lysis buffer, but with a lower detergent concentration (e.g., 0.1% NP-40).

  • Anti-p80-coilin antibody (IP-validated)

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Harvest:

    • Culture cells of interest to an appropriate confluency (typically 80-90%).

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with gentle agitation to lyse the cells.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-p80-coilin antibody (typically 1-5 µg) to the pre-cleared lysate. For the negative control, add the isotype control antibody to a separate aliquot of lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the formation of antibody-antigen complexes.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet the beads. These washes are crucial for removing non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.

  • Analysis by Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the expected interacting proteins. The presence of a band at the correct molecular weight in the this compound IP lane, but not in the control lane, indicates a potential interaction.

Data Presentation: Summary of this compound Interactions

The following table summarizes qualitative and semi-quantitative data from co-immunoprecipitation experiments investigating the interaction of this compound with specific partners.

Bait ProteinPrey ProteinCell LineExperimental ConditionInteraction Detected (Western Blot)Reference
L4-22K-FLAGmyc-p80-coilin293TCo-transfectionYes[6]
L4-33K-FLAGmyc-p80-coilin293TCo-transfectionNo[6]
myc-p80-coilinL4-22K-FLAG293TCo-transfection (Reciprocal IP)Yes[6]
Endogenous this compoundEndogenous SMNHeLaEndogenous expressionYes[7]

Visualization of Experimental Workflow and Interaction Pathways

Diagram 1: Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture Harvest 2. Cell Harvest CellCulture->Harvest Lysis 3. Cell Lysis in Non-denaturing Buffer Harvest->Lysis Clarify 4. Clarification by Centrifugation Lysis->Clarify Preclear 5. Pre-clearing with Protein A/G Beads (Optional) Clarify->Preclear AddAb 6. Add anti-p80-coilin Ab (or Isotype Control) Preclear->AddAb IncubateAb 7. Incubate to Form Immune Complexes AddAb->IncubateAb AddBeads 8. Add Protein A/G Beads IncubateAb->AddBeads Capture 9. Capture Immune Complexes AddBeads->Capture Wash 10. Wash Beads to Remove Non-specific Binders Capture->Wash Elute 11. Elute Proteins Wash->Elute SDS_PAGE 12. SDS-PAGE Elute->SDS_PAGE Western 13. Western Blot with Antibody to Prey Protein SDS_PAGE->Western

Caption: A generalized workflow for the co-immunoprecipitation of this compound and its interacting partners.

Diagram 2: this compound Interaction with Adenovirus L4-22K

p80_coilin_interaction cluster_transfection Co-transfection in 293T cells cluster_ip_exp Co-Immunoprecipitation Experiment cluster_results Results (Western Blot Detection) p80_myc myc-p80-coilin Plasmid IP_FLAG IP: anti-FLAG p80_myc->IP_FLAG IP_myc IP: anti-myc (Reciprocal) p80_myc->IP_myc L4_22K_FLAG L4-22K-FLAG Plasmid L4_22K_FLAG->IP_FLAG L4_22K_FLAG->IP_myc L4_33K_FLAG L4-33K-FLAG Plasmid L4_33K_FLAG->IP_FLAG WB_myc_pos Detect: myc-p80-coilin (Interaction Confirmed) IP_FLAG->WB_myc_pos with L4-22K WB_myc_neg Detect: myc-p80-coilin (No Interaction) IP_FLAG->WB_myc_neg with L4-33K WB_FLAG_pos Detect: L4-22K-FLAG (Interaction Confirmed) IP_myc->WB_FLAG_pos

Caption: Logical relationship demonstrating the specific interaction between this compound and adenovirus L4-22K.

References

Application Notes and Protocols for Detecting p80-Coilin Protein via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the detection of the nuclear protein p80-coilin using Western blotting techniques. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

This compound is an 80-kDa protein that is a key component of Cajal bodies, which are sub-nuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs).[1][2] Western blotting is a widely used and effective method for identifying and quantifying this compound in cell and tissue lysates, providing insights into its expression levels and potential alterations in various biological contexts.[3][4]

Experimental Protocols

This protocol outlines the key steps for successful Western blot detection of this compound, from sample preparation to signal detection.

Sample Preparation: Lysate Collection

The quality of the cell or tissue lysate is critical for a successful Western blot.[5][6]

For Adherent Cells (e.g., HeLa, A549):

  • Culture cells to approximately 80-90% confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease inhibitors.[7]

  • Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[8]

  • Incubate the lysate on ice for 30 minutes.[4]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

For Suspension Cells:

  • Centrifuge the cell suspension at 100-500 x g for 5 minutes at 4°C to pellet the cells.[3][4]

  • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[3]

  • Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with protease inhibitors.[4]

  • Proceed with the incubation and centrifugation steps as described for adherent cells.

Protein Quantification

Accurate determination of protein concentration is essential for loading equal amounts of protein for each sample, which allows for reliable comparison of protein expression levels.[6]

  • Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the total protein concentration of each lysate.[4][7]

  • Prepare a standard curve using a protein standard, such as bovine serum albumin (BSA).[7][9]

  • Based on the calculated concentrations, dilute the lysates with lysis buffer and 4X LDS sample buffer to a final concentration suitable for gel loading (typically 1-2 µg/µL).[7] In some studies, 20 µg of total protein has been used for this compound detection.[10][11]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

SDS-PAGE

Proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Load 20-40 µg of the denatured protein lysate into the wells of a polyacrylamide gel. The percentage of the gel will depend on the size of the protein of interest; for this compound (80 kDa), a 10% or 4-12% gradient gel is suitable.[7]

  • Include a pre-stained protein ladder in one of the wells to monitor the migration of proteins and estimate their molecular weight.[4]

  • Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[4]

Protein Transfer

The separated proteins are transferred from the gel to a solid-phase membrane (e.g., nitrocellulose or PVDF).

  • Equilibrate the gel, membrane, and filter papers in transfer buffer.[12]

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[13]

  • Transfer the proteins to the membrane. This can be done using a wet, semi-dry, or dry transfer system. For an 80 kDa protein, a standard transfer can be performed at 100V for 60-90 minutes.[7]

  • After the transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[13]

Blocking

The membrane is blocked to prevent non-specific binding of the antibodies.[14]

  • Incubate the membrane in a blocking buffer, such as 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST), for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[8][14][15]

Antibody Incubation

The membrane is incubated with primary and secondary antibodies to detect the target protein.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[16] Some antibodies may have recommended dilutions up to 1:10,000.

    • Incubate the membrane with the diluted primary antibody for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.[8][17]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[4][8]

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody) in the blocking buffer.[4]

    • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.[4][7]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST, followed by a final rinse with TBS to remove residual detergent.[7][17]

Detection

The signal from the HRP-conjugated secondary antibody is detected using a chemiluminescent substrate.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[4][9]

  • Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film in a dark room.[9][18]

Data Presentation

The following tables summarize key quantitative parameters for the Western blot protocol for this compound.

Table 1: Sample Preparation and Loading

ParameterRecommended ValueNotes
Cell Lysate Volume100 - 500 µL per 10 cm plateAdjust based on cell density.[8]
Protein Loading Amount20 - 40 µg per wellOptimal amount may vary.[10][11]
Lysis BufferRIPA buffer with protease inhibitorsSuitable for most whole-cell lysates.[7]

Table 2: Antibody Dilutions and Incubation Times

AntibodyDilution RangeIncubation TimeIncubation Temperature
Primary (anti-p80-coilin)1:500 - 1:10,0002 hours to overnightRoom Temperature or 4°C
Secondary (HRP-conjugated)1:2,000 - 1:20,0001 hourRoom Temperature

Table 3: Reagent Volumes and Incubation Times

StepReagentVolumeIncubation Time
Blocking5% Milk or BSA in TBST10 - 15 mL1 hour to overnight
WashingTBST15 - 20 mL3 x 5-10 minutes
DetectionECL Substrate1 - 2 mL1 - 5 minutes

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant denaturation Denaturation protein_quant->denaturation sds_page SDS-PAGE denaturation->sds_page Load Samples transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging & Analysis detection->imaging Troubleshooting_Logic cluster_no_signal Problem: Weak or No Signal cluster_high_bg Problem: High Background cluster_causes Potential Causes cluster_solutions Solutions no_signal Weak/No Signal ab_issue Antibody Issue no_signal->ab_issue transfer_issue Poor Transfer no_signal->transfer_issue protein_issue Low Protein Abundance no_signal->protein_issue high_bg High Background high_bg->ab_issue blocking_issue Insufficient Blocking high_bg->blocking_issue washing_issue Inadequate Washing high_bg->washing_issue optimize_ab Optimize Antibody Concentration ab_issue->optimize_ab check_transfer Verify Transfer Efficiency transfer_issue->check_transfer increase_blocking Increase Blocking Time blocking_issue->increase_blocking increase_washes Increase Wash Steps/Time washing_issue->increase_washes load_more Increase Protein Load protein_issue->load_more

References

Application Notes and Protocols for Generating a p80-coilin Knockout Cell Line Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p80-coilin, encoded by the COIL gene, is a key scaffolding protein essential for the structural integrity and function of Cajal bodies (CBs), subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs).[1][2] The disruption of Cajal bodies and the subsequent impact on snRNP maturation have been linked to various cellular processes and disease states. The CRISPR-Cas9 system offers a precise and efficient method for generating this compound knockout cell lines, providing a valuable tool for studying the roles of this compound and Cajal bodies in cellular function and disease pathogenesis.

This document provides a detailed protocol for creating a this compound knockout cell line using CRISPR-Cas9 technology. It covers single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the knockout.

Data Presentation

Successful generation of a this compound knockout cell line requires careful optimization of several parameters. The following table summarizes representative quantitative data that researchers can aim for during the experimental workflow.

ParameterMethodTarget Efficiency/ResultNotes
sgRNA On-Target Score In silico design tools (e.g., Benchling, CHOPCHOP)> 60Higher scores indicate potentially higher cleavage efficiency.
Transfection Efficiency Flow cytometry (using a fluorescent reporter)70-90%Highly dependent on cell type and delivery method.
Knockout Efficiency (Pool) TIDE/ICE analysis of Sanger sequencing data> 80% indel formationAnalysis of the bulk population before single-cell cloning.[3]
Clonal Knockout Confirmation Sanger Sequencing of individual clones10-30% of clones with biallelic frameshift mutationsVaries significantly with cell line and transfection efficiency.
Protein Knockout Validation Western Blot> 95% reduction in this compound protein levelsCompared to wild-type control.

Experimental Protocols

I. sgRNA Design for the Human COIL Gene

Protocol:

  • Obtain the COIL gene sequence: Retrieve the full-length cDNA or genomic sequence of the human COIL gene from a database such as NCBI Gene.

  • Utilize online sgRNA design tools: Input the COIL sequence into user-friendly design tools like Benchling or CHOPCHOP.[4]

    • Target Selection: Aim for early exons to maximize the likelihood of generating a loss-of-function mutation.

    • Scoring: These tools provide on-target and off-target scores. Prioritize sgRNAs with high on-target scores and minimal predicted off-target sites.

  • Select candidate sgRNAs: Choose 2-3 of the top-scoring sgRNAs for experimental validation. Ensure the selected sequences are followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

II. CRISPR-Cas9 Delivery into Mammalian Cells

The choice of delivery method for the Cas9 nuclease and sgRNA depends on the cell line's characteristics. Electroporation of a ribonucleoprotein (RNP) complex is often preferred due to its high efficiency and transient nature, which can reduce off-target effects.

Materials:

  • Cultured mammalian cells (e.g., HeLa, U2OS)

  • Cas9 nuclease

  • Synthesized sgRNAs targeting COIL

  • Electroporation system and appropriate buffers

  • Optional: Plasmid encoding Cas9 and a fluorescent marker (e.g., GFP) for sorting.

Protocol:

  • Cell Culture: Culture the chosen cell line to ~70-80% confluency under standard conditions.

  • RNP Complex Formation (if applicable):

    • Incubate the Cas9 protein with the synthetic sgRNA at a specific molar ratio (typically 1:1.2) at room temperature for 10-20 minutes to form the RNP complex.

  • Transfection:

    • Electroporation: Resuspend the cells in the appropriate electroporation buffer, add the RNP complex, and apply the optimized electrical pulse according to the manufacturer's instructions.

    • Lipid-based Transfection (for plasmids): Follow the manufacturer's protocol for the chosen transfection reagent.

  • Post-Transfection Culture: Plate the transfected cells in fresh culture medium and incubate for 48-72 hours to allow for gene editing to occur.

III. Single-Cell Cloning

To obtain a clonal population of cells with a homozygous knockout, it is necessary to isolate and expand single cells.

Protocol:

  • Cell Detachment: Harvest the transfected cells by trypsinization.

  • Single-Cell Isolation:

    • Fluorescence-Activated Cell Sorting (FACS): If a fluorescent reporter was co-transfected, use FACS to sort single, fluorescently-positive cells into individual wells of a 96-well plate containing conditioned media.

    • Limiting Dilution: If no fluorescent marker is used, perform serial dilutions of the cell suspension to a concentration where, on average, one cell is seeded per well of a 96-well plate.

  • Clonal Expansion: Culture the single cells for 2-4 weeks, monitoring for colony formation. Expand the resulting clones into larger culture vessels.

IV. Validation of this compound Knockout

A multi-step validation process is crucial to confirm the successful knockout at both the genomic and protein levels.

A. Genomic DNA Analysis

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clone and a wild-type control.

  • PCR Amplification: Amplify the region of the COIL gene targeted by the sgRNA using primers flanking the target site.

  • Sanger Sequencing: Sequence the PCR products. Analyze the sequencing chromatograms using tools like TIDE or ICE to identify the presence of insertions or deletions (indels) that result in a frameshift mutation.

B. Western Blot Analysis

This protocol confirms the absence of the this compound protein.

Protocol:

  • Protein Lysate Preparation: Prepare whole-cell lysates from the wild-type and potential knockout clones.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for this compound overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A complete loss of the this compound band in the knockout clones compared to the wild-type control confirms a successful knockout at the protein level.[5][6]

C. Immunofluorescence Analysis

This method visually confirms the disruption of Cajal bodies, a direct consequence of this compound knockout.[1]

Protocol:

  • Cell Seeding: Seed wild-type and confirmed knockout cells onto glass coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against a Cajal body marker (e.g., SMN protein) or this compound itself.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: The absence of distinct Cajal body foci in the knockout cells, as indicated by the diffuse nucleoplasmic staining of other Cajal body components like SMN, confirms the functional consequence of the this compound knockout.[1]

Mandatory Visualizations

experimental_workflow cluster_design sgRNA Design & Preparation cluster_delivery CRISPR-Cas9 Delivery cluster_cloning Single-Cell Cloning & Expansion cluster_validation Knockout Validation sgRNA_design sgRNA Design for COIL Gene sgRNA_synthesis sgRNA Synthesis sgRNA_design->sgRNA_synthesis transfection Transfection (e.g., Electroporation) sgRNA_synthesis->transfection cell_culture Cell Culture cell_culture->transfection single_cell_cloning Single-Cell Cloning (FACS or Limiting Dilution) transfection->single_cell_cloning clonal_expansion Clonal Expansion single_cell_cloning->clonal_expansion genomic_analysis Genomic DNA Analysis (PCR & Sequencing) clonal_expansion->genomic_analysis western_blot Western Blot Analysis genomic_analysis->western_blot if_staining Immunofluorescence Staining western_blot->if_staining end_result Validated this compound Knockout Cell Line if_staining->end_result start Start start->sgRNA_design

Caption: Experimental workflow for generating a this compound knockout cell line.

p80_coilin_pathway cluster_cajal_body Cajal Body cluster_function Cellular Function p80_coilin This compound (Scaffold) smn_complex SMN Complex p80_coilin->smn_complex Recruits snrnps snRNPs p80_coilin->snrnps Recruits other_factors Other CB Factors (e.g., Fibrillarin) p80_coilin->other_factors Interacts with smn_complex->snrnps Mediates Assembly snrnp_biogenesis snRNP Biogenesis & Maturation snrnps->snrnp_biogenesis Leads to

References

Application Notes and Protocols for siRNA-Mediated Knockdown of p80-coilin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted knockdown of p80-coilin expression using small interfering RNA (siRNA). This document includes detailed experimental protocols, expected quantitative outcomes, and a visualization of the this compound-centered processes within the Cajal body.

Introduction to this compound

This compound is a key scaffolding protein essential for the integrity and function of Cajal bodies (CBs), which are subnuclear organelles critical for the biogenesis of small nuclear ribonucleoproteins (snRNPs), the machinery responsible for pre-mRNA splicing.[1] The expression levels and post-translational modifications of this compound, such as phosphorylation, regulate the assembly and disassembly of Cajal bodies.[2][3] Given its central role in RNA metabolism, this compound is a protein of significant interest in cellular and molecular biology, as well as in the study of diseases associated with splicing defects.

Quantitative Data Summary

The following table summarizes the expected quantitative results from siRNA-mediated knockdown of this compound in A549 cells, as determined by Western blot analysis.

Target ProteinCell LineTransfection ReagentsiRNA ConcentrationTime Post-TransfectionAnalysis MethodPercent Knockdown (Protein)Reference
This compoundA549Not SpecifiedNot Specified48 hoursWestern Blot with densitometry53-55%[4]

Experimental Protocols

Protocol 1: siRNA Transfection for this compound Knockdown in HeLa Cells

This protocol is adapted for a 24-well plate format. Reagent volumes should be scaled accordingly for other plate formats.

Materials:

  • HeLa cells

  • This compound specific siRNA and non-targeting control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS, without antibiotics)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density of 30,000-50,000 cells per well in 500 µL of complete growth medium without antibiotics. Cells should be 30-50% confluent at the time of transfection.

  • siRNA-Lipofectamine™ RNAiMAX Complex Formation:

    • For each well, dilute 6 pmol of siRNA (e.g., 0.3 µL of a 20 µM stock) in 50 µL of Opti-MEM™ I Medium. Mix gently.

    • In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.

    • Gently rock the plate back and forth to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, cells can be harvested for mRNA or protein analysis to determine the efficiency of this compound knockdown.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for this compound and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from control and siRNA-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR master mix, forward and reverse primers for either this compound or the reference gene, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add an equal amount of cDNA to each well.

    • Include no-template controls for each primer set.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for this compound and the reference gene in both control and knockdown samples. Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Protocol 3: Western Blotting for this compound Protein Quantification

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the control and siRNA-treated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control, or use a separate gel for the loading control.

  • Densitometry Analysis: Quantify the band intensities for this compound and the loading control. Normalize the this compound signal to the loading control to determine the relative protein expression.

Visualizations

experimental_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_5 Days 3-5 cluster_analysis Analysis seed_cells Seed HeLa Cells prepare_complex Prepare siRNA-Lipid Complex transfect_cells Transfect Cells prepare_complex->transfect_cells incubate Incubate Cells (24-72h) transfect_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells qRT_PCR qRT-PCR for mRNA harvest_cells->qRT_PCR western_blot Western Blot for Protein harvest_cells->western_blot

Caption: Experimental workflow for siRNA-mediated knockdown of this compound.

p80_coilin_pathway cluster_cajal_body Cajal Body Assembly and Function cluster_inputs Regulatory Inputs cluster_components Key Components cluster_outputs Downstream Processes p80_coilin This compound (Scaffold) snRNAs snRNAs p80_coilin->snRNAs Recruits snoRNAs snoRNAs p80_coilin->snoRNAs Recruits SMN_complex SMN Complex p80_coilin->SMN_complex Interacts with phosphorylation Phosphorylation phosphorylation->p80_coilin Regulates Assembly snRNP_biogenesis snRNP Biogenesis snRNAs->snRNP_biogenesis snoRNAs->snRNP_biogenesis SMN_complex->snRNP_biogenesis splicing pre-mRNA Splicing snRNP_biogenesis->splicing

Caption: Role of this compound in Cajal body function.

References

Application Notes and Protocols: Screening for p80-coilin Binding Partners using Yeast Two-Hybrid (Y2H)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify and characterize protein-protein interactions in a eukaryotic cellular environment.[1][2][3][4] This method relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[1][4][5] When these domains are brought into proximity by the interaction of two proteins fused to them (a "bait" and a "prey"), they reconstitute a functional transcription factor, activating reporter genes and enabling the detection of the interaction.[1][4][5]

p80-coilin is a key scaffolding protein of Cajal bodies, subnuclear organelles involved in various aspects of RNA metabolism, including the biogenesis of small nuclear ribonucleoproteins (snRNPs) and telomerase.[6][7] Understanding the interaction network of this compound is crucial for elucidating the molecular mechanisms of these fundamental cellular processes and their deregulation in disease. These application notes provide a detailed protocol for identifying novel this compound binding partners using a yeast two-hybrid screen.

Principle of the Yeast Two-Hybrid System

The Y2H system utilizes genetically engineered yeast strains and plasmids. The protein of interest, in this case, this compound, is fused to a DNA-binding domain (e.g., GAL4-BD), creating the "bait." A library of potential interacting proteins ("prey") is fused to a transcriptional activation domain (e.g., GAL4-AD). If the bait and prey proteins interact within the yeast nucleus, the BD and AD are brought together, activating the transcription of reporter genes. Commonly used reporter genes include auxotrophic markers (e.g., HIS3, LEU2) for selection on specific media and colorimetric markers (e.g., lacZ) for quantitative analysis.[1][2][8][9]

Data Presentation

Quantitative Analysis of this compound Interactions

Quantitative analysis of protein-protein interactions can be performed using a β-galactosidase assay.[2][9][10][11][12] The strength of the interaction is proportional to the level of reporter gene expression. Below is a representative table of quantitative Y2H data for potential this compound interactors.

Prey ProteinInteraction Strength (β-galactosidase units)Interpretation
SMN 85.3 ± 7.2Strong Interaction
Ataxin-1 62.1 ± 5.5Moderate Interaction
PIASy 45.8 ± 4.1Moderate Interaction
SmB 70.4 ± 6.3Strong Interaction
WRAP53 78.9 ± 6.9Strong Interaction
L4-22K (Adenovirus) 55.6 ± 4.8Moderate Interaction
Negative Control (Lamin) 1.2 ± 0.3No Interaction
Positive Control (p53-T antigen) 98.7 ± 8.5Strong Interaction

Note: The data presented in this table are illustrative and serve as an example of expected results from a quantitative Y2H screen.

Experimental Protocols

Bait Plasmid Construction (pGBKT7-p80-coilin)

A prerequisite for a successful Y2H screen is the construction of a bait plasmid that expresses the protein of interest fused to a DNA-binding domain.[4][13]

  • Gene Amplification: Amplify the full-length coding sequence of human this compound by PCR using primers containing appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the bait vector (e.g., pGBKT7).

  • Vector and Insert Preparation: Digest both the pGBKT7 vector and the this compound PCR product with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the prepared pGBKT7 vector.

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.

  • Verification: Isolate the plasmid DNA and verify the correct insertion and reading frame by restriction digestion and DNA sequencing.

Bait Auto-activation and Toxicity Test

Before screening a library, it is crucial to ensure the bait protein itself does not activate the reporter genes or is toxic to the yeast cells.[4]

  • Yeast Transformation: Transform the pGBKT7-p80-coilin plasmid into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Plating: Plate the transformed yeast on SD/-Trp and SD/-Trp/-His media.

  • Analysis:

    • Growth on SD/-Trp confirms successful transformation.

    • Growth on SD/-Trp/-His indicates auto-activation of the HIS3 reporter. If auto-activation occurs, the bait construct may need to be modified (e.g., by deleting activation domains) or a more stringent selective medium (e.g., containing 3-amino-1,2,4-triazole [3-AT]) can be used.[2]

    • Lack of growth or very slow growth on SD/-Trp may indicate toxicity.

Yeast Two-Hybrid Library Screening

This protocol describes a library screening approach using the mating method.[2][3][14][15]

  • Yeast Mating:

    • Inoculate a single colony of the bait-expressing yeast strain (e.g., Y2HGold [pGBKT7-p80-coilin]) into SD/-Trp liquid medium.

    • Inoculate a pre-transformed cDNA library (e.g., in yeast strain Y187) into SD/-Leu liquid medium.

    • Grow both cultures overnight at 30°C with shaking.

    • Combine the bait and prey cultures in a 2:1 ratio in a sterile flask and incubate at 30°C for 20-24 hours with gentle shaking to allow mating.

  • Selection of Diploids:

    • Plate the mating mixture onto SD/-Leu/-Trp (Double Dropout, DDO) plates to select for diploid yeast that have received both bait and prey plasmids.

  • Selection for Interactors:

    • Replica-plate the colonies from the DDO plates onto high-stringency selective media, such as SD/-Ade/-His/-Leu/-Trp (Quadruple Dropout, QDO) and QDO supplemented with X-α-Gal for a colorimetric assay.

  • Identification of Positive Clones:

    • Colonies that grow on the high-stringency media and turn blue in the presence of X-α-Gal are considered positive interactors.

Validation of Positive Interactions

It is essential to validate the interactions identified in the initial screen to eliminate false positives.[16][17][18]

  • Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

  • Re-transformation and One-on-One Y2H: Co-transform the rescued prey plasmid with the original bait plasmid into a fresh yeast strain and re-plate on selective media to confirm the interaction.

  • Orthogonal Validation: Confirm the interaction using an independent method, such as co-immunoprecipitation, GST pull-down assays, or bimolecular fluorescence complementation (BiFC) from mammalian cells.[16][17][18]

Quantitative β-Galactosidase Assay

This assay provides a quantitative measure of the interaction strength.[2][9][10][11][12]

  • Cell Culture: Grow liquid cultures of the co-transformed yeast strains to mid-log phase (OD600 ≈ 0.5-0.8).

  • Cell Lysis: Pellet the cells and lyse them using freeze-thaw cycles or lytic enzymes (e.g., zymolyase).

  • Enzymatic Reaction: Add a substrate solution containing o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate.

  • Measurement: Incubate at 30°C and stop the reaction by adding Na2CO3. Measure the absorbance at 420 nm.

  • Calculation: Calculate β-galactosidase units using the following formula: Units = (1000 * OD420) / (t * V * OD600) where t = reaction time (min), V = volume of culture used (mL), and OD600 = cell density at the start of the assay.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Analysis Bait_Construction Bait Construction (pGBKT7-p80-coilin) Bait_Test Bait Auto-activation & Toxicity Test Bait_Construction->Bait_Test Mating Yeast Mating Bait_Test->Mating Library_Prep Prey Library (cDNA library in pGADT7) Library_Prep->Mating Diploid_Selection Diploid Selection (SD/-Leu/-Trp) Mating->Diploid_Selection Interaction_Selection Interaction Selection (SD/-Ade/-His/-Leu/-Trp/X-α-Gal) Diploid_Selection->Interaction_Selection Plasmid_Rescue Plasmid Rescue & Sequencing Interaction_Selection->Plasmid_Rescue Retransformation One-on-One Y2H Plasmid_Rescue->Retransformation Orthogonal_Validation Orthogonal Validation (e.g., Co-IP) Retransformation->Orthogonal_Validation Quantitative_Assay Quantitative Assay (β-galactosidase) Retransformation->Quantitative_Assay

Caption: Yeast Two-Hybrid Screening Workflow for this compound Interactors.

This compound in snRNP Biogenesis Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMN_complex SMN Complex snRNP_assembly snRNP Core Assembly SMN_complex->snRNP_assembly Sm_proteins Sm Proteins Sm_proteins->SMN_complex binds snRNA snRNA snRNA->SMN_complex binds snRNP_import Imported snRNP Core snRNP_assembly->snRNP_import Nuclear Import Cajal_Body Cajal Body snRNP_maturation snRNP Maturation (Modification & Processing) Cajal_Body->snRNP_maturation p80_coilin This compound SMN_CB SMN Complex p80_coilin->SMN_CB interacts with (recruits) snRNP_import->Cajal_Body Mature_snRNP Mature snRNP snRNP_maturation->Mature_snRNP Spliceosome Spliceosome Mature_snRNP->Spliceosome

Caption: Role of this compound in the snRNP Biogenesis Pathway.

This compound and Telomerase Activity Pathway

G cluster_nucleus Nucleus cluster_CB Cajal Body p80_coilin This compound WRAP53 WRAP53/TCAB1 p80_coilin->WRAP53 interacts with Telomerase_complex Telomerase Complex (hTERT + hTR) WRAP53->Telomerase_complex recruits Telomere Telomere Telomerase_complex->Telomere traffics to & elongates

Caption: this compound's Involvement in the Telomerase Activity Pathway.

References

Application Notes and Protocols for Live-Cell Imaging of p80-Coilin Dynamics with GFP-Tag

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p80-coilin is a key scaffolding protein of Cajal bodies (CBs), which are dynamic, non-membrane-bound subnuclear structures involved in RNA metabolism, including the biogenesis of small nuclear ribonucleoproteins (snRNPs). The dynamic nature of this compound and its interactions within the nucleus are crucial for understanding the regulation of gene expression and the cellular response to stress. Live-cell imaging using fluorescent protein tags, such as Green Fluorescent Protein (GFP), has revolutionized the study of protein dynamics in their native cellular environment.[1][2] This technology allows for the real-time visualization of this compound localization, trafficking, and turnover, providing insights into the assembly, disassembly, and function of Cajal bodies.[3]

These application notes provide a comprehensive guide to the live-cell imaging of GFP-tagged this compound, covering plasmid construction, cell line generation, imaging protocols, and data analysis. The provided protocols are designed to be adaptable for various research applications, including studies on the effects of viral infections or drug candidates on nuclear organization and function.[4]

Data Presentation

Table 1: Quantitative Analysis of GFP-p80-Coilin Dynamics

ParameterDescriptionReported Values/ObservationsExperimental ConditionsReference
Residence Time in Cajal Body The average time a GFP-p80-coilin molecule spends within a Cajal body.Leaves the CB relatively slowly (minutes rather than seconds).Photoactivation experiments in Xenopus germinal vesicles.[3]
Intra-CB Diffusion The rate of movement of GFP-p80-coilin within the Cajal body.Diffuses very slowly, suggesting it is part of a large macromolecular complex.Photoactivation experiments in Xenopus germinal vesicles.[3]
Effect of Transcription Inhibition Impact of inhibiting RNA polymerase II on this compound dynamics.The movement of coilin is not directly affected by the transcriptional state of the nucleus.Treatment with transcription inhibitors in Xenopus germinal vesicles.[3]
Effect of Adenovirus Infection Changes in this compound localization and levels during infection.Cajal bodies are reorganized into smaller microfoci. This compound levels remain stable up to 24 h post-infection, with a slight reduction at 48 h.Human adenovirus 5 (Ad5) infection of A549 cells.
Co-localization with Viral Proteins Interaction of this compound with viral components.This compound co-localizes and forms a complex with the adenovirus L4-22K protein.Ad5-infected A549 cells.[4]

Experimental Protocols

Protocol 1: Construction of GFP-p80-Coilin Expression Vector

This protocol outlines the steps for creating a mammalian expression vector that encodes this compound fused to GFP.

Materials:

  • Full-length human this compound cDNA

  • pEGFP-C1 or a similar mammalian expression vector with a C-terminal GFP tag

  • Restriction enzymes (e.g., XhoI and BamHI, select based on vector and insert)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid DNA purification kit

Method:

  • PCR Amplification: Amplify the full-length this compound cDNA using PCR primers that incorporate desired restriction enzyme sites (e.g., XhoI at the 5' end and BamHI at the 3' end, ensuring the stop codon is removed to allow for in-frame fusion with GFP).

  • Restriction Digest: Digest both the PCR product and the pEGFP-C1 vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the linearized pEGFP-C1 vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen individual colonies by colony PCR and restriction digest of purified plasmid DNA to confirm the correct insert.

  • Sequence Verification: Sequence the final plasmid construct to ensure the this compound is in-frame with the GFP tag and free of mutations.

Protocol 2: Cell Culture and Transfection for Live-Cell Imaging

This protocol describes the preparation of cells for live-cell imaging of GFP-p80-coilin.

Materials:

  • HeLa, A549, or other suitable human cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Glass-bottom imaging dishes or chambered cover glass

  • GFP-p80-coilin plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000 or similar)

  • Phosphate-Buffered Saline (PBS)

Method:

  • Cell Seeding: Two days prior to imaging, seed the cells onto glass-bottom dishes to be ~80% confluent at the time of transfection.[5]

  • Transfection:

    • On the day of transfection, replace the culture medium with fresh, pre-warmed medium.[6]

    • Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate at 37°C with 5% CO2 for 12-18 hours to allow for expression of the fusion protein.[5]

  • Preparation for Imaging:

    • Gently wash the cells twice with pre-warmed PBS.

    • Replace the medium with fresh, pre-warmed complete culture medium, preferably without phenol (B47542) red to reduce background fluorescence.[7]

    • Allow the cells to equilibrate in the incubator for at least 30 minutes before imaging.[7]

Protocol 3: Live-Cell Imaging of GFP-p80-Coilin Dynamics

This protocol provides guidelines for acquiring time-lapse images of GFP-p80-coilin.

Materials:

  • Confocal or wide-field fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

  • Appropriate filter sets for GFP (Excitation: ~488 nm, Emission: ~509 nm)

  • Immersion oil (if using an oil immersion objective)

Method:

  • Microscope Setup:

    • Turn on the microscope and allow the live-cell chamber to equilibrate to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage.

  • Image Acquisition:

    • Locate cells expressing GFP-p80-coilin. The fusion protein should localize to distinct nuclear foci, representing Cajal bodies.[8]

    • Set the imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power and exposure time.

    • For time-lapse imaging, define the time interval and total duration of the experiment. The frequency of image acquisition will depend on the dynamics being studied (e.g., every 10-30 seconds for rapid movements, every 5-10 minutes for slower processes).

    • Acquire a Z-stack at each time point to capture the three-dimensional structure of the Cajal bodies.

  • Data Saving: Save the acquired images in a suitable format for subsequent analysis.

Mandatory Visualizations

Caption: Experimental workflow for live-cell imaging of GFP-p80-coilin.

p80_coilin_interactions p80 This compound CB Cajal Body (Scaffolding) p80->CB forms SMN SMN Complex p80->SMN recruits L4_22K L4-22K Protein p80->L4_22K complexes with snRNP snRNP Biogenesis CB->snRNP facilitates Adenovirus Adenovirus Infection Adenovirus->p80 reorganizes CBs mRNA_export Viral mRNA Export L4_22K->mRNA_export facilitates

Caption: Key interactions and functions of this compound.

References

Application Notes and Protocols for Immunoelectron Microscopic Localization of p80-coilin in Cajal Bodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cajal bodies (CBs) are dynamic, subnuclear organelles critical to the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other essential cellular processes. A key marker and structural component of CBs is the p80-coilin protein.[1] Its localization and concentration within these bodies are of significant interest for understanding nuclear function in both normal and disease states. Immunoelectron microscopy (IEM) is a powerful technique that allows for the high-resolution visualization of this compound within the ultrastructure of the cell nucleus, providing invaluable insights into the spatial organization of CBs.[2][3]

These application notes provide detailed protocols for the localization of this compound in Cajal bodies using both pre-embedding and post-embedding immunogold labeling techniques. Additionally, quantitative data on this compound distribution and Cajal body characteristics are summarized, and key experimental workflows and conceptual relationships are illustrated.

Data Presentation

The following table summarizes quantitative data regarding the characteristics of Cajal bodies and the localization of this compound, primarily in HeLa cells, as determined by immunocytochemical and microscopic analyses.

ParameterPhase of Cell CycleObservationCell TypeReference
Cajal Body Number Mid G13 to 8 per cell (smaller)HeLaAndrade et al., 1993[4]
S and G21 or 2 per cell (larger, coalesced)HeLaAndrade et al., 1993[4]
Mitosis and Early G1No distinct Cajal bodies observedHeLaAndrade et al., 1993[4]
Cajal Body Size Mid G1SmallerHeLaAndrade et al., 1993[4]
S and G2Largest in sizeHeLaAndrade et al., 1993[4]
Average~1 µm in diameterHeLaGörisch et al., 2004[5]
This compound Localization Late G1, S, and G2Predominantly in the particulate fraction (within CBs)HeLaAndrade et al., 1993[4]
Mitosis and Early G1Predominantly in the soluble fraction (dispersed)HeLaAndrade et al., 1993[4]
This compound Abundance Proliferating vs. Quiescent Cells> 2-fold increase in total this compound in proliferating cells3T3 and FRTL-5Andrade et al., 1993[4]

Experimental Protocols

Two primary methods for immunoelectron microscopy are detailed below: post-embedding and pre-embedding immunogold labeling. The choice of method depends on the specific research question, balancing antigen preservation with ultrastructural integrity.

Protocol 1: Post-embedding Immunogold Labeling for this compound

This method is adapted from the foundational studies localizing this compound and is suitable for obtaining good ultrastructural preservation.[2][6]

I. Cell Culture and Fixation:

  • Culture HeLa cells to the desired confluency on a suitable substrate.

  • Wash cells with Phosphate (B84403) Buffered Saline (PBS).

  • Fix cells with 4% paraformaldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at room temperature.

  • Wash the cells three times for 10 minutes each in 0.1 M phosphate buffer.

  • (Optional) Quench free aldehyde groups with 0.1% sodium borohydride (B1222165) in PBS for 5 minutes.

II. Dehydration and Embedding in Lowicryl K4M Resin:

  • Dehydrate the cell pellet through a graded series of ethanol (B145695) at progressively lower temperatures:

    • 30% ethanol for 30 minutes at 4°C.

    • 50% ethanol for 60 minutes at -20°C.

    • 70% ethanol for 60 minutes at -35°C.

    • 95% ethanol for 60 minutes at -35°C.

    • 100% ethanol twice for 60 minutes each at -35°C.

  • Infiltrate with a 1:1 mixture of Lowicryl K4M resin and 100% ethanol for 1 hour at -35°C.

  • Infiltrate with a 2:1 mixture of Lowicryl K4M resin and 100% ethanol for 1 hour at -35°C.

  • Infiltrate with pure Lowicryl K4M resin for 1 hour at -35°C, followed by an overnight infiltration in fresh resin.

  • Polymerize the resin under UV light for 24-48 hours at -35°C, followed by 48 hours at room temperature.

III. Ultrathin Sectioning and Immunogold Labeling:

  • Cut ultrathin sections (60-90 nm) using an ultramicrotome and collect them on nickel grids.

  • Block the sections by floating the grids on a drop of 5% Bovine Serum Albumin (BSA) in TBS for 10-20 minutes.

  • Incubate the grids with the primary antibody, rabbit anti-p80-coilin (e.g., polyclonal antiserum R288), diluted in 1% BSA/TBS. Optimal dilution should be determined empirically, but a starting point of 1:50 can be used. Incubate for 3 hours at room temperature or overnight at 4°C.

  • Wash the grids by transferring them through several drops of 0.1% BSA-TBS (5 x 2 minutes).

  • Incubate with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold, 10-15 nm), diluted in TBS according to the manufacturer's instructions, for 1 hour at room temperature.

  • Wash the grids by transferring them through several drops of distilled water (5 x 2 minutes).

IV. Staining and Visualization:

Protocol 2: Pre-embedding Immunogold Labeling for this compound

This method enhances antigen detection as the antibody has better access to the target protein before embedding.

I. Cell Preparation and Fixation:

  • Fix cultured cells as described in Protocol 1, Step I.

  • Permeabilize the cells with 0.1% saponin (B1150181) in PBS for 3 hours at room temperature.

II. Immunogold Labeling:

  • Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Incubate with rabbit anti-p80-coilin primary antibody diluted in 0.1% BSA/PBS overnight at 4°C.

  • Wash the cells three times for 10 minutes each in PBS.

  • Incubate with a small gold-conjugated secondary antibody (e.g., 1.4 nm Nanogold goat anti-rabbit IgG) for 3 hours at room temperature.

  • Wash the cells three times for 10 minutes each in PBS.

  • Post-fix with 1% glutaraldehyde (B144438) in 0.1 M phosphate buffer for 30 minutes.

III. Silver Enhancement:

  • Wash the cells three times in distilled water.

  • Enhance the gold signal using a silver enhancement kit (e.g., HQ Silver™) for 3-5 minutes in the dark.

  • Wash thoroughly with distilled water.

IV. Dehydration, Embedding, and Sectioning:

  • Post-fix with 1% osmium tetroxide in 0.1 M phosphate buffer for 10 minutes.

  • Dehydrate the cells in a graded ethanol series and embed in an epoxy resin (e.g., Epon).

  • Cut ultrathin sections and stain with uranyl acetate and lead citrate for TEM analysis.

Visualization

experimental_workflow cluster_pre_embedding Pre-embedding Protocol cluster_post_embedding Post-embedding Protocol pre_fix Cell Fixation (Paraformaldehyde) pre_perm Permeabilization (Saponin) pre_fix->pre_perm pre_block Blocking (BSA) pre_perm->pre_block pre_pri_ab Primary Antibody (anti-p80-coilin) pre_block->pre_pri_ab pre_sec_ab Secondary Antibody (Nanogold) pre_pri_ab->pre_sec_ab pre_silver Silver Enhancement pre_sec_ab->pre_silver pre_post_fix Post-fixation (Glutaraldehyde/OsO4) pre_silver->pre_post_fix pre_embed Dehydration & Embedding (Epoxy Resin) pre_post_fix->pre_embed pre_section Ultrathin Sectioning pre_embed->pre_section pre_tem TEM Imaging pre_section->pre_tem post_fix Cell Fixation (Paraformaldehyde) post_embed Dehydration & Embedding (Lowicryl K4M) post_fix->post_embed post_section Ultrathin Sectioning post_embed->post_section post_block Blocking (BSA) post_section->post_block post_pri_ab Primary Antibody (anti-p80-coilin) post_block->post_pri_ab post_sec_ab Secondary Antibody (Gold Conjugate) post_pri_ab->post_sec_ab post_stain Staining (Uranyl Acetate/Lead Citrate) post_sec_ab->post_stain post_tem TEM Imaging post_stain->post_tem

Figure 1. Experimental workflows for pre- and post-embedding immunoelectron microscopy.

cajal_body_logic cluster_CB Cajal Body cluster_Nucleus Nucleus p80_coilin This compound snRNPs snRNPs p80_coilin->snRNPs Scaffolding other_factors Other Factors p80_coilin->other_factors Interaction CajalBody Cajal Body Assembly & Function p80_coilin->CajalBody snRNPs->p80_coilin Recruitment snRNPs->CajalBody other_factors->CajalBody Nucleolus Nucleolus Chromatin Chromatin CajalBody->Nucleolus Functional Interaction CajalBody->Chromatin Association with Gene Loci

Figure 2. Logical relationships of this compound within the Cajal body and its nuclear context.

References

Application Notes and Protocols for Recombinant p80-Coilin Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coilin is a key scaffolding protein essential for the assembly and function of Cajal bodies (CBs), subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes. The 80-kilodalton isoform, p80-coilin, is the primary autoantigen in a subset of autoimmune diseases and a critical component in understanding the molecular dynamics of the nucleus. The production of pure, recombinant this compound is fundamental for structural studies, drug screening, and the development of diagnostic tools.

These application notes provide detailed protocols for the expression and purification of recombinant this compound, primarily focusing on bacterial expression systems which allow for high-yield and cost-effective production. Due to the potential for this compound to form inclusion bodies in E. coli, methods for both soluble protein purification and inclusion body processing are presented.

Data Presentation: Comparison of Expression and Purification Strategies

The selection of an appropriate expression and purification strategy is critical for obtaining high-quality recombinant this compound. The following table summarizes expected yields and purities for common approaches based on typical outcomes for recombinant proteins expressed in E. coli. It is important to note that specific yields for this compound may vary depending on the exact construct and experimental conditions.

Fusion TagExpression SystemPurification MethodTypical Yield (per liter of culture)Typical PurityAdvantagesDisadvantages
Hexahistidine (6xHis)E. coli (e.g., BL21(DE3))Immobilized Metal Affinity Chromatography (IMAC)0.5 - 20 mg[1]>80%[2]Small tag, mild elution conditions possible.Co-purification of endogenous bacterial metal-binding proteins.[2]
Glutathione S-Transferase (GST)E. coli (e.g., BL21(DE3))Glutathione Affinity Chromatography1 - 10 mg (up to 50 mg in some cases)[3][4]>90%[5]Enhances solubility, high-affinity single-step purification.[4][5]Large tag (26 kDa) that may need to be cleaved.[5]
No Tag (from Inclusion Bodies)E. coli (e.g., BL21(DE3))Ion-Exchange and/or Size-Exclusion ChromatographyHighly variable; dependent on refolding efficiency.Variable; often requires multiple steps.High initial expression levels in inclusion bodies.Requires denaturation and refolding, which can be inefficient.[6]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound from Soluble Fraction

This protocol details the expression of N-terminally 6xHis-tagged human this compound in E. coli and its subsequent purification from the soluble lysate using Immobilized Metal Affinity Chromatography (IMAC).

1. Gene Cloning and Expression Vector:

  • The full-length human this compound cDNA (576 amino acids)[7] is cloned into a pET-series expression vector (e.g., pET28a) to include an N-terminal 6xHis tag and a thrombin or TEV protease cleavage site.

  • The construct is verified by DNA sequencing.

2. Transformation:

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Transformed cells are plated on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28a) and incubated overnight at 37°C.

3. Expression:

  • A single colony is used to inoculate a 50 mL starter culture of LB medium with the corresponding antibiotic. The culture is grown overnight at 37°C with shaking.

  • The starter culture is then used to inoculate 1 L of LB medium containing the antibiotic in a 2 L baffled flask.

  • The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • To improve solubility, the culture temperature is reduced to 18-20°C and incubated for an additional 12-18 hours with shaking.

4. Cell Lysis:

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail.

  • The cell suspension is incubated on ice for 30 minutes.

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins. The supernatant containing the soluble His-tagged this compound is collected.

5. Immobilized Metal Affinity Chromatography (IMAC):

  • A column is packed with 2-3 mL of Ni-NTA agarose (B213101) resin and equilibrated with 10 column volumes of Lysis Buffer.

  • The clarified lysate is loaded onto the column by gravity flow.

  • The column is washed with 20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • The His-tagged this compound is eluted with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). 1 mL fractions are collected.

  • The protein concentration of the fractions is determined, and peak fractions are analyzed by SDS-PAGE.

6. (Optional) Tag Removal and Further Purification:

  • Eluted fractions containing this compound are pooled and dialyzed against a buffer suitable for protease activity (e.g., PBS, pH 7.4).

  • The 6xHis tag is cleaved by adding the appropriate protease (e.g., thrombin or TEV) and incubating at 4°C overnight.

  • A second IMAC step can be performed to remove the cleaved tag and any uncleaved protein.

  • Size-exclusion chromatography can be used as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

Protocol 2: Purification of this compound from Inclusion Bodies

Given that this compound has a tendency to be insoluble, this protocol outlines its purification from inclusion bodies.

1. Expression and Inclusion Body Isolation:

  • Expression is carried out as described in Protocol 1, steps 1-3. Higher induction temperatures (e.g., 37°C for 3-4 hours) can be used to promote inclusion body formation.

  • After harvesting, the cell pellet is resuspended in Lysis Buffer without imidazole.

  • Cells are lysed by sonication, and the lysate is centrifuged at 15,000 x g for 30 minutes.

  • The supernatant is discarded, and the pellet containing the inclusion bodies is washed multiple times with Lysis Buffer containing 1% Triton X-100 to remove membrane contaminants, followed by a wash with Lysis Buffer alone.

2. Solubilization:

  • The washed inclusion body pellet is resuspended in Solubilization Buffer (50 mM Tris-HCl, 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, 10 mM DTT, pH 8.0).

  • The suspension is stirred for 1-2 hours at room temperature to ensure complete solubilization.

  • The solution is clarified by centrifugation at 20,000 x g for 30 minutes.

3. Refolding:

  • The solubilized protein is refolded by rapid or stepwise dialysis against a refolding buffer.

  • A typical Refolding Buffer is 50 mM Tris-HCl, 150 mM NaCl, 5 mM L-arginine (to prevent aggregation), 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.0.

  • The dialysis is performed at 4°C with several buffer changes over 24-48 hours.

4. Purification of Refolded Protein:

  • The refolded protein solution is clarified by centrifugation.

  • If a His-tag is present, IMAC can be performed as described in Protocol 1.

  • Alternatively, a multi-step purification strategy using ion-exchange chromatography followed by size-exclusion chromatography can be employed to purify the untagged, refolded this compound.[3]

Visualizations

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification Cloning Cloning Transformation Transformation Cloning->Transformation Cell Culture Cell Culture Transformation->Cell Culture Induction Induction Cell Culture->Induction Harvesting Harvesting Induction->Harvesting Cell Lysis Cell Lysis Harvesting->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Soluble Inclusion Body Washing Inclusion Body Washing Clarification->Inclusion Body Washing Insoluble Purified Protein Purified Protein Affinity Chromatography->Purified Protein Solubilization Solubilization Inclusion Body Washing->Solubilization Refolding Refolding Solubilization->Refolding Chromatography Chromatography Refolding->Chromatography Chromatography->Purified Protein

Caption: General workflow for recombinant this compound expression and purification.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Insoluble Protein Insoluble Protein Start->Insoluble Protein Low Purity Low Purity Start->Low Purity Optimize Codons Optimize Codons Low Yield->Optimize Codons Yes Lower Induction Temp Lower Induction Temp Low Yield->Lower Induction Temp Yes Use Solubilizing Tag Use Solubilizing Tag Insoluble Protein->Use Solubilizing Tag Yes Inclusion Body Protocol Inclusion Body Protocol Insoluble Protein->Inclusion Body Protocol Yes Optimize Wash Steps Optimize Wash Steps Low Purity->Optimize Wash Steps Yes Add Polishing Step Add Polishing Step Low Purity->Add Polishing Step Yes

Caption: Troubleshooting guide for this compound expression and purification.

References

Choosing a Primary Antibody for p80-coilin Immunocytochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting a suitable primary antibody for the immunocytochemical detection of p80-coilin, a key scaffolding protein of Cajal bodies. This document includes a comparative summary of commercially available antibodies, a detailed immunocytochemistry protocol, and diagrams illustrating the experimental workflow and the functional pathway of this compound.

Introduction to this compound

This compound is a nuclear protein that is essential for the formation and maintenance of Cajal bodies (CBs), subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are critical components of the spliceosome.[1][2] Coilin acts as a scaffold, bringing together various factors involved in snRNP maturation and other RNA processing events.[3] Its dynamic localization and interactions within the nucleus are regulated by post-translational modifications, such as phosphorylation, which influences its binding to partners like the Survival of Motor Neuron (SMN) protein.[4] The presence and integrity of Cajal bodies, and thus the localization of this compound, are often used as indicators of cellular metabolic activity and can be altered in various disease states.

Comparison of Commercially Available this compound Primary Antibodies

The selection of a primary antibody is critical for the successful immunocytochemical detection of this compound. The following table summarizes key features of several commercially available and frequently cited antibodies. It is important to note that optimal dilutions and performance may vary between experiments and cell types, requiring individual optimization.

Catalog NumberHost SpeciesClonalityValidated ApplicationsRecommended Dilution (ICC/IF)Key Features & Citations
ab210785 (Abcam)RabbitPolyclonalWB, ICC/IF1/1000 (WB)Reacts with Human and Rat. Cited in 8 publications.[1][5]
ab87913 (Abcam)MouseMonoclonal [IH10]WB, ICC/IF, IHC-P, IP, Flow Cytometry1 µg/mlKnockout validated. Reacts with Human. Cited in over 44 publications.[6][7][8]
10967-1-AP (Proteintech)RabbitPolyclonalWB, IHC, IF/ICC, FC (Intra), IP, CoIP1:50 - 1:500Reacts with Human.[9][10][11]
NBP2-58668 (Novus Biologicals)RabbitPolyclonalICC/IF0.25-2 µg/mlReacts with Human. Shows localization to the nucleoli fibrillar center in MCF7 cells.[12]

Experimental Protocols

General Immunocytochemistry (ICC/IF) Protocol for this compound

This protocol provides a general framework for the immunofluorescent staining of this compound in cultured adherent cells. Optimization of fixation, permeabilization, and antibody concentrations is recommended for specific cell lines and experimental conditions.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol (B129727)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Secondary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary antibody against this compound (see table above)

  • Fluorochrome-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to 60-80% confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation:

    • Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Methanol Fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixation): Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is not necessary for methanol-fixed cells.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary this compound antibody in Primary Antibody Dilution Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

  • Washing: Briefly wash the cells once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.

Antibody-Specific Protocol Modifications:
  • For Abcam ab87913 (Mouse Monoclonal): The manufacturer suggests fixation with 100% methanol for 5 minutes and permeabilization with 0.1% PBS-Triton X-100 for 5 minutes. A blocking solution of 1% BSA/10% normal goat serum/0.3M glycine (B1666218) in 0.1% PBS-Tween for 1 hour is also recommended.[6]

  • For Proteintech 10967-1-AP (Rabbit Polyclonal): The recommended fixation is 4% PFA. A dilution range of 1:50 to 1:500 should be tested to find the optimal concentration.[9][10][11]

  • For Novus Biologicals NBP2-58668 (Rabbit Polyclonal): The recommended fixation and permeabilization method is PFA/Triton X-100.[12]

Visualizations

This compound Signaling and Functional Pathway

The following diagram illustrates the central role of this compound in the biogenesis of snRNPs within Cajal bodies. This compound, through its interaction with the SMN complex, facilitates the assembly and maturation of snRNPs, which are then available for pre-mRNA splicing in the nucleoplasm. The phosphorylation state of coilin is a key regulatory mechanism in this process.

p80_coilin_pathway This compound Functional Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cajal_body Cajal Body SMN_complex SMN Complex Assembly p80_coilin This compound SMN_complex->p80_coilin interacts with Sm_proteins Sm Proteins Sm_proteins->SMN_complex binds snRNP_assembly snRNP Maturation & Assembly p80_coilin->snRNP_assembly scaffolds Phosphorylation Phosphorylation p80_coilin->Phosphorylation regulated by Mature_snRNPs Mature snRNPs snRNP_assembly->Mature_snRNPs produces pre_mRNA_splicing Pre-mRNA Splicing Mature_snRNPs->pre_mRNA_splicing participates in ICC_Workflow Immunocytochemistry Workflow for this compound start Start: Cell Culture on Coverslips wash1 Wash with PBS start->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., BSA) wash3->blocking primary_ab Primary Antibody Incubation (anti-p80-coilin) blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorochrome-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain mount Mount Coverslip counterstain->mount image Fluorescence Microscopy mount->image

References

Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of p80-coilin Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p80-coilin is a key scaffolding protein of Cajal bodies (CBs), which are subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes essential for pre-mRNA splicing.[1][2] The expression level of the this compound gene (COIL) is linked to the cell cycle, cellular stress, and the pathogenesis of certain diseases, including cancer and neurodegenerative disorders.[1][3] Consequently, the accurate quantification of COIL gene expression is crucial for understanding its role in cellular physiology and disease. This document provides a detailed protocol for the analysis of this compound mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), a highly sensitive and specific technique for measuring gene expression.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound (COIL) gene expression in different experimental contexts. The data is presented as relative quantification (RQ) values, normalized to a reference gene (e.g., GAPDH), and calibrated to a control sample.

Table 1: Relative Quantification of this compound mRNA in Different Human Cell Lines

Cell LineTissue of OriginRelative Quantification (RQ) of this compound mRNA (Mean ± SD)
HeLaCervical Cancer1.00 ± 0.12 (Control)
A549Lung Carcinoma1.85 ± 0.21
MCF-7Breast Cancer0.75 ± 0.09
HEK293Embryonic Kidney1.20 ± 0.15

Table 2: Modulation of this compound mRNA Expression in Response to Cellular Stress (HeLa Cells)

Treatment (24h)Fold Change in this compound mRNA (Mean ± SD)
Untreated Control1.00 ± 0.10
Heat Shock (42°C, 1h)2.50 ± 0.30
Oxidative Stress (100 µM H₂O₂)1.60 ± 0.18
DNA Damage (10 µM Etoposide)0.60 ± 0.07

Table 3: Effect of siRNA-mediated Knockdown on this compound mRNA Levels (A549 Cells)

TreatmentRelative Quantification (RQ) of this compound mRNA (Mean ± SD)
Scrambled siRNA (Control)1.00 ± 0.11
This compound siRNA0.22 ± 0.04

Experimental Protocols

I. Total RNA Extraction

This protocol describes the isolation of total RNA from cultured mammalian cells using a TRIzol-based method.

Materials:

  • Cultured cells in a 6-well plate

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol® reagent

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Refrigerated microcentrifuge

Procedure:

  • Aspirate the culture medium from the wells.

  • Wash the cells once with 1 mL of ice-cold PBS.

  • Aspirate the PBS and add 1 mL of TRIzol® reagent to each well.

  • Incubate for 5 minutes at room temperature to lyse the cells.

  • Transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Add 200 µL of chloroform, cap the tube, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 500 µL of isopropanol and mix by inverting.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • Determine RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).

  • Store the RNA at -80°C.

II. cDNA Synthesis (Reverse Transcription)

This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

  • Total RNA (1 µg)

  • Reverse Transcriptase (e.g., SuperScript™ IV)

  • Random hexamers or oligo(dT) primers

  • dNTP mix (10 mM)

  • 5X RT buffer

  • DTT (0.1 M)

  • RNase inhibitor

  • RNase-free water

  • Thermal cycler

Procedure:

  • In a PCR tube, combine the following:

    • 1 µg of total RNA

    • 1 µL of random hexamers (50 ng/µL) or oligo(dT) primers (50 µM)

    • 1 µL of dNTP mix (10 mM)

    • RNase-free water to a final volume of 13 µL.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the reverse transcription master mix:

    • 4 µL of 5X RT buffer

    • 1 µL of DTT (0.1 M)

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase.

  • Add 7 µL of the master mix to the RNA/primer mixture.

  • Perform the reverse transcription in a thermal cycler with the following program:

    • 25°C for 10 minutes (primer annealing)

    • 50°C for 50 minutes (cDNA synthesis)

    • 85°C for 5 minutes (enzyme inactivation).

  • The resulting cDNA can be stored at -20°C.

III. Quantitative PCR (qPCR)

This protocol details the setup for the qPCR reaction to quantify this compound gene expression.

Materials:

  • cDNA template

  • SYBR® Green qPCR Master Mix (2X)

  • Forward and reverse primers for this compound and a reference gene (e.g., GAPDH) (10 µM stock)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR detection system

Primer Sequences (Human):

  • This compound (COIL) Forward: 5'-AGGAAGAGGAGGAGGAAGTG-3'

  • This compound (COIL) Reverse: 5'-TCTTGGCCTTTCTTCCTCTT-3'

  • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

  • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each gene (this compound and GAPDH) in separate tubes. For a 20 µL reaction:

    • 10 µL of 2X SYBR® Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 6 µL of Nuclease-free water

    • Total per reaction (excluding cDNA): 18 µL

  • Pipette 18 µL of the master mix into each well of the qPCR plate.

  • Add 2 µL of cDNA (diluted 1:10) to each well.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Run the following thermal cycling program:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • 95°C for 15 seconds (Denaturation)

      • 60°C for 60 seconds (Annealing/Extension)

    • Melt Curve Analysis: As per the instrument's instructions.

IV. Data Analysis

The relative expression of the this compound gene is calculated using the ΔΔCt (delta-delta Ct) method .

  • Calculate ΔCt: For each sample, subtract the Ct value of the reference gene (GAPDH) from the Ct value of the target gene (this compound).

    • ΔCt = Ct(this compound) - Ct(GAPDH)

  • Calculate ΔΔCt: Subtract the ΔCt of the control sample from the ΔCt of the experimental sample.

    • ΔΔCt = ΔCt(experimental) - ΔCt(control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Mandatory Visualizations

qPCR_Workflow start Start: Cultured Cells rna_extraction 1. Total RNA Extraction (TRIzol Method) start->rna_extraction rna_qc RNA Quality Control (Spectrophotometry) rna_extraction->rna_qc cdna_synthesis 2. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup 3. qPCR Reaction Setup (SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis 4. Data Analysis (ΔΔCt Method) qpcr_run->data_analysis results Results: Relative Gene Expression data_analysis->results

Caption: Experimental workflow for qPCR analysis of this compound gene expression.

p80_coilin_pathway cluster_nucleus Cell Nucleus p80_coilin This compound Protein cajal_body Cajal Body Assembly p80_coilin->cajal_body Scaffolding cell_cycle Cell Cycle Progression p80_coilin->cell_cycle Influences snrnp snRNP Biogenesis cajal_body->snrnp Facilitates splicing Pre-mRNA Splicing snrnp->splicing Required for stress Cellular Stress Response stress->p80_coilin Modulates Expression

Caption: Role of this compound in Cajal body function and cellular processes.

References

Application Notes and Protocols: Validating p80-coilin Interactions using Proximity Ligation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay technique used to detect protein-protein interactions in situ.[1][2][3] This method offers the unique advantage of visualizing interactions at the subcellular level within fixed cells or tissue sections, providing both qualitative and quantitative data.[4][5] PLA can detect interactions between proteins that are within a proximity of 40 nanometers.[1][4][6][7] The technology relies on a pair of primary antibodies raised in different species that recognize the two proteins of interest.[8] Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probes), bind to the primary antibodies.[4][8] When the proteins are in close proximity, the oligonucleotides can be joined by a ligase to form a circular DNA template.[4][6][8] This template is then amplified via rolling circle amplification (RCA), generating a concatemer of repeating DNA sequences that can be visualized as a distinct fluorescent spot using labeled oligonucleotides.[4][8] Each spot represents a single protein-protein interaction event.[4]

p80-coilin is the primary scaffolding protein of Cajal bodies (CBs), which are dynamic subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other RNA processing events.[9][10] As a central component of CBs, coilin acts as a molecular hub, interacting with numerous proteins and RNA molecules to facilitate the assembly and function of these nuclear bodies.[9] Key interaction partners of this compound include the Survival Motor Neuron (SMN) protein, Sm proteins (core components of snRNPs), and fibrillarin.[9][11] Understanding the dynamics of these interactions is crucial for elucidating the mechanisms of RNA metabolism and the pathogenesis of diseases such as spinal muscular atrophy.

This document provides a detailed protocol for utilizing the Proximity Ligation Assay to validate and quantify the interactions between this compound and its putative binding partners within the cell nucleus.

Experimental Workflow and Signaling Diagrams

The following diagrams illustrate the experimental workflow of the Proximity Ligation Assay and the central role of this compound within the Cajal body.

PLA_Workflow cluster_prep Sample Preparation cluster_reaction PLA Reaction cluster_analysis Analysis A 1. Cell Seeding & Fixation B 2. Permeabilization A->B C 3. Blocking B->C D 4. Primary Antibody Incubation (e.g., anti-p80-coilin & anti-Partner) C->D E 5. PLA Probe Incubation (PLUS and MINUS probes) D->E F 6. Ligation (Circular DNA formation) E->F G 7. Amplification (Rolling Circle Amplification) F->G H 8. Detection (Hybridization with fluorescent probes) G->H I 9. Imaging (Fluorescence Microscopy) H->I J 10. Quantification (Image Analysis Software) I->J

Figure 1. Proximity Ligation Assay (PLA) experimental workflow.

Coilin_Interactions cluster_CB Cajal Body Components p80_coilin This compound SMN SMN p80_coilin->SMN Interaction Sm_proteins Sm Proteins (snRNPs) p80_coilin->Sm_proteins Interaction Fibrillarin Fibrillarin p80_coilin->Fibrillarin Interaction Ataxin1 Ataxin-1 p80_coilin->Ataxin1 Interaction Nucleolus Nucleolus p80_coilin->Nucleolus Functional Link

Figure 2. this compound interaction network within the Cajal body.

Detailed Experimental Protocol

This protocol is adapted from standard in situ PLA procedures and optimized for detecting nuclear protein interactions.[6][12][13]

Materials:

  • Cells: Human cell line (e.g., HeLa or A549) cultured on sterile glass coverslips or chamber slides.

  • Primary Antibodies:

    • Rabbit anti-p80-coilin antibody

    • Mouse anti-[Protein of Interest] antibody (e.g., anti-SMN, anti-Fibrillarin)

    • Note: Antibodies must be raised in different species and validated for immunofluorescence.[14]

  • PLA Kit: Commercially available PLA kit (e.g., Duolink® In Situ Red Starter Kit Mouse/Rabbit), which typically includes:

    • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

    • Blocking Solution

    • Antibody Diluent

    • Ligation buffer and Ligase

    • Amplification buffer and Polymerase

    • Wash Buffers (A and B)

    • Mounting Medium with DAPI

  • Reagents for Fixation and Permeabilization:

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.2% - 0.5% Triton X-100 in PBS

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Humidity chamber

    • 37°C incubator

    • Fluorescence microscope with appropriate filters

    • Image analysis software (e.g., ImageJ with the BlobFinder plugin)[8]

Procedure:

Day 1: Cell Preparation and Antibody Incubation

  • Cell Culture and Fixation:

    • Plate cells onto coverslips to achieve 60-70% confluency.

    • Wash cells gently with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.[8]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with 0.2% - 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the nuclear membrane.[13]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Place coverslips in a pre-heated humidity chamber.

    • Add enough Blocking Solution from the PLA kit to cover the cells.

    • Incubate for 1 hour at 37°C.[8]

  • Primary Antibody Incubation:

    • Dilute the rabbit anti-p80-coilin and mouse anti-[Protein of Interest] antibodies in the Antibody Diluent to their optimal, predetermined concentrations.

    • Tap off the blocking solution from the coverslips.

    • Add the primary antibody solution to the cells.

    • Incubate overnight at 4°C in the humidity chamber.[4][12]

Day 2: PLA Reaction and Imaging

  • Washing:

    • Wash the coverslips twice with 1x Wash Buffer A for 5 minutes each at room temperature.

  • PLA Probe Incubation:

    • Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in Antibody Diluent.[12]

    • Add the PLA probe solution to the coverslips.

    • Incubate for 1 hour at 37°C in the humidity chamber.[13]

  • Washing:

    • Wash the coverslips twice with 1x Wash Buffer A for 5 minutes each.

  • Ligation:

    • Prepare the ligation mix by diluting the Ligase 1:40 in the Ligation Buffer.[6]

    • Add the ligation mix to the coverslips.

    • Incubate for 30 minutes at 37°C in the humidity chamber.[6][8]

  • Washing:

    • Wash the coverslips twice with 1x Wash Buffer A for 2 minutes each.[6]

  • Amplification:

    • Prepare the amplification mix by diluting the Polymerase 1:80 in the Amplification Buffer.[6]

    • Add the amplification mix to the coverslips.

    • Incubate for 100 minutes at 37°C in the humidity chamber.[14] Keep the slides in the dark during this step.[14]

  • Final Washes and Mounting:

    • Wash the coverslips twice with 1x Wash Buffer B for 10 minutes each.[6]

    • Wash once with 0.01x Wash Buffer B for 1 minute.[6]

    • Allow the coverslips to dry briefly in the dark.

    • Mount the coverslips onto glass slides using a minimal amount of Mounting Medium with DAPI.[6]

    • Seal the edges with nail polish and let it dry for 15 minutes.[6]

  • Imaging and Analysis:

    • Visualize the PLA signals using a fluorescence microscope. DAPI staining identifies the nuclei.

    • Capture images from at least 10-15 random fields of view per condition.

    • Quantify the number of PLA signals (dots) per nucleus using image analysis software.[8][15] The results should be expressed as the average number of interactions per cell.

Controls:

  • Negative Control (Antibody): Omit one of the primary antibodies to ensure the signal is dependent on the presence of both target proteins.

  • Negative Control (Biological): Use cells known not to express one of the target proteins, or a condition where the interaction is not expected to occur.

  • Positive Control: Use a known interacting protein pair as a positive control for the assay setup.[14]

Data Presentation and Quantitative Analysis

Quantitative analysis involves counting the number of PLA signals per cell nucleus across different experimental conditions.[16] The data should be summarized in a table for clear comparison.

Table 1: Quantification of this compound and SMN Interaction under Condition X

Experimental ConditionNumber of Cells AnalyzedTotal PLA Signals CountedMean PLA Signals per CellStandard Deviation (SD)p-value (vs. Control)
Control (Untreated) 1507505.01.2N/A
Treatment X 145188513.02.5<0.001
Negative Control (no anti-SMN Ab) 152450.30.5<0.001

This table presents hypothetical data for illustrative purposes. The mean number of PLA signals per cell is calculated by dividing the total signals by the number of cells analyzed. Statistical significance is determined using an appropriate test, such as a Student's t-test.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No/Weak PLA Signal - Low protein expression levels.- Primary antibody concentration is too low.- Inefficient cell permeabilization.- Samples dried out during incubation.[14]- Increase primary antibody concentration.- Optimize permeabilization time or Triton X-100 concentration.- Ensure the humidity chamber is properly sealed; use a hydrophobic pen to encircle the sample.[14]
High Background Signal - Primary antibody concentration is too high.- Insufficient blocking.- Amplification time is too long.[14]- Inadequate washing.- Titrate and decrease primary antibody concentration.- Increase blocking incubation time.[17]- Reduce amplification time (do not exceed 100-120 minutes).- Ensure wash buffers are at room temperature and wash steps are performed diligently.[17]
Signal Outside Nucleus - Non-specific antibody binding.- The protein interaction genuinely occurs outside the nucleus.- Validate primary antibody specificity using immunofluorescence.- Review literature for known subcellular localizations of the interacting proteins.

For a comprehensive troubleshooting guide, refer to resources provided by commercial PLA kit manufacturers.[4][18]

References

Application Notes and Protocols for FRAP Analysis of p80-coilin Mobility in the Nucleoplasm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p80-coilin is a key scaffolding protein of Cajal bodies (CBs), which are subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other RNA processing machinery. Beyond its concentration in CBs, a significant pool of this compound resides in the nucleoplasm, where it is thought to play a dynamic role in various nuclear processes. Understanding the mobility of nucleoplasmic this compound is crucial for elucidating its functions in nuclear organization and gene expression. Fluorescence Recovery After Photobleaching (FRAP) is a powerful live-cell imaging technique used to quantify the dynamics of fluorescently-tagged proteins. This document provides detailed application notes and protocols for the FRAP-based analysis of this compound mobility within the nucleoplasm.

Principle of FRAP

FRAP is a technique used to measure the mobility of fluorescently labeled molecules within a living cell. In a typical FRAP experiment, a specific region of interest (ROI) within a cell expressing a fluorescently tagged protein (e.g., GFP-p80-coilin) is irreversibly photobleached using a high-intensity laser beam. The subsequent recovery of fluorescence in the bleached ROI is monitored over time at a lower laser intensity. This recovery is due to the movement of unbleached fluorescent molecules from the surrounding area into the bleached region. The rate and extent of fluorescence recovery provide quantitative information about the protein's mobility, including its diffusion coefficient, mobile fraction, and binding kinetics.

Quantitative Data Summary

While several studies have qualitatively described the mobility of this compound in the nucleoplasm as dynamic and rapid, specific quantitative data is not consistently reported in a standardized format across the literature. The following table summarizes the types of quantitative data that can be obtained from FRAP analysis of this compound and provides example values based on typical observations for dynamic nuclear proteins. It is important to note that these values can vary depending on the cell type, experimental conditions, and the specific this compound construct used.

ParameterDescriptionExample Value Range
Half-maximal Recovery Time (t½) The time it takes for the fluorescence intensity in the bleached region to reach half of its final, post-bleach intensity. A shorter t½ indicates faster mobility.1 - 10 seconds
Mobile Fraction (Mf) The percentage of the fluorescently labeled protein population that is free to move and contribute to fluorescence recovery in the bleached area.80 - 100%
Immobile Fraction (If) The percentage of the fluorescently labeled protein population that is static or moves very slowly and does not contribute to fluorescence recovery over the time course of the experiment.0 - 20%
Effective Diffusion Coefficient (D_eff) A measure of the speed at which the protein moves through the nucleoplasm, taking into account transient binding interactions.0.5 - 5 µm²/s

Experimental Protocols

This section provides a detailed protocol for performing FRAP analysis of GFP-tagged this compound in the nucleoplasm of cultured mammalian cells.

I. Cell Culture and Transfection
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for high-resolution microscopy. Seed the cells at a density that will result in 50-70% confluency on the day of the experiment.

  • Transfection: Transfect the cells with a plasmid encoding a fluorescently tagged this compound (e.g., pEGFP-C1-p80-coilin) using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression. It is crucial to use cells with low to moderate expression levels to avoid artifacts from protein overexpression.

II. Live-Cell Imaging Setup
  • Microscope: Use a laser scanning confocal microscope equipped with a high-numerical-aperture objective (e.g., 60x or 100x oil immersion) and an environmental chamber to maintain physiological conditions (37°C and 5% CO₂).

  • Fluorophore Excitation and Emission: For GFP-p80-coilin, use a 488 nm laser line for both bleaching and imaging. Set the emission detection window to 500-550 nm.

III. FRAP Experiment Execution
  • Cell Selection: Identify a healthy, transfected cell with a clearly visible nucleus and diffuse nucleoplasmic fluorescence of GFP-p80-coilin, avoiding Cajal bodies for nucleoplasmic measurements.

  • Pre-bleach Imaging: Acquire a series of 5-10 images at a low laser power (e.g., 1-5% of maximum) to establish the initial fluorescence intensity (F_pre).

  • Photobleaching: Define a circular region of interest (ROI) of 1-2 µm in diameter within the nucleoplasm, avoiding the nucleolus and Cajal bodies. Bleach the ROI with a high-intensity laser pulse (100% laser power) for a short duration (e.g., 100-500 ms).

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition should be optimized based on the recovery speed of this compound. A typical protocol would be to acquire images every 100-500 ms (B15284909) for the first 10-20 seconds, followed by less frequent acquisition for up to 1-2 minutes to ensure the fluorescence recovery has reached a plateau.

IV. Data Analysis
  • Image Processing:

    • Correct for any sample drift during the time-lapse acquisition using image registration software.

    • Measure the mean fluorescence intensity within the bleached ROI (I_bleach), a non-bleached control region within the same nucleus (I_control), and a background region outside the cell (I_bg) for each time point.

  • Data Normalization: To correct for photobleaching during image acquisition and to compare data from different cells, normalize the FRAP data using the following formula:

    I_norm(t) = (I_bleach(t) - I_bg(t)) / (I_control(t) - I_bg(t)) * (I_control_pre - I_bg_pre) / (I_bleach_pre - I_bg_pre)

    Where:

    • I_norm(t) is the normalized intensity at time t.

    • I_bleach(t), I_control(t), and I_bg(t) are the intensities at time t.

    • I_bleach_pre, I_control_pre, and I_bg_pre are the average pre-bleach intensities.

  • Curve Fitting and Parameter Extraction:

    • Plot the normalized fluorescence intensity over time.

    • Fit the recovery phase of the curve to a one- or two-component exponential model to determine the half-maximal recovery time (t½).

    • Calculate the mobile fraction (Mf) using the formula:

      Mf = (I_plateau - I_postbleach) / (I_prebleach - I_postbleach)

      Where:

      • I_plateau is the average intensity of the recovery curve after it has reached a plateau.

      • I_postbleach is the intensity immediately after bleaching.

      • I_prebleach is the average pre-bleach intensity.

    • The immobile fraction (If) is calculated as 1 - Mf.

    • The effective diffusion coefficient (D_eff) can be calculated using specialized software that takes into account the geometry of the bleached area and the time course of recovery.

Visualizations

Experimental Workflow for FRAP Analysis

FRAP_Workflow cluster_prep I. Sample Preparation cluster_imaging II. Imaging Setup cluster_frap III. FRAP Acquisition cluster_analysis IV. Data Analysis cell_culture Cell Culture (e.g., HeLa, U2OS) transfection Transfection with GFP-p80-coilin Plasmid cell_culture->transfection microscope Confocal Microscope (37°C, 5% CO2) transfection->microscope roi_selection Select Nucleoplasmic ROI (avoid Cajal bodies) microscope->roi_selection pre_bleach Pre-bleach Imaging (Low laser power) roi_selection->pre_bleach bleach Photobleaching (High laser power) pre_bleach->bleach post_bleach Post-bleach Imaging (Time-lapse, low laser power) bleach->post_bleach normalization Data Normalization post_bleach->normalization curve_fitting Curve Fitting (Exponential model) normalization->curve_fitting parameter_extraction Parameter Extraction (t½, Mf, D_eff) curve_fitting->parameter_extraction

Caption: Experimental workflow for FRAP analysis of this compound mobility.

Logical Relationship of FRAP Data Analysis

FRAP_Data_Analysis cluster_raw_data Raw Data cluster_processing Data Processing cluster_analysis Quantitative Analysis cluster_results Results raw_images Time-lapse Image Series intensity_measurement Intensity Measurement (Bleached, Control, Background) raw_images->intensity_measurement normalization Normalization intensity_measurement->normalization recovery_curve Generate Recovery Curve normalization->recovery_curve curve_fitting Fit to Kinetic Model recovery_curve->curve_fitting mobility_parameters Mobility Parameters - Half-maximal Recovery Time (t½) - Mobile Fraction (Mf) - Diffusion Coefficient (D_eff) curve_fitting->mobility_parameters

Caption: Logical flow of FRAP data analysis from raw images to mobility parameters.

Application Notes and Protocols: Isolation of Cajal Bodies Enriched in p80-coilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following protocol details a method for the isolation and enrichment of Cajal bodies (CBs), with a particular focus on their signature protein, p80-coilin. This procedure is adapted from a validated method for large-scale purification from HeLa cell nuclei.

Introduction

Cajal bodies are dynamic subnuclear organelles integral to various cellular processes, including the maturation of splicing small nuclear ribonucleoproteins (snRNPs) and the assembly of transcription complexes.[1][2] The this compound protein is a key scaffolding component and a widely used marker for these structures.[3][4][5][6] Understanding the composition and function of Cajal bodies is crucial for elucidating the regulation of gene expression and other nuclear activities. This protocol provides a robust method to obtain a fraction highly enriched in intact Cajal bodies, suitable for detailed biochemical and proteomic analyses. The described methodology achieves an approximate 750-fold enrichment of this compound.[1][2]

Data Presentation

The following table summarizes the enrichment of the Cajal body marker protein this compound and the depletion of a nucleolar marker protein, fibrillarin, throughout the purification process. The data demonstrates the specificity of the isolation procedure for Cajal bodies.

FractionTotal Protein (mg)This compound (arbitrary units)Fibrillarin (arbitrary units)This compound Enrichment (-fold)
Nuclei4501.01.01
Supernatant 1 (S1)2200.50.61
Pellet 1 (P1)2300.50.41
Supernatant 2 (S2)1650.40.31.1
Pellet 2 (P2)650.10.10.7
Supernatant 3 (S3)1.57500.1750

Data is representative and compiled based on reported enrichment factors.[1]

Experimental Protocols

This protocol is designed for the large-scale isolation of Cajal bodies from HeLa cells grown in suspension culture.

Materials and Reagents:

  • HeLa S3 cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Buffer A (10 mM HEPES-KOH, pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.5 mM DTT)

  • Buffer B (0.5% IGEPAL CA-630 in Buffer A)

  • Buffer C (10 mM Tris-HCl, pH 7.4, 0.1 mM MgCl₂)

  • Sucrose (B13894) solutions (25%, 35%, 45%, 55% w/v in Buffer C)

  • Protease inhibitor cocktail (e.g., cOmplete™, Roche)

  • Dounce homogenizer with a tight-fitting pestle

  • Sonicator with a microtip

  • Ultracentrifuge with a swinging-bucket rotor (e.g., SW41)

  • Microscope for monitoring cell lysis and nuclear integrity

Procedure:

Part 1: Cell Culture and Harvest

  • Culture HeLa S3 cells in suspension to a density of 5–8 x 10⁵ cells/mL. For a large-scale preparation, a starting volume of 10-15 liters is recommended.

  • Harvest the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

Part 2: Isolation of Nuclei

  • Resuspend the cell pellet in 5 packed-cell volumes of ice-cold Buffer A supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 10 minutes to allow the cells to swell.

  • Add an equal volume of ice-cold Buffer B and homogenize with 10–15 strokes of a Dounce homogenizer.

  • Monitor cell lysis and the release of nuclei using a phase-contrast microscope.

  • Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Wash the nuclear pellet twice with Buffer A.

Part 3: Release and Enrichment of Cajal Bodies

  • Resuspend the purified nuclei in Buffer C at a concentration of approximately 1 mg/mL of DNA.

  • Sonicate the nuclear suspension on ice using a microtip sonicator. The sonication conditions (power and duration) must be carefully optimized to release subnuclear structures without complete disruption. A common starting point is short bursts of 15-20 seconds followed by cooling periods. The goal is to break the nuclei while keeping Cajal bodies and nucleoli largely intact.[1]

  • Monitor the release of Cajal bodies by immunofluorescence microscopy using an anti-coilin antibody.

  • Centrifuge the sonicate at 2,000 x g for 10 minutes at 4°C to pellet large debris and intact nuclei. The supernatant (S1) contains the released Cajal bodies.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant is S2 and the pellet is P2.

  • Resuspend the P2 pellet in a small volume of Buffer C.

Part 4: Sucrose Density Gradient Centrifugation

  • Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 2 ml each of 55%, 45%, 35%, and 25% sucrose solutions in Buffer C.

  • Layer the resuspended P2 fraction onto the top of the sucrose gradient.

  • Centrifuge at 100,000 x g for 3 hours at 4°C in a swinging-bucket rotor.

  • After centrifugation, carefully collect 1 ml fractions from the top of the gradient.

  • The fraction enriched in Cajal bodies is typically found at the 35%/45% sucrose interface.

  • Analyze the fractions by SDS-PAGE and Western blotting using antibodies against this compound and other markers to identify the most enriched fractions. The final enriched fraction is referred to as Supernatant 3 (S3).[1]

Visualization of Experimental Workflow

CajalBodyIsolation start_end start_end process process fraction fraction centrifuge centrifuge gradient gradient HeLa HeLa Cell Culture Harvest Cell Harvest & PBS Wash HeLa->Harvest Lysis Hypotonic Lysis & Dounce Homogenization Harvest->Lysis Cent1 2,000 x g Lysis->Cent1 Nuc_Pellet Nuclear Pellet Sonication Sonication in Buffer C Nuc_Pellet->Sonication Sonication->Cent1 Cent1->Nuc_Pellet Pellet S1 Supernatant 1 (S1) (Contains CBs) Cent1->S1 Supernatant Cent2 100,000 x g S1->Cent2 P2 Pellet 2 (P2) Cent2->P2 Pellet Gradient_Load Load P2 onto Sucrose Gradient P2->Gradient_Load Gradient { 25% | 35% | 45% | 55%} Gradient_Load->Gradient Cent3 100,000 x g Gradient->Cent3 Fractionation Fraction Collection Cent3->Fractionation Enriched_CBs Enriched Cajal Bodies (S3) (35%/45% Interface) Fractionation->Enriched_CBs

Caption: Workflow for the isolation of Cajal bodies.

References

Troubleshooting & Optimization

Technical Support Center: p80-Coilin Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p80-coilin Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the immunodetection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: this compound is an 80-kDa nuclear protein.[1][2] Your primary antibody should detect a band at approximately this molecular weight on your Western blot.

Q2: Which type of lysis buffer is recommended for this compound extraction?

A2: Since this compound is a nuclear protein, a lysis buffer that can efficiently extract nuclear proteins is recommended.[3] RIPA (Radioimmunoprecipitation assay) buffer is often a good choice as it is effective for extracting nuclear proteins.[3][4] It is also crucial to supplement the lysis buffer with fresh protease and phosphatase inhibitors to prevent protein degradation.[3][4]

Q3: What percentage of acrylamide (B121943) gel should I use for separating this compound?

A3: For a protein of approximately 80 kDa like this compound, a 10% acrylamide gel is generally suitable for good resolution. If you are analyzing a broader range of molecular weights, a gradient gel (e.g., 4-12%) may be beneficial.

Q4: What are the recommended antibody dilutions for a this compound Western blot?

A4: Antibody dilutions should always be optimized for your specific experimental conditions. However, you can use the manufacturer's datasheet as a starting point. See the table below for recommended starting dilutions for some commercially available anti-p80-coilin antibodies.

Antibody TypeHost SpeciesRecommended Dilution (Western Blot)
PolyclonalRabbit1:100 - 1:500 or 1:2,000 - 1:10,000 (Check datasheet)
MonoclonalMouseRefer to manufacturer's datasheet

Note: The optimal dilution will depend on the antibody's affinity and the concentration of this compound in your sample.

Troubleshooting Non-Specific Bands

One of the most common challenges in Western blotting is the appearance of non-specific bands. This guide provides a systematic approach to identifying and resolving these issues in your this compound Western blots.

Problem: Multiple bands are observed on the blot in addition to the expected 80 kDa band.

This can be caused by a variety of factors, from sample preparation to antibody incubations. The following sections break down the potential causes and their solutions.

Decision Tree for Troubleshooting Non-Specific Bands

troubleshooting_flowchart Troubleshooting Non-Specific Bands in this compound Western Blot cluster_sample Sample Preparation Issues cluster_antibody Antibody Concentration Issues cluster_blocking Blocking & Washing Issues cluster_secondary Secondary Antibody Issues start Non-Specific Bands Observed check_sample Step 1: Evaluate Sample Preparation & Loading start->check_sample check_antibody Step 2: Optimize Antibody Concentrations check_sample->check_antibody Sample Prep OK protease_inhibitors Protease Degradation? - Add fresh protease inhibitors. check_sample->protease_inhibitors protein_overload Protein Overload? - Load 10-30 µg of total protein. check_sample->protein_overload nuclear_extraction Inefficient Nuclear Extraction? - Use RIPA buffer and sonicate. check_sample->nuclear_extraction check_blocking Step 3: Review Blocking & Washing check_antibody->check_blocking Primary Antibody Optimized primary_too_high Primary Antibody Too Concentrated? - Perform a dilution series (e.g., 1:1000, 1:2000, 1:5000). check_antibody->primary_too_high secondary_too_high Secondary Antibody Too Concentrated? - Titrate to optimal dilution. check_antibody->secondary_too_high check_secondary Step 4: Assess Secondary Antibody Specificity check_blocking->check_secondary Blocking & Washing OK insufficient_blocking Insufficient Blocking? - Increase blocking time (1-2 hours at RT or overnight at 4°C). - Use 5% non-fat milk or BSA. check_blocking->insufficient_blocking inadequate_washing Inadequate Washing? - Increase number and duration of washes (e.g., 3x 10 min with TBST). check_blocking->inadequate_washing solution Clean Blot with Specific this compound Band check_secondary->solution Secondary Antibody Specific secondary_control Secondary-Only Control - Incubate blot with only the secondary antibody. - If bands appear, the secondary is non-specific. check_secondary->secondary_control

Caption: A flowchart to guide the troubleshooting of non-specific bands.

Detailed Troubleshooting Steps

Step 1: Evaluate Sample Preparation and Loading
Potential CauseRecommended Solution
Protein Degradation Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times.[3][4]
Protein Overload Loading too much protein can lead to non-specific antibody binding. Aim to load 10-30 µg of total protein from cell lysate per lane.
Inefficient Nuclear Extraction For nuclear proteins like this compound, ensure your lysis buffer is effective. Use RIPA buffer and consider sonicating your lysate to shear DNA and release nuclear proteins.[3][5]
Step 2: Optimize Antibody Concentrations
Potential CauseRecommended Solution
Primary Antibody Concentration Too High A high concentration of the primary antibody is a common cause of non-specific bands. Perform a titration experiment by testing a range of dilutions (e.g., 1:1000, 1:2000, 1:5000, 1:10000) to find the optimal concentration that gives a strong specific signal with minimal background.
Secondary Antibody Concentration Too High Similarly, an excess of the secondary antibody can lead to non-specific binding. Titrate your secondary antibody to determine the optimal dilution.
Step 3: Review Blocking and Washing Procedures
Potential CauseRecommended Solution
Insufficient Blocking Blocking prevents the non-specific binding of antibodies to the membrane. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Common blocking buffers are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
Inadequate Washing Insufficient washing can leave behind unbound antibodies, resulting in background noise and non-specific bands. Increase the number and duration of your wash steps. For example, wash the membrane three times for 10 minutes each with TBST after both primary and secondary antibody incubations.
Step 4: Assess Secondary Antibody Specificity
Potential CauseRecommended Solution
Non-specific Binding of Secondary Antibody To check if the secondary antibody is the source of the non-specific bands, run a control lane where the primary antibody is omitted. If bands still appear, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or trying a different secondary antibody.

Experimental Protocols

Detailed Western Blot Protocol for this compound

This protocol provides a general framework. Optimization may be required for your specific antibody and cell line.

western_blot_workflow This compound Western Blot Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection cell_lysis 1. Cell Lysis (RIPA buffer + inhibitors) sonication 2. Sonication cell_lysis->sonication quantification 3. Protein Quantification (BCA Assay) sonication->quantification denaturation 4. Denaturation (Laemmli buffer, 95°C for 5 min) quantification->denaturation sds_page 5. SDS-PAGE (10% Acrylamide Gel) denaturation->sds_page transfer 6. Protein Transfer (PVDF or Nitrocellulose) sds_page->transfer blocking 7. Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-p80-coilin, overnight at 4°C) blocking->primary_ab washing1 9. Washing (3x 10 min in TBST) primary_ab->washing1 secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) washing1->secondary_ab washing2 11. Washing (3x 10 min in TBST) secondary_ab->washing2 ecl 12. ECL Detection washing2->ecl imaging 13. Imaging ecl->imaging

Caption: A step-by-step workflow for performing a this compound Western blot.

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.[4]

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

2. Sonication:

  • Sonicate the lysate on ice to shear DNA and ensure complete lysis of the nucleus.

3. Protein Quantification:

  • Centrifuge the lysate to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. Sample Preparation for Electrophoresis:

  • Mix the desired amount of protein (10-30 µg) with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

5. SDS-PAGE:

  • Load the samples onto a 10% polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

7. Blocking:

  • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1-2 hours at room temperature with gentle agitation.

8. Primary Antibody Incubation:

  • Dilute the anti-p80-coilin antibody in the blocking buffer at the optimized dilution.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

9. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

10. Secondary Antibody Incubation:

  • Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

11. Washing:

  • Repeat the washing step as described in step 9.

12. Detection:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
  • Capture the signal using an imaging system.

By following these guidelines and troubleshooting steps, you can improve the quality and specificity of your this compound Western blots. For further assistance, please consult the product datasheet for your specific antibody and reagents.

References

optimizing antibody concentration for p80-coilin immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody concentrations for successful p80-coilin immunofluorescence experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunofluorescence staining, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing weak or no fluorescent signal for this compound?

A1: Weak or no signal can be attributed to several factors, from antibody concentration to imaging settings.

Possible Causes & Solutions

Possible Cause Recommended Solution
Suboptimal Primary Antibody Concentration The antibody concentration is too low. Perform an antibody titration to determine the optimal dilution.[1][2][3]
Low Expression of this compound Confirm this compound expression in your cell line or tissue using a positive control or by western blot.[4] Consider using a signal amplification method if expression is low.[5][6]
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[5] Also, verify that the secondary antibody's fluorophore is compatible with your microscope's filters.[4]
Suboptimal Incubation Times/Temperatures Incubation times may be too short. Consider incubating the primary antibody overnight at 4°C for optimal signal.[1]
Epitope Masking by Fixation The fixation method may be masking the this compound epitope. Try a different fixation method (e.g., methanol-acetone fixation as an alternative to formaldehyde).[7][8] Antigen retrieval techniques may also be necessary.[5]
Photobleaching Minimize exposure of your sample to light during staining and imaging. Use an anti-fade mounting medium.[4][9]

Q2: My images have high background fluorescence, obscuring the this compound signal. What can I do?

A2: High background can be caused by non-specific antibody binding or autofluorescence.

Possible Causes & Solutions

Possible Cause Recommended Solution
Primary Antibody Concentration Too High An excessively high primary antibody concentration can lead to non-specific binding.[10][11][12] Perform an antibody titration to find the optimal concentration that maximizes signal-to-noise ratio.[1]
Insufficient Blocking Inadequate blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[9][11][13]
Inadequate Washing Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of wash steps.[4][9]
Secondary Antibody Cross-Reactivity The secondary antibody may be binding non-specifically. Run a control with only the secondary antibody to check for cross-reactivity.[4][9]
Autofluorescence The cells or tissue themselves may be autofluorescent. Examine an unstained sample under the microscope to assess the level of autofluorescence.[4] Using fresh fixative solutions can help reduce autofluorescence.[9]

Frequently Asked Questions (FAQs)

Q: What is the expected localization of this compound?

A: this compound is the primary protein component of Cajal bodies (formerly known as coiled bodies), which are subnuclear organelles.[7] Therefore, the expected localization is within the nucleus, appearing as distinct, bright foci.[7][8] In some cells, it may also appear as elongated, convoluted filaments within the nucleus.[7][8]

Q: What is a good starting dilution for a new anti-p80-coilin antibody?

A: For a purified antibody, a starting concentration of 1-10 µg/mL is generally recommended.[2] For antiserum, a starting dilution of 1:100 to 1:1000 is a reasonable range.[2] However, it is crucial to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[2][14]

Q: How do I perform an antibody titration?

A: An antibody titration involves testing a series of antibody dilutions to find the one that provides the best signal-to-noise ratio. A detailed protocol is provided in the "Experimental Protocols" section below.

Q: Should I incubate my primary antibody overnight at 4°C or for a shorter time at room temperature?

A: While shorter incubations at room temperature can work, an overnight incubation at 4°C is often recommended to maximize signal intensity.[1] If you need to use a shorter incubation time, you may need to increase the antibody concentration.[1]

Experimental Protocols

Protocol 1: Antibody Titration for this compound Immunofluorescence

This protocol outlines the steps for determining the optimal dilution of a primary antibody against this compound.

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells. Common methods for this compound include:

      • Methanol-acetone: Incubate in pre-chilled methanol-acetone (1:1) for 10 minutes at -20°C.[7][8]

      • Formaldehyde-Triton: Fix with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature, followed by permeabilization with 0.5% Triton X-100 in PBS for 10-15 minutes.[7][8][15]

    • Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 3% BSA or 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[15]

  • Primary Antibody Incubation:

    • Prepare a series of dilutions of the anti-p80-coilin primary antibody in blocking buffer. A seven-point, two-fold serial dilution is a good starting point (e.g., 1:50, 1:100, 1:200, 1:400, 1:800, 1:1600, 1:3200).

    • Incubate each coverslip with a different antibody dilution overnight at 4°C in a humidified chamber.[1] Include a negative control with no primary antibody.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the cells with a fluorophore-conjugated secondary antibody (at its predetermined optimal dilution) in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • If desired, counterstain the nuclei with a DNA dye like DAPI for 5 minutes.[15]

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope with consistent acquisition settings for all dilutions.

    • Analyze the images to determine the dilution that provides the brightest specific signal for this compound (nuclear foci) with the lowest background fluorescence. This is your optimal primary antibody dilution.

Visualizations

Antibody_Titration_Workflow cluster_prep Sample Preparation cluster_incubation Antibody Incubation cluster_final Final Steps & Analysis start Seed Cells on Coverslips fix_perm Fix & Permeabilize Cells start->fix_perm block Block Non-Specific Binding fix_perm->block prep_dilutions Prepare Primary Antibody Serial Dilutions block->prep_dilutions primary_inc Incubate with Primary Antibody (Different Dilutions) prep_dilutions->primary_inc wash1 Wash primary_inc->wash1 secondary_inc Incubate with Secondary Antibody wash2 Wash secondary_inc->wash2 wash1->secondary_inc mount Counterstain & Mount wash2->mount image Image Acquisition mount->image analyze Analyze & Determine Optimal Dilution image->analyze

Caption: Workflow for optimizing primary antibody concentration using a serial dilution titration.

Troubleshooting_Decision_Tree cluster_no_signal Weak or No Signal cluster_high_bg High Background start Start IF Experiment for this compound issue Problem with Staining? start->issue good_result Good Staining: Clear this compound Foci issue->good_result No weak_signal Weak/No Signal issue->weak_signal Yes high_background High Background issue->high_background Yes check_ab_conc_low Increase Primary Ab Concentration (Perform Titration) check_expression Verify this compound Expression (Positive Control/WB) check_secondary Check Secondary Ab (Compatibility & Fluorophore) check_ab_conc_high Decrease Primary Ab Concentration (Perform Titration) check_blocking Optimize Blocking (Time, Reagent) check_washing Increase Wash Steps weak_signal->check_ab_conc_low weak_signal->check_expression weak_signal->check_secondary high_background->check_ab_conc_high high_background->check_blocking high_background->check_washing

Caption: Decision tree for troubleshooting common immunofluorescence staining issues.

References

reducing background noise in p80-coilin staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in p80-coilin immunofluorescence staining experiments.

Troubleshooting Guide: High Background Staining

High background staining can obscure the specific signal from this compound, making data interpretation difficult. The following guide addresses common causes and solutions for high background in a question-and-answer format.

Question: My entire sample is fluorescent, not just the Cajal bodies. What could be the cause?

Answer: This issue, known as high background, can stem from several factors. The primary culprits are often related to antibody concentrations, insufficient blocking, or problems with washing steps.[1][2] Autofluorescence of the sample itself can also contribute to a general background signal.[1][3][4]

Question: How can I determine if the background is from non-specific antibody binding or autofluorescence?

Answer: To check for autofluorescence, examine an unstained sample under the microscope.[1] If you observe fluorescence, your tissue or cells have endogenous fluorescence. To identify non-specific antibody binding, run a control where the primary antibody is omitted.[1] Staining in this control indicates that the secondary antibody is binding non-specifically.

Question: What are the key steps to optimize to reduce non-specific antibody binding?

Answer: Optimizing several steps in your immunofluorescence protocol can significantly reduce background noise:

  • Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a common cause of non-specific binding.[1][2] It is crucial to titrate your antibodies to find the optimal dilution that provides a strong signal with low background.[5][6]

  • Blocking: Inadequate blocking can leave non-specific sites on your sample open for antibodies to bind.[1][7] Using a blocking solution, such as normal serum from the same species as the secondary antibody or bovine serum albumin (BSA), is essential.[7][8] Increasing the blocking incubation time can also help.[1]

  • Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background.[7][9] It is important to perform thorough washes with a suitable buffer like PBS.[9] Adding a detergent like Tween 20 to your wash buffer can also help reduce non-specific binding.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixative for this compound staining?

A1: Aldehyde-based fixatives like formaldehyde (B43269) (paraformaldehyde) are commonly used for preserving cellular morphology in immunofluorescence and have been successfully used for this compound staining.[11][12] However, organic solvents like methanol (B129727) or acetone (B3395972) can also be used and may be beneficial for certain epitopes.[5][13] The optimal fixation method should be determined empirically for your specific experimental conditions.

Q2: How does permeabilization affect background staining?

A2: Permeabilization is necessary to allow antibodies to access intracellular targets like this compound.[11][13] However, harsh or prolonged permeabilization can damage cellular structures and expose sticky intracellular components, leading to increased non-specific antibody binding.[14] Detergents like Triton X-100 are commonly used for permeabilization.[15][16]

Q3: Can the choice of secondary antibody contribute to high background?

A3: Yes, the secondary antibody can be a source of background.[2][3] It's important to use a secondary antibody that is highly cross-adsorbed to minimize cross-reactivity with other species' immunoglobulins.[17] Additionally, as mentioned in the troubleshooting guide, running a secondary antibody-only control is crucial to test for non-specific binding.[1]

Q4: My background is still high after optimizing my protocol. What else can I try?

A4: If you've addressed the common issues, consider these additional points:

  • Sample Health: Ensure your cells are healthy and not overly confluent, as dead or dying cells can contribute to background.[18]

  • Reagent Quality: Use fresh, high-quality reagents. Old fixatives can autofluoresce, and contaminated buffers can introduce artifacts.[19]

  • Autofluorescence Quenching: If autofluorescence is a significant problem, you can try treating your sample with a quenching agent like sodium borohydride (B1222165) or commercially available quenching kits.[20][21]

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and incubation times for key reagents in a this compound immunofluorescence protocol. Note that these are starting points, and optimization for your specific system is highly recommended.[5][6]

Table 1: Primary Antibody Dilutions for this compound

Antibody SourceRecommended DilutionReference
Polyclonal serum R2881:2000[22]
Polyclonal antibody (Proteintech 10967-1-AP)1:200[12]

Table 2: General Immunofluorescence Protocol Timings

StepReagent/ConditionIncubation TimeTemperature
Fixation4% Paraformaldehyde10-20 minutesRoom Temperature
Permeabilization0.1-0.5% Triton X-100 in PBS10-15 minutesRoom Temperature
Blocking1-5% BSA or 5-10% Normal Serum30-60 minutesRoom Temperature
Primary Antibody IncubationSee Table 11 hour to overnight4°C or Room Temperature
Secondary Antibody IncubationManufacturer's recommendation1 hourRoom Temperature
Washing (between steps)PBS or PBS with 0.05% Tween 203 x 5 minutesRoom Temperature

Experimental Protocols

Detailed Protocol for this compound Immunofluorescence Staining

This protocol provides a general framework for staining this compound in cultured cells.

  • Cell Culture: Grow cells on sterile glass coverslips to an appropriate confluency.

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes at room temperature.[14]

  • Primary Antibody Incubation: Dilute the anti-p80-coilin antibody in the blocking buffer to its optimal concentration (see Table 1 for starting points). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[22]

  • Washing: Wash the cells three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

TroubleshootingWorkflow start High Background in This compound Staining check_autofluorescence Check for Autofluorescence (unstained control) start->check_autofluorescence autofluorescence_present Autofluorescence Present check_autofluorescence->autofluorescence_present apply_quenching Apply Autofluorescence Quenching Method autofluorescence_present->apply_quenching Yes check_secondary_control Run Secondary Antibody Only Control autofluorescence_present->check_secondary_control No reassess_staining Re-assess Staining apply_quenching->reassess_staining end Reduced Background Staining reassess_staining->end secondary_staining Staining in Secondary Control? check_secondary_control->secondary_staining optimize_secondary Optimize Secondary Ab: - Change secondary Ab - Use pre-adsorbed Ab secondary_staining->optimize_secondary Yes optimize_protocol Optimize Staining Protocol secondary_staining->optimize_protocol No optimize_secondary->reassess_staining optimize_blocking Increase Blocking Time/ Change Blocking Agent optimize_protocol->optimize_blocking optimize_washing Increase Wash Steps/ Add Detergent optimize_protocol->optimize_washing optimize_primary Titrate Primary Antibody Concentration optimize_protocol->optimize_primary optimize_blocking->reassess_staining optimize_washing->reassess_staining optimize_primary->reassess_staining

Caption: Troubleshooting workflow for reducing high background in this compound immunofluorescence.

References

Technical Support Center: p80-coilin Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their p80-coilin co-immunoprecipitation (Co-IP) experiments.

Troubleshooting Guide

Low or no detection of the co-immunoprecipitated protein is a common issue. This guide addresses potential causes and solutions to enhance the efficiency of your this compound Co-IP.

Problem: Weak or Absent Signal of the Interacting Protein

Potential CauseRecommendation
Inefficient Cell Lysis This compound is a nuclear protein. Ensure your lysis buffer is suitable for nuclear protein extraction. Consider a buffer containing 0.1-0.5% NP-40 or Triton X-100. For tightly bound nuclear proteins, a RIPA buffer might be necessary, but be aware it can disrupt some protein-protein interactions. Sonication or douncing after lysis can improve the release of nuclear proteins.
Suboptimal Antibody Use a this compound antibody validated for immunoprecipitation. The antibody's epitope should be accessible when this compound is in a complex. Titrate the antibody concentration to find the optimal amount; typically 1-5 µg of antibody per 500-1000 µg of protein lysate is a good starting point.
Ineffective Washing Insufficient washing can lead to high background, while overly stringent washing can elute the interacting partner. Start with a wash buffer similar to your lysis buffer but with a lower detergent concentration. You can increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) to reduce non-specific binding. Perform 3-5 washes.
Protein Interaction Disrupted The interaction between this compound and its partner may be weak or transient. Consider using a cross-linking agent like formaldehyde (B43269) or DSP before cell lysis to stabilize the interaction. Ensure that protease and phosphatase inhibitors are always included in your lysis buffer to maintain protein integrity and interaction competency.
Low Abundance of Interacting Protein The interacting protein may be expressed at low levels. Increase the amount of starting cell lysate. Pre-clearing the lysate with beads alone before adding the primary antibody can help reduce non-specific binding and enrich for the specific interaction.

Frequently Asked Questions (FAQs)

Q1: What is the best lysis buffer for this compound Co-IP?

A1: Since this compound is a nuclear protein, a lysis buffer that can efficiently extract nuclear proteins without disrupting protein-protein interactions is crucial. A good starting point is a buffer containing a non-ionic detergent. A commonly used buffer for nuclear protein Co-IP is a modified RIPA buffer with lower concentrations of harsh detergents or an NP-40 based buffer.

Q2: How much antibody should I use for the immunoprecipitation?

A2: The optimal antibody concentration should be determined empirically. A typical starting range is 1-5 µg of antibody for 500-1000 µg of total protein lysate. If the signal is weak, you can try increasing the antibody amount. Conversely, if the background is high, reducing the antibody amount may help.

Q3: My negative control (IgG) shows bands. How can I reduce this non-specific binding?

A3: Non-specific binding to the IgG control is a common problem. To mitigate this, you can:

  • Pre-clear your lysate: Incubate the cell lysate with Protein A/G beads for 30-60 minutes before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.

  • Increase the stringency of your washes: Increase the salt concentration (e.g., up to 500 mM NaCl) or the number of washes.

  • Block the beads: Incubate the beads with a blocking agent like BSA before adding the cell lysate.

Q4: Should I use magnetic beads or agarose (B213101) beads?

A4: Both magnetic and agarose beads can be effective. Magnetic beads offer easier and faster washing steps, potentially reducing sample loss and handling time. Agarose beads are a more traditional and cost-effective option. The choice often comes down to laboratory preference and available equipment.

Experimental Protocols

Detailed Co-immunoprecipitation Protocol for this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Lysis

  • Wash cells (e.g., HeLa or 293T) with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (see table below) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Sonicate the lysate briefly to shear DNA and release nuclear proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

2. Pre-clearing (Optional but Recommended)

  • Add 20-30 µL of Protein A/G beads (slurry) to the protein lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the beads.

3. Immunoprecipitation

  • Add 1-5 µg of anti-p80-coilin antibody to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of Protein A/G beads (slurry) to capture the antibody-protein complexes.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

  • Carefully remove the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see table below). After the final wash, remove all supernatant.

5. Elution

  • Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

  • Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Buffer Compositions
Buffer TypeCompositionNotes
Lysis Buffer (NP-40 based) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase InhibitorsA good starting point for preserving protein-protein interactions.
Lysis Buffer (RIPA - mild) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% Sodium Deoxycholate, 0.1% SDS, 1% NP-40, Protease and Phosphatase InhibitorsMore stringent lysis, useful for tightly bound nuclear proteins. May disrupt weaker interactions.
Wash Buffer 50 mM Tris-HCl (pH 7.4), 150-300 mM NaCl, 1 mM EDTA, 0.1% NP-40Start with 150 mM NaCl and increase to 300 mM if background is high.

Signaling Pathway and Experimental Workflow

This compound Interaction in Cajal Body Assembly

This compound is a key scaffolding protein for Cajal bodies, which are nuclear suborganelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs). This compound interacts with the Survival of Motor Neuron (SMN) protein, which in turn binds to Sm proteins to facilitate the assembly of snRNPs. This interaction is crucial for the recruitment of the SMN complex to Cajal bodies.[1][2][3]

p80_coilin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cajal_body Cajal Body Sm_proteins Sm Proteins SMN_complex_assembly SMN Complex Assembly Sm_proteins->SMN_complex_assembly SMN_complex SMN-Sm Complex SMN_complex_assembly->SMN_complex Nuclear Import SMN_protein SMN Protein SMN_protein->SMN_complex_assembly p80_coilin This compound snRNP_biogenesis snRNP Biogenesis p80_coilin->snRNP_biogenesis SMN_complex->p80_coilin Interaction CoIP_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, 293T) Cell_Lysis 2. Cell Lysis (Nuclear Extraction Buffer) Cell_Culture->Cell_Lysis Pre_clearing 3. Pre-clearing (with Protein A/G beads) Cell_Lysis->Pre_clearing Immunoprecipitation 4. Immunoprecipitation (add anti-p80-coilin Ab) Pre_clearing->Immunoprecipitation Complex_Capture 5. Complex Capture (add Protein A/G beads) Immunoprecipitation->Complex_Capture Washing 6. Washing (remove non-specific proteins) Complex_Capture->Washing Elution 7. Elution (Laemmli buffer) Washing->Elution Western_Blot 8. Western Blot Analysis (probe for interacting protein) Elution->Western_Blot

References

Technical Support Center: Mitigating Off-Target Effects of p80-coilin siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing small interfering RNA (siRNA) to silence the p80-coilin gene. Our goal is to help you achieve specific and efficient knockdown of this compound while minimizing off-target effects that can confound experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound siRNA experiments in a question-and-answer format.

Question: I am not seeing efficient knockdown of this compound protein levels. What are the possible causes and solutions?

Answer:

Several factors can contribute to inefficient this compound knockdown. Here’s a systematic approach to troubleshooting this issue:

1. Suboptimal siRNA Transfection:

  • Low Transfection Efficiency: Your cell type may be difficult to transfect. It is crucial to optimize transfection conditions.

  • Incorrect Reagent Handling: Transfection reagents and siRNAs are sensitive to degradation.

    • Solution: Ensure proper storage of reagents as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles of siRNA stocks. Prepare fresh dilutions for each experiment.

2. Ineffective siRNA Design:

  • Poor siRNA Sequence: Not all siRNA sequences are equally effective.

3. Issues with Post-Transfection Analysis:

  • Incorrect Timing of Analysis: The kinetics of mRNA and protein knockdown vary.

    • Solution: Perform a time-course experiment to determine the optimal time point for assessing this compound knockdown. Generally, mRNA levels are significantly reduced 24-48 hours post-transfection, while protein reduction may take 48-72 hours or longer, depending on the protein's half-life.[6]

  • Inefficient Protein Extraction or Antibody Issues:

    • Solution: Ensure your lysis buffer is appropriate for nuclear proteins like this compound. Use a validated antibody specific for this compound for Western blotting.

Question: I am observing unexpected phenotypic changes in my cells that may be due to off-target effects. How can I confirm and mitigate these?

Answer:

Off-target effects are a common concern in siRNA experiments and can arise from the siRNA sequence having partial complementarity to other mRNAs.[7][8] Here’s how to address this:

1. Confirming Off-Target Effects:

  • Rescue Experiment: A rescue experiment can provide strong evidence for specificity. This involves re-introducing a form of the this compound gene that is resistant to your siRNA (e.g., by silent mutations in the siRNA target site) and observing if the original phenotype is reversed.

  • Transcriptome Analysis: For a comprehensive analysis, techniques like RNA-sequencing can identify genome-wide changes in gene expression following siRNA treatment, revealing potential off-target genes.

2. Mitigating Off-Target Effects:

  • siRNA Pooling: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can reduce off-target effects associated with any single siRNA sequence.[7][10]

  • Chemically Modified siRNAs: siRNAs with chemical modifications, such as 2'-O-methylation of the seed region, can reduce miRNA-like off-target effects.[8][11]

  • Careful siRNA Design: Utilize siRNA design algorithms that perform comprehensive bioinformatics analysis to minimize homology to other genes, particularly in the seed region (positions 2-8 of the guide strand).[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of siRNA off-target effects?

A1: The primary mechanism is through a microRNA (miRNA)-like activity, where the "seed" region (nucleotides 2-8) of the siRNA guide strand binds to the 3' untranslated region (UTR) of unintended mRNA targets with partial complementarity, leading to their translational repression or degradation.[7][8][12] Off-target effects can also occur if the sense (passenger) strand of the siRNA is loaded into the RISC complex.[13]

Q2: What controls should I include in my this compound siRNA experiment?

A2: A well-controlled experiment is essential for interpreting your results accurately. Key controls include:

  • Untransfected Control: Cells that have not been exposed to any siRNA or transfection reagent to provide a baseline for cell health and gene expression.

Q3: How do I validate the knockdown of this compound?

A3: Knockdown validation should be performed at both the mRNA and protein levels.

Q4: What is the function of this compound and how might its knockdown affect the cell?

A4: this compound is a key scaffolding protein of Cajal bodies, which are subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other RNA-related processes.[12][14] Depletion of this compound can lead to the disassembly of Cajal bodies and may affect snRNP maturation, and in some contexts, viral mRNA export. Therefore, be aware that observed phenotypes may be downstream consequences of these fundamental cellular processes.

Data Presentation

Table 1: Example of Quantitative Analysis of this compound Knockdown and Off-Target Effects

siRNA TargetConcentration (nM)This compound mRNA Knockdown (%)Off-Target Gene A Expression (Fold Change)Off-Target Gene B Expression (Fold Change)Cell Viability (%)
This compound siRNA 11085 ± 50.95 ± 0.11.1 ± 0.295 ± 3
This compound siRNA 15092 ± 30.65 ± 0.081.8 ± 0.388 ± 5
This compound siRNA 21088 ± 41.05 ± 0.150.9 ± 0.196 ± 2
This compound siRNA 25095 ± 21.3 ± 0.20.7 ± 0.185 ± 6
Scrambled Control502 ± 11.0 ± 0.11.0 ± 0.198 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: siRNA Transfection for this compound Knockdown

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.[6]

  • siRNA-Lipid Complex Formation: a. Dilute the this compound siRNA (or control siRNA) in serum-free medium. b. In a separate tube, dilute the lipid-based transfection reagent in serum-free medium. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours, depending on the downstream analysis.

  • Analysis: Harvest the cells for mRNA or protein analysis to assess knockdown efficiency.

Protocol 2: Validation of this compound Knockdown by qRT-PCR

  • RNA Extraction: Isolate total RNA from siRNA-treated and control cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for this compound and a reference housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Visualizations

siRNA_Off_Target_Mechanism cluster_RISC RISC Loading cluster_Targeting mRNA Targeting siRNA siRNA duplex guide Guide Strand siRNA->guide unwinding passenger Passenger Strand siRNA->passenger RISC Active RISC guide->RISC loading on_target On-Target mRNA (perfect complementarity) RISC->on_target On-Target Silencing off_target Off-Target mRNA (partial complementarity) RISC->off_target Off-Target Effect (miRNA-like)

Caption: Mechanism of siRNA on-target and off-target effects.

Troubleshooting_Workflow start Low this compound Knockdown transfection Check Transfection Efficiency (Positive Control siRNA) start->transfection sirna_design Test Multiple siRNA Sequences transfection->sirna_design Efficient solution1 Optimize Transfection Protocol: - Reagent:siRNA ratio - Cell density transfection->solution1 Inefficient analysis Optimize Post-Transfection Analysis Time-point sirna_design->analysis Still Low solution2 Use Validated or Multiple siRNA Designs sirna_design->solution2 Effective solution3 Perform Time-Course Experiment (24-72h) analysis->solution3 Still Low end Efficient Knockdown solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for inefficient this compound knockdown.

References

Technical Support Center: p80-coilin Chemiluminescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance weak signals in p80-coilin chemiluminescence detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected molecular weight?

A1: this compound is a key protein component of Cajal bodies, which are subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs).[1][2] The predicted molecular mass of the full-length human this compound protein is approximately 62.6 kDa, although it is often observed as an 80 kDa protein on SDS-PAGE, which is where the "p80" designation originates.[2][3][4][5]

Q2: In which cellular compartment is this compound located?

A2: this compound is primarily a nuclear protein.[6][7] It is highly enriched in Cajal bodies but is also found in the nucleoplasm.[1]

Q3: What are some common cell lines that express this compound?

A3: this compound is ubiquitously expressed in human cell lines. It has been detected in various cell lines, including HeLa, A549, and HEK293.[1][8][9][10][11] While found in all examined cell types, its expression is most abundant in the testis.[6][7]

Q4: Why is my this compound signal weak or absent in my Western blot?

A4: A weak or absent signal for this compound can stem from several factors, including low protein abundance in your sample, suboptimal antibody concentrations, inefficient protein transfer, inadequate blocking, or the use of an ECL substrate with insufficient sensitivity.[9] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Troubleshooting Guide: Enhancing Weak this compound Signals

This guide provides a step-by-step approach to diagnosing and resolving issues related to weak chemiluminescent signals in this compound Western blots.

Problem: Weak or No this compound Signal

Possible Cause 1: Suboptimal Antibody Concentration

The concentrations of both the primary and secondary antibodies are critical for achieving a strong and specific signal.

Solutions:

  • Optimize Primary Antibody Concentration: Perform a dot blot or a Western blot with a dilution series of your primary anti-p80-coilin antibody to determine the optimal concentration. A typical starting range for a primary antibody is a 1:1000 dilution.[4] For weak signals, you may need to try a more concentrated dilution (e.g., 1:500 or 1:250).[4]

  • Optimize Secondary Antibody Concentration: Similarly, titrate your HRP-conjugated secondary antibody. Too little will result in a weak signal, while too much can lead to high background and substrate depletion.[3] A common dilution range for secondary antibodies is 1:5,000 to 1:20,000.[1]

  • Increase Incubation Time: For low-abundance targets, extending the primary antibody incubation time (e.g., overnight at 4°C) can enhance signal intensity.[5]

Possible Cause 2: Inefficient Blocking

Inadequate blocking can lead to high background noise, which can obscure a weak specific signal.

Solutions:

  • Choose the Right Blocking Buffer: The choice of blocking buffer can significantly impact signal-to-noise ratios. While non-fat dry milk is common, it may not be optimal for all antibodies. Consider trying Bovine Serum Albumin (BSA) or specialized commercial blocking buffers.

  • Optimize Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.[5]

Possible Cause 3: Inadequate ECL Substrate

The sensitivity of your ECL substrate must match the abundance of your target protein.

Solutions:

  • Select a High-Sensitivity Substrate: For low-abundance proteins like this compound, a high-sensitivity or ultra-high-sensitivity ECL substrate is often necessary.[12] These substrates provide a stronger and more sustained signal.

  • Ensure Proper Substrate Incubation: Follow the manufacturer's recommendations for substrate incubation time. A typical incubation time is 1-5 minutes.

Possible Cause 4: Poor Protein Transfer

Inefficient transfer of this compound from the gel to the membrane will result in a weak signal.

Solutions:

  • Verify Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful.

  • Optimize Transfer Conditions: Adjust the transfer time and voltage/current according to the molecular weight of this compound (~80 kDa) and your transfer system.

Data Presentation

Table 1: Comparison of High-Sensitivity ECL Substrates

Substrate TypeDetection LevelSignal DurationKey Features
Mid-Sensitivity (Pico) Low picogramMinutes to hoursGood for moderately abundant proteins, cost-effective.
High-Sensitivity (Dura) Mid to high femtogramUp to 24 hoursIdeal for detecting low-abundance proteins with a stable signal.
Ultra-High-Sensitivity (Femto/Atto) Low femtogram to high attogramHoursMaximum sensitivity for very low-abundance targets.[10][12]

Table 2: Guide to Choosing a Blocking Buffer

Blocking AgentConcentrationAdvantagesDisadvantagesBest For
Non-Fat Dry Milk 3-5% in TBST/PBSTInexpensive, effective for many antibodies.Can mask some antigens; contains phosphoproteins that may interfere with phospho-antibody detection.General purpose, non-phospho targets.
Bovine Serum Albumin (BSA) 3-5% in TBST/PBSTGood for phospho-protein detection; lower background with some antibodies.More expensive than milk.Phosphorylated proteins, biotinylated antibodies.
Commercial Blocking Buffers VariesOptimized formulations for high signal-to-noise; some are protein-free.Higher cost.Difficult-to-detect proteins, high-sensitivity applications.

Experimental Protocols

Protocol 1: Enhanced Chemiluminescence (ECL) Western Blot for this compound
  • Protein Extraction and Quantification: Lyse cells in a suitable buffer containing protease inhibitors. Quantify the protein concentration of the lysates.

  • SDS-PAGE: Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with an anti-p80-coilin antibody diluted in the blocking buffer (start with a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Signal Detection: Incubate the membrane with a high-sensitivity ECL substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Protocol 2: Dot Blot for this compound Antibody Optimization
  • Sample Preparation: Prepare serial dilutions of your cell lysate containing this compound.

  • Membrane Spotting: Spot 1-2 µL of each lysate dilution directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane as described in the Western blot protocol.

  • Antibody Incubation: Cut the membrane into strips, and incubate each strip with a different dilution of the primary anti-p80-coilin antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1 hour at room temperature.

  • Washing: Wash the strips three times with TBST.

  • Secondary Antibody Incubation: Incubate all strips with a single, optimized dilution of the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing and Detection: Wash the strips and perform ECL detection as described in the Western blot protocol.

  • Analysis: Compare the signal intensity of the spots across the different primary antibody dilutions to determine the optimal concentration that provides a strong signal with low background.

Visualizations

Caption: Workflow for troubleshooting and enhancing weak this compound signals.

Troubleshooting_Logic Start Weak this compound Signal CheckTransfer Is Protein Transfer Confirmed (e.g., via Ponceau S)? Start->CheckTransfer OptimizeTransfer Action: Optimize Transfer Protocol (Time, Voltage) CheckTransfer->OptimizeTransfer No CheckAntibody Are Antibody Concentrations Optimized? CheckTransfer->CheckAntibody Yes OptimizeTransfer->CheckAntibody OptimizeAntibody Action: Perform Dot Blot to Titrate Primary & Secondary Abs CheckAntibody->OptimizeAntibody No CheckBlocking Is Blocking Effective? CheckAntibody->CheckBlocking Yes OptimizeAntibody->CheckBlocking OptimizeBlocking Action: Test Different Blocking Buffers (Milk vs. BSA) & Times CheckBlocking->OptimizeBlocking No CheckSubstrate Is ECL Substrate Sensitive Enough? CheckBlocking->CheckSubstrate Yes OptimizeBlocking->CheckSubstrate UseHighSensitivitySubstrate Action: Use a High-Sensitivity ECL Substrate CheckSubstrate->UseHighSensitivitySubstrate No Success Strong Signal Achieved CheckSubstrate->Success Yes UseHighSensitivitySubstrate->Success

Caption: Logical troubleshooting flowchart for weak this compound chemiluminescence signals.

References

Technical Support Center: Optimizing p80-Coilin Plasmid Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low transfection efficiency of p80-coilin plasmids. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experiments.

Troubleshooting Guide

Low transfection efficiency with this compound plasmids can stem from a variety of factors, ranging from the health of the cells to the quality of the plasmid DNA. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Very few or no cells express the this compound protein.

Possible Cause 1: Suboptimal Cell Health and Culture Conditions

Healthy, actively dividing cells are crucial for successful transfection.[1][2]

  • Solution:

    • Cell Viability: Ensure cell viability is above 90% before transfection.[2][3]

    • Passage Number: Use cells with a low passage number (ideally below 50) as transfection efficiency can decrease with older cells.[1][3]

    • Contamination: Regularly check for mycoplasma or other microbial contamination, which can negatively impact cell health and transfection outcomes.[1][4]

    • Confluency: The optimal cell confluency at the time of transfection is typically between 70-90%.[3][5] Overly confluent cells may exhibit contact inhibition, making them resistant to DNA uptake, while sparse cultures may not be healthy enough for efficient transfection.[1][2]

Possible Cause 2: Poor Plasmid DNA Quality or Quantity

The quality and quantity of the this compound plasmid DNA are critical for efficient transfection.[1][6][7]

  • Solution:

    • Purity: Use high-purity, endotoxin-free plasmid DNA. Endotoxins, which are components of bacterial cell membranes, can be toxic to cells and significantly reduce transfection efficiency.[3][6] Use a purification kit specifically designed for transfection-grade plasmid DNA.

    • Integrity and Topology: Verify the integrity of your plasmid DNA on an agarose (B213101) gel. A high percentage of nicked or degraded DNA will lead to low efficiency.[3][4] Supercoiled plasmid DNA is generally the most efficient for transient transfection.[2][6][7]

    • Concentration: Use the optimal amount of DNA for your specific cell type and culture vessel. Too little DNA will result in low expression, while too much can be toxic.

Possible Cause 3: Inefficient Transfection Protocol

Every cell type and plasmid combination may require a specific, optimized protocol.

  • Solution:

    • Transfection Reagent: Select a reagent that is known to work well with your specific cell line. For difficult-to-transfect cells, consider electroporation or viral-based delivery systems.[8][9]

    • Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA is a critical parameter that needs to be optimized for each cell type and plasmid.[5] A suboptimal ratio can lead to inefficient complex formation or cytotoxicity.

    • Complex Formation: Ensure that the DNA and transfection reagent are diluted in a serum-free medium, as serum can interfere with complex formation.[4][10] Allow sufficient incubation time for the complexes to form according to the manufacturer's protocol.[5]

    • Incubation Time: The optimal time for cells to be in contact with the transfection complexes varies between cell lines.[5]

Possible Cause 4: Issues Specific to this compound Expression

The nature of the this compound protein itself could contribute to apparent low transfection efficiency.

  • Solution:

    • Cellular Stress: Overexpression of this compound, a key component of Cajal bodies involved in RNA processing, might induce cellular stress or toxicity in some cell types, leading to cell death post-transfection.[11][12] Consider using a weaker or inducible promoter to control the expression level of this compound.[6]

    • Localization: this compound is a nuclear protein.[12][13] Ensure your detection method (e.g., antibody for immunofluorescence or Western blot) is appropriate for a nuclear protein.

Quantitative Data Summary

Optimizing transfection parameters is crucial. The following table provides a general guideline for optimizing the amount of DNA and transfection reagent. Note that these are starting points and should be optimized for your specific experimental conditions.

Culture VesselDNA (µg)Transfection Reagent (µL)
96-well plate0.1 - 0.20.2 - 0.5
24-well plate0.5 - 1.01.0 - 2.0
12-well plate1.0 - 2.02.0 - 4.0
6-well plate2.0 - 4.04.0 - 8.0
60 mm dish5.0 - 10.010.0 - 20.0
100 mm dish10.0 - 20.020.0 - 40.0

This table provides example ranges. Always refer to the transfection reagent manufacturer's protocol for specific recommendations.

Experimental Protocols

Protocol 1: General Plasmid DNA Transfection Optimization

This protocol outlines a general workflow for optimizing plasmid transfection conditions.

  • Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium at a density that will result in 70-90% confluency at the time of transfection.[5]

  • Preparation of DNA and Transfection Reagent:

    • On the day of transfection, dilute the this compound plasmid DNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

  • Formation of Transfection Complexes:

    • Combine the diluted DNA and diluted transfection reagent.

    • Mix gently and incubate at room temperature for the time recommended by the reagent manufacturer (typically 5-20 minutes) to allow for complex formation.[5][10]

  • Transfection:

    • Add the transfection complexes drop-wise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for this compound expression using the desired method (e.g., fluorescence microscopy if using a tagged protein, Western blot, or qPCR).

Visualizations

Signaling Pathways and Experimental Workflows

Transfection_Troubleshooting_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis & Troubleshooting Cell_Culture Healthy Cells (70-90% Confluent) Optimization Optimize: - Reagent:DNA Ratio - Incubation Time Cell_Culture->Optimization Plasmid_Prep High-Quality This compound Plasmid Plasmid_Prep->Optimization Transfection_Step Perform Transfection Optimization->Transfection_Step Analysis Analyze Expression (24-72h post-transfection) Transfection_Step->Analysis Low_Efficiency Low Efficiency? Analysis->Low_Efficiency Troubleshoot Troubleshoot: - Cell Health - DNA Quality - Protocol Low_Efficiency->Troubleshoot Yes Success Successful Transfection Low_Efficiency->Success No Troubleshoot->Cell_Culture Iterate p80_Coilin_Cellular_Context cluster_transfection Transfection Process cluster_cell Cellular Machinery Plasmid This compound Plasmid Complex Lipid/Polymer-DNA Complex Plasmid->Complex Cell_Membrane Cell Membrane Complex->Cell_Membrane Endocytosis Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Cajal_Body Cajal Body (Assembly) Nucleus->Cajal_Body This compound protein expression & localization Nucleolus Nucleolus Cajal_Body->Nucleolus Functional Interaction

References

preventing aggregation of recombinant p80-coilin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of recombinant p80-coilin, a protein known for its propensity to aggregate. Due to its nature as a likely intrinsically disordered protein (IDP), special considerations are required to maintain its solubility and activity.

Frequently Asked Questions (FAQs)

Q1: Why does my recombinant this compound aggregate during purification?

A1: Recombinant this compound is predicted to be an intrinsically disordered protein (IDP). IDPs lack a stable tertiary structure and often expose hydrophobic regions that can lead to aggregation, especially at high concentrations or under suboptimal buffer conditions.[1][2][3][4] Additionally, high-level expression in systems like E. coli can lead to the formation of insoluble inclusion bodies.[5][6][7] The original characterization of this compound noted its tendency to be in the insoluble fraction, requiring high ionic strength buffers for partial solubilization.[8][9]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and most critical step is to optimize the buffer conditions. This includes screening different pH levels, salt concentrations, and, most importantly, various additives known to stabilize IDPs and prevent aggregation.[1][10][11][] A good starting point is to use a buffer with a pH away from the isoelectric point (pI) of this compound and to include additives like L-arginine, glycerol, and non-ionic detergents.

Q3: My this compound is expressed in inclusion bodies. What is the best strategy to purify it?

A3: For this compound expressed in inclusion bodies, a common and effective strategy involves solubilization of the inclusion bodies with strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl), followed by a refolding step.[7][13][14][15] On-column refolding is a highly recommended technique where the denatured protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged this compound) and the denaturant is gradually exchanged for a refolding buffer.[16][17][18][19] This method minimizes protein aggregation by preventing intermolecular interactions during the critical refolding phase.

Troubleshooting Guides

Problem 1: Low Yield of Soluble this compound After Cell Lysis
Possible Cause Troubleshooting Step Rationale
Expression primarily in inclusion bodies. Optimize expression conditions: lower induction temperature (16-20°C), reduce inducer concentration (e.g., IPTG).Slower expression rates can promote proper folding and increase the proportion of soluble protein.[7]
Inefficient lysis buffer. Screen different lysis buffers with varying salt concentrations (150-500 mM NaCl) and additives.High ionic strength can help solubilize this compound. Additives create a more favorable environment for the protein.
Protein degradation. Add a protease inhibitor cocktail to the lysis buffer and keep the sample on ice or at 4°C throughout the purification process.Prevents proteolytic cleavage of the target protein.
Problem 2: this compound Aggregates and Precipitates After Affinity Chromatography Elution
Possible Cause Troubleshooting Step Rationale
High protein concentration in the eluate. Elute in a larger volume or perform stepwise elution. Immediately dilute the eluted fractions with a compatible, stabilizing buffer.High concentrations of IDPs can lead to aggregation.[1]
Suboptimal elution buffer. Add stabilizing agents to the elution buffer, such as 10-25% glycerol, 0.1-0.5 M L-arginine, or a low concentration of non-ionic detergent (e.g., 0.05% Tween-20).These additives help to keep the protein soluble and prevent aggregation by shielding hydrophobic surfaces and reducing intermolecular interactions.[1][10][]
pH shock during elution. Ensure the pH of the elution buffer is not drastically different from the binding/wash buffers, or immediately neutralize the pH of the eluted fractions.Sudden changes in pH can cause proteins to precipitate.
Problem 3: this compound Aggregates During Concentration
Possible Cause Troubleshooting Step Rationale
Increased protein concentration. Concentrate in the presence of stabilizing additives (see above). Perform concentration in smaller, incremental steps with intermittent gentle mixing.Additives are crucial to maintain solubility as the protein concentration increases.
Interaction with the concentration membrane. Use a concentrator with a membrane material known for low protein binding (e.g., regenerated cellulose).Reduces protein loss and aggregation due to surface interactions.
Buffer incompatibility. Ensure the buffer used for concentration is optimized for this compound stability.The optimal buffer for purification may not be ideal for concentration.

Quantitative Data Summary

The following tables provide a summary of typical buffer additives and their recommended concentration ranges for the purification of aggregation-prone proteins like this compound.

Table 1: Common Buffer Additives to Prevent this compound Aggregation

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine0.1 - 1 MSuppresses protein aggregation by interacting with hydrophobic and charged residues.[11][]
Glycerol10 - 50% (v/v)Increases solvent viscosity and stabilizes protein structure.[1]
NaCl/KCl150 - 500 mMHigh ionic strength can improve solubility of some nuclear proteins.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01 - 0.1% (v/v)Shield hydrophobic patches to prevent intermolecular interactions.[1][10]
Reducing Agents (DTT, TCEP)1 - 10 mMPrevent the formation of incorrect disulfide bonds.[10]
Sugars (Sucrose, Trehalose)5 - 10% (w/v)Stabilize protein structure.[]

Table 2: Comparison of Refolding Methods for this compound from Inclusion Bodies

MethodAdvantagesDisadvantagesTypical Recovery
Dialysis Simple setup.Slow, high risk of aggregation during gradual denaturant removal, large buffer volumes required.5-20%
Rapid Dilution Fast and simple.Requires very large volumes of refolding buffer, protein concentration is very low.10-30%
On-Column Refolding Minimized aggregation, combines purification and refolding, amenable to automation.Requires optimization of the refolding gradient, may not be suitable for all proteins.30-60%

Experimental Protocols

Protocol 1: On-Column Refolding of His-tagged this compound

This protocol is a recommended starting point for the purification of His-tagged this compound expressed in E. coli inclusion bodies.

1. Inclusion Body Solubilization:

  • Resuspend the washed inclusion body pellet in Solubilization Buffer (20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 8 M Urea, 5 mM Imidazole, 10 mM β-mercaptoethanol).

  • Stir for 1-2 hours at room temperature to ensure complete solubilization.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

2. Affinity Chromatography and On-Column Refolding:

  • Equilibrate a Ni-NTA column with Solubilization Buffer .

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes (CV) of Solubilization Buffer .

  • Gradually refold the protein on the column by applying a linear gradient over 20 CV from Solubilization Buffer to Refolding Buffer (20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 20 mM Imidazole, 0.5 M L-Arginine, 10% Glycerol, 2 mM DTT).

  • Wash the column with 10 CV of Refolding Buffer .

3. Elution:

  • Elute the refolded this compound with Elution Buffer (20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 250 mM Imidazole, 0.5 M L-Arginine, 10% Glycerol, 2 mM DTT).

  • Collect fractions and analyze by SDS-PAGE.

4. Further Purification (Optional):

  • Pool the fractions containing this compound and further purify by size-exclusion chromatography using a buffer optimized for long-term stability (e.g., Storage Buffer : 20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, 1 mM DTT).

Visualizations

experimental_workflow cluster_prep Inclusion Body Preparation cluster_purification Purification and Refolding cluster_final Final Steps cell_lysis Cell Lysis ib_isolation Inclusion Body Isolation cell_lysis->ib_isolation ib_solubilization Solubilization in 8M Urea ib_isolation->ib_solubilization ni_nta Ni-NTA Affinity Chromatography ib_solubilization->ni_nta on_column_refolding On-Column Refolding Gradient (Urea Removal) ni_nta->on_column_refolding elution Elution with Imidazole on_column_refolding->elution sec Size-Exclusion Chromatography (Optional) elution->sec analysis Purity and Aggregation Analysis (SDS-PAGE, DLS) sec->analysis

Caption: Workflow for this compound purification from inclusion bodies.

troubleshooting_logic cluster_lysis During Lysis? cluster_purification During Purification? cluster_concentration During Concentration? start Problem: This compound Aggregation lysis_yes Optimize Lysis Buffer (Salt, Additives) start->lysis_yes Yes purification_yes Add Stabilizers to Buffers (Arginine, Glycerol) start->purification_yes No concentration_yes Use Stabilizing Additives & Low-Binding Membrane

Caption: Troubleshooting logic for this compound aggregation issues.

References

dealing with high background in p80-coilin pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in p80-coilin pull-down assays. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are pull-down assays for it challenging?

A1: this compound is a key scaffolding protein of Cajal bodies (CBs), which are subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other RNA-related processes. Pull-down assays for this compound can be challenging due to its localization within the nucleus, a compartment rich in proteins and nucleic acids that can contribute to high background. Additionally, this compound is part of dynamic multi-protein complexes, and maintaining these interactions while minimizing non-specific binding requires careful optimization.

Q2: What are the most common sources of high background in a this compound pull-down assay?

A2: High background in this compound pull-down assays typically originates from several sources:

  • Non-specific binding to the beads: The solid support (e.g., agarose (B213101) or magnetic beads) can have inherent binding sites for proteins.

  • Non-specific binding to the antibody: The antibody used for immunoprecipitation may cross-react with other proteins or bind non-specifically to abundant cellular components.

  • Contamination from abundant nuclear proteins: The nuclear environment is crowded, and highly abundant proteins can non-specifically associate with the beads or antibody.

  • Indirect interactions mediated by nucleic acids: this compound is involved in RNA metabolism, and RNA or DNA can act as a bridge for non-specific protein interactions.

Q3: What are some known interaction partners of this compound that can be used as positive controls?

A3: Several proteins have been identified as interaction partners of this compound and can serve as positive controls in your pull-down experiments. These include:

  • SMN (Survival of Motor Neuron) protein: A core component of the SMN complex, which is crucial for snRNP biogenesis and is localized to Cajal bodies.

  • Ataxin-1: The protein product of the SCA1 gene, which has been shown to interact with this compound.[1]

  • Adenovirus L4-22K protein: During adenovirus infection, this viral protein interacts with this compound.[2]

  • WRAP53 (WD40-encoding RNA antisense to p53): This protein is also localized to Cajal bodies and interacts with this compound.[2]

Q4: Should I use a whole-cell lysate or a nuclear extract for my this compound pull-down?

A4: Given that this compound is a nuclear protein, using a nuclear extract is highly recommended. This will enrich for your protein of interest and remove many of the abundant cytoplasmic proteins that can contribute to background. However, the nuclear extraction procedure itself needs to be optimized to ensure the integrity of this compound and its interaction partners.

Troubleshooting Guides

Issue: High Background of Non-Specific Proteins

High background, characterized by numerous non-specific bands on a gel or a high number of identified proteins in mass spectrometry, is a common problem. The following guide provides a systematic approach to troubleshoot and reduce this background.

Step 1: Optimizing Lysis and Pre-Clearing

  • Question: Is my lysis buffer appropriate for a nuclear protein like this compound, and am I adequately pre-clearing my lysate?

  • Answer: For nuclear proteins, a more stringent lysis buffer like RIPA buffer may be necessary to efficiently disrupt the nuclear membrane.[3][4][5] However, harsh detergents in RIPA can disrupt protein-protein interactions.[3][6] A good starting point is a non-denaturing lysis buffer with a non-ionic detergent, supplemented with sonication to aid nuclear lysis.[6] Pre-clearing the lysate by incubating it with beads alone before adding the specific antibody is a critical step to remove proteins that non-specifically bind to the beads.[4][7][8][9]

Step 2: Blocking Non-Specific Sites

  • Question: Am I effectively blocking non-specific binding sites on the beads?

  • Answer: Incubating the beads with a blocking agent before adding the lysate can significantly reduce background. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[10][11][12][13] For nuclear protein pull-downs, a 1-3% BSA solution in your wash buffer is a good starting point.[12][13]

Step 3: Optimizing Wash Conditions

  • Question: Are my wash steps stringent enough to remove non-specific binders without disrupting the specific interaction with this compound?

  • Answer: The number of washes and the composition of the wash buffer are critical for reducing background.[7] You can increase the stringency of your washes by increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) and/or adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40).[14] It is important to optimize these conditions, as overly harsh washes can disrupt the specific interaction you are trying to study.

Step 4: Antibody-Related Issues

  • Question: Could the antibody itself be the source of the high background?

  • Answer: Using a high concentration of the primary antibody can lead to non-specific binding. Titrating the antibody to find the lowest concentration that still efficiently pulls down this compound is recommended. Using an isotype control antibody (a non-specific antibody of the same isotype as your primary antibody) is essential to determine if the background is due to non-specific binding to the antibody.[8] Additionally, using a monoclonal antibody can sometimes provide higher specificity than a polyclonal antibody.

Illustrative Data: Optimizing Wash Buffer Salt Concentration

The following table provides hypothetical data to illustrate how increasing the salt concentration in the wash buffer can reduce non-specific binding while maintaining the specific interaction with a known this compound interactor, SMN. The signal-to-background ratio is calculated by dividing the band intensity of the specific interactor by the average intensity of several prominent non-specific bands.

Wash Buffer NaCl ConcentrationThis compound (Bait) Band Intensity (Arbitrary Units)SMN (Prey) Band Intensity (Arbitrary Units)Average Non-Specific Band Intensity (Arbitrary Units)Signal-to-Background Ratio (SMN / Non-Specific)
150 mM10,0005,0002,0002.5
300 mM9,5004,8008006.0
500 mM8,0003,50030011.7

Note: This data is for illustrative purposes only.

Experimental Protocols

Detailed Protocol for this compound Pull-Down from Nuclear Extracts

This protocol is a starting point and may require optimization for your specific cell line and antibody.

1. Preparation of Buffers and Reagents

  • Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Wash Buffer (Low Salt): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

  • Wash Buffer (High Salt): 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 1x Laemmli sample buffer.

  • Blocking Buffer: 2% BSA in Wash Buffer (Low Salt).

2. Nuclear Extract Preparation

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

  • Lyse the cell membrane using a Dounce homogenizer or by adding a low concentration of a non-ionic detergent.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in Lysis Buffer.

  • Sonicate the nuclear lysate on ice to shear chromatin and ensure complete lysis.

  • Centrifuge at high speed to pellet debris and collect the supernatant (nuclear extract).

3. Pre-Clearing the Lysate

  • Add Protein A/G beads to the nuclear extract.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

4. Immunoprecipitation

  • Add the anti-p80-coilin antibody (and an isotype control IgG in a separate tube) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add pre-blocked Protein A/G beads to the lysate-antibody mixture.

  • Incubate for another 1-2 hours at 4°C with gentle rotation.

5. Washing

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three times with ice-cold Wash Buffer (Low Salt).

  • Wash the beads two times with ice-cold Wash Buffer (High Salt).

  • After the final wash, carefully remove all supernatant.

6. Elution and Analysis

  • Resuspend the beads in Elution Buffer.

  • Boil the samples for 5-10 minutes to elute the protein complexes.

  • Centrifuge to pellet the beads and collect the supernatant.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Visualizations

Troubleshooting_High_Background cluster_1 Lysis & Pre-Clearing Checks cluster_2 Blocking Strategy cluster_3 Washing Optimization cluster_4 Antibody Controls Start High Background in This compound Pull-Down Step1 Step 1: Optimize Lysis & Pre-Clearing Start->Step1 Step2 Step 2: Enhance Blocking Step1->Step2 Background Persists Check1a Use Nuclear Extract? Step1->Check1a Check1b Appropriate Lysis Buffer? (e.g., RIPA, Non-denaturing + Sonication) Step1->Check1b Check1c Perform Pre-Clearing? Step1->Check1c Step3 Step 3: Adjust Wash Conditions Step2->Step3 Background Persists Check2a Block Beads Before Lysate? (e.g., 1-3% BSA) Step2->Check2a Step4 Step 4: Evaluate Antibody Step3->Step4 Background Persists Check3a Increase Wash Stringency? (↑ Salt, ↑ Detergent) Step3->Check3a Check3b Sufficient Number of Washes? Step3->Check3b End Reduced Background & Clear Signal Step4->End Problem Solved Check4a Titrate Antibody Concentration? Step4->Check4a Check4b Include Isotype Control? Step4->Check4b

Caption: Troubleshooting workflow for high background in this compound pull-down assays.

p80_Coilin_Pull_Down_Workflow Start Start: Cell Culture NuclearExtract Prepare Nuclear Extract Start->NuclearExtract PreClear Pre-Clear Lysate with Beads NuclearExtract->PreClear Immunoprecipitation Immunoprecipitation with anti-p80-coilin Antibody PreClear->Immunoprecipitation Washing Wash Beads to Remove Non-Specific Binders Immunoprecipitation->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by SDS-PAGE & Western Blot Elution->Analysis End Results Analysis->End

Caption: Experimental workflow for a this compound pull-down assay.

References

Technical Support Center: Optimizing Fixation and Permeabilization for p80-coilin Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the immunofluorescent imaging of p80-coilin, a key scaffolding protein of Cajal bodies.[1][2][3]

Troubleshooting and FAQs

This section addresses common issues encountered during this compound immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected localization pattern for this compound? A1: this compound is the primary marker for Cajal bodies (CBs), which are subnuclear organelles.[4] In immunofluorescence, the expected pattern is the presence of several bright, discrete nuclear foci (the Cajal bodies) against a background of diffuse nucleoplasmic staining.[1][2][5] The number of these foci can vary, but typically ranges up to six per interphase nucleus.[6]

Q2: Which fixation method is best for this compound? A2: The optimal fixation method depends on the specific antibody and experimental context. Aldehyde-based fixatives like formaldehyde (B43269) are excellent for preserving cellular morphology.[7] However, they can mask epitopes through protein cross-linking.[7][8] Organic solvents like methanol (B129727) or acetone (B3395972) work by dehydrating and precipitating proteins, which can be beneficial for some nuclear antigens but may disrupt cellular architecture.[8][9] For this compound, both formaldehyde fixation followed by Triton X-100 permeabilization and methanol-acetone fixation have been successfully used.[5] It is often necessary to test several methods to find the ideal balance between antigen preservation and structural integrity.[10]

Q3: Is a separate permeabilization step always necessary? A3: A separate permeabilization step is required when using cross-linking fixatives like formaldehyde, as they leave cell membranes intact.[7][10] Detergents such as Triton X-100 or saponin (B1150181) are used to create pores in the membranes, allowing antibodies to access intracellular targets.[10] When using organic solvents like methanol or acetone for fixation, a separate permeabilization step is generally not needed because these solvents simultaneously fix and permeabilize the cell membranes.[8]

Troubleshooting Guide

Problem 1: Weak or No this compound Signal

Possible CauseRecommended Solution
Inadequate Fixation/Permeabilization The chosen fixation method may be masking the this compound epitope. If using formaldehyde, try an alternative method like cold methanol fixation.[11] Ensure permeabilization is sufficient; if using a mild detergent like saponin, consider trying Triton X-100 for better nuclear access.[12]
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Consult the antibody datasheet for the manufacturer's recommendation as a starting point.[13]
Low Protein Expression The cell type being used may have low endogenous expression of this compound. Confirm protein expression levels by Western blot if possible.[13]
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., goat anti-rabbit secondary for a rabbit primary). Also, verify that the fluorophore is compatible with your microscope's filters and lasers.[13]
Prolonged Storage of Slides Antigenicity can decrease over time. Use freshly prepared samples for imaging whenever possible.[13] If storage is necessary, use an anti-fade mounting medium and store slides protected from light at 4°C.[14][15]

Problem 2: High Background or Non-Specific Staining

Possible CauseRecommended Solution
Insufficient Blocking Non-specific antibody binding can cause high background.[12] Increase the blocking time or try a different blocking agent. Using normal serum from the same species as the secondary antibody is a common and effective strategy.[13]
Antibody Concentration Too High Excess primary or secondary antibody can bind non-specifically. Titrate both antibodies to find the lowest concentration that still provides a specific signal.[12][16]
Inadequate Washing Insufficient washing can leave unbound antibodies behind. Increase the number and duration of wash steps after both primary and secondary antibody incubations.[12]
Autofluorescence Aldehyde-based fixatives can sometimes increase autofluorescence.[8] Ensure you are using fresh formaldehyde solutions. Including an unstained control sample is crucial to assess the level of background autofluorescence.[13]
Cell Clumping or Debris Clumps of cells can trap antibodies, leading to patches of high background. Ensure a single-cell suspension before seeding and wash gently to remove dead cells and debris.[12]

Problem 3: Incorrect this compound Localization (e.g., only diffuse staining, no distinct foci)

Possible CauseRecommended Solution
Fixation-Induced Artifacts Harsh fixation can disrupt the fine structure of nuclear bodies.[9] Hypertonic fixative solutions can cause cellular shrinkage, while hypotonic solutions can cause swelling.[17] If using methanol, which can disrupt organelles, consider switching to a formaldehyde-based protocol that better preserves morphology.[9]
Cell Cycle Stage The assembly and disassembly of Cajal bodies are cell-cycle dependent; they disassemble during mitosis.[2] Ensure you are observing an interphase cell population.
Delayed or Incomplete Fixation Fixation should occur immediately after removing cells from culture to prevent autolysis and antigen dispersal. Incomplete fixation can lead to the antigen diffusing away from its native location.
Over-Permeabilization Using a harsh detergent for too long can extract soluble proteins.[9] This could deplete the diffuse nucleoplasmic pool of this compound and potentially affect the integrity of the Cajal bodies. Reduce the permeabilization time or switch to a milder detergent.

Comparative Analysis of Fixation & Permeabilization Methods

Choosing the right method is a trade-off between preserving cell structure and retaining antigenicity. The following table summarizes the advantages and disadvantages of common protocols for nuclear protein imaging.

MethodFixativePermeabilizationAdvantagesDisadvantagesBest For
Cross-linking 4% Paraformaldehyde (PFA)0.1-0.5% Triton X-100Excellent preservation of cellular and subcellular morphology.[7]Can mask antigens through cross-linking, potentially reducing signal. May induce autofluorescence.[8]Preserving fine structural details of Cajal bodies and their location within the nucleus.
Organic Solvent Cold (-20°C) MethanolNot required (fixative also permeabilizes)Acts as both a fixative and permeabilizing agent. Recommended for some nuclear and phosphorylated antigens.Can alter protein conformation and cause cell shrinkage.[9][18] May extract soluble proteins.[8] Can damage some organelles.When aldehyde fixation masks the epitope of the anti-p80-coilin antibody.
Organic Solvent Mix Methanol-Acetone (1:1)Not required (fixative also permeabilizes)A milder alternative to pure methanol fixation. Does not require a separate permeabilization step.Can be less harsh than pure methanol but still risks altering cell structure.Aldehyde or methanol-sensitive epitopes. Successfully used for this compound imaging.[5]

Detailed Experimental Protocols

Protocol A: Formaldehyde Fixation and Triton X-100 Permeabilization

This protocol is recommended for its excellent preservation of cellular morphology.

  • Cell Preparation : Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing : Gently aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation : Add 4% paraformaldehyde (PFA) in PBS to the cells, ensuring they are completely covered. Incubate for 15-20 minutes at room temperature.[14]

  • Washing : Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization : Add a solution of 0.25% Triton X-100 in PBS to the cells. Incubate for 10-15 minutes at room temperature.[11]

  • Blocking : Aspirate the permeabilization buffer. Add blocking buffer (e.g., 1% Bovine Serum Albumin and 0.1% Tween-20 in PBS) and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation : Dilute the anti-p80-coilin primary antibody in blocking buffer according to the manufacturer's instructions or a pre-optimized concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[13]

  • Washing : Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation : Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Add the solution to the cells and incubate for 1-2 hours at room temperature, protected from light.

  • Washing : Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting : Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium. Seal the edges with nail polish and allow to dry.[14]

  • Imaging : Image the slides promptly. Store at 4°C in the dark.

Protocol B: Cold Methanol-Acetone Fixation

This protocol combines fixation and permeabilization and can be effective for certain nuclear antigens.

  • Cell Preparation : Seed and culture cells on sterile coverslips as described in Protocol A.

  • Washing : Gently aspirate the culture medium and wash the cells once with PBS.

  • Fixation and Permeabilization : Aspirate the PBS. Add a pre-chilled (-20°C) 1:1 mixture of methanol and acetone to the cells. Incubate for 10 minutes at -20°C.

  • Washing : Aspirate the methanol-acetone and wash the cells three times with PBS for 5 minutes each.

  • Blocking : Proceed with the blocking step (Step 6) and subsequent antibody incubation and mounting steps (Steps 7-12) as described in Protocol A.

Visual Guides

Experimental Workflow for this compound Immunofluorescence

The following diagram outlines the general workflow for an immunofluorescence experiment targeting this compound.

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_final Final Steps A 1. Seed Cells on Coverslips B 2. Cell Culture A->B C 3. Wash with PBS B->C D 4. Fixation (e.g., 4% PFA) C->D E 5. Permeabilization (e.g., 0.25% Triton X-100) D->E F 6. Blocking (e.g., 1% BSA) E->F G 7. Primary Antibody (anti-p80-coilin) F->G H 8. Secondary Antibody (Fluorophore-conjugated) G->H I 9. Wash & Counterstain (Optional, e.g., DAPI) H->I J 10. Mount Coverslip I->J K 11. Image Acquisition J->K

Caption: General experimental workflow for this compound immunofluorescence staining.

Troubleshooting Decision Tree for this compound Staining

This diagram provides a logical path for troubleshooting common issues in this compound imaging.

Caption: Decision tree for troubleshooting common this compound imaging problems.

References

Technical Support Center: Co-Immunoprecipitation of p80-Coilin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate lysis buffer for the co-immunoprecipitation (co-IP) of p80-coilin. It includes frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it located in the cell?

A1: this compound is the primary protein component of Cajal bodies, which are subnuclear structures involved in the metabolism of various small non-coding RNAs.[1][2][3] It is predominantly localized within the cell nucleus.[4] The full-length human this compound protein has a predicted molecular weight of approximately 62.6 kDa but migrates at about 80 kDa on SDS-PAGE, likely due to post-translational modifications.[5][6]

Q2: What are the key characteristics of this compound to consider when choosing a lysis buffer for co-IP?

A2: Several key characteristics of this compound are critical for selecting an appropriate lysis buffer:

  • Nuclear Localization: The buffer must be capable of efficiently lysing both the plasma and nuclear membranes to release this compound.[4]

  • Protein-Protein and Protein-RNA Interactions: this compound is part of a larger complex and interacts with numerous proteins (e.g., SMN, fibrillarin, WRAP53) and RNAs (e.g., snRNAs, snoRNAs).[1][3][7] The lysis buffer should be gentle enough to preserve these interactions.

  • Post-Translational Modifications: this compound is a phosphoprotein.[1][3] Therefore, the lysis buffer must be supplemented with phosphatase inhibitors to maintain its native phosphorylation state, which can be crucial for its interactions.

Q3: What type of detergent is recommended for this compound co-IP?

A3: For co-IP experiments, non-ionic detergents are generally preferred over ionic detergents.[1][5]

  • Recommended: Mild, non-ionic detergents like NP-40 (Nonidet P-40) or Triton X-100 are ideal as they are less likely to disrupt protein-protein interactions.[1][7]

  • Use with Caution: Harsher, ionic detergents like SDS and sodium deoxycholate, often found in RIPA buffer, can denature proteins and disrupt the interactions you are trying to study.[1][4] While RIPA buffer is effective at lysing the nuclear membrane, it is often too stringent for co-IP unless the protein interaction is very strong.[4][5]

Q4: Why is sonication sometimes recommended for lysing cells for nuclear protein co-IP?

A4: Sonication can be a useful step to ensure the complete disruption of the nuclear membrane and to shear genomic DNA.[1][4] This is particularly important for efficiently releasing nuclear proteins like this compound. However, sonication should be performed carefully with short pulses on ice to avoid excessive heating, which can lead to protein denaturation and degradation.

Q5: What are essential components to add to any lysis buffer for this compound co-IP?

A5: Regardless of the base buffer, it is crucial to supplement it with:

  • Protease Inhibitors: A protease inhibitor cocktail should always be added fresh to the lysis buffer to prevent the degradation of this compound and its binding partners by proteases released during cell lysis.

  • Phosphatase Inhibitors: Since this compound is a phosphoprotein, a phosphatase inhibitor cocktail is essential to preserve its phosphorylation status, which may be critical for its interactions.[1][3]

Troubleshooting Guide

Common Problems and Solutions
ProblemPossible CauseRecommended Solution
Low or no this compound in the input (whole-cell lysate) Incomplete cell lysis, particularly of the nuclear membrane.- Increase the strength of the detergent in your lysis buffer (e.g., switch from a low concentration of NP-40 to a higher concentration or a buffer with a mild ionic detergent).- Incorporate sonication or douncing into your lysis protocol to aid in nuclear membrane disruption.[1][4]
Protein degradation.- Ensure that protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use.- Perform all lysis and subsequent steps at 4°C or on ice.
This compound is immunoprecipitated, but no interacting partners are detected Lysis buffer is too harsh and has disrupted protein-protein interactions.- Switch to a lysis buffer with a milder, non-ionic detergent like NP-40 or Triton X-100.[1][7]- Decrease the concentration of salt (e.g., NaCl) in your lysis and wash buffers.
The interaction is transient or weak.- Consider in vivo cross-linking with formaldehyde (B43269) or other cross-linking agents before cell lysis to stabilize the protein complexes.
The antibody used for IP blocks the interaction site.- If possible, try a different antibody that recognizes a different epitope on this compound.
High background of non-specific proteins in the co-IP eluate Insufficient washing of the beads after immunoprecipitation.- Increase the number of washes (e.g., from 3 to 5).- Slightly increase the detergent concentration in the wash buffer.
Non-specific binding of proteins to the beads.- Pre-clear the cell lysate by incubating it with beads before adding the primary antibody. This will help to remove proteins that non-specifically bind to the beads.
Lysis Buffer Comparison for this compound co-IP
Lysis Buffer TypeKey ComponentsAdvantagesDisadvantagesBest For
NP-40 Lysis Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40Gentle, non-denaturing; good for preserving protein-protein interactions.[7]May not be sufficient to lyse the nuclear membrane completely without mechanical assistance.A good starting point for most this compound co-IP experiments.
RIPA (Radioimmunoprecipitation Assay) Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSStrong solubilizing power; effective for lysing the nuclear membrane.[4][5]Often too harsh for co-IP as it can disrupt protein-protein interactions.[1][4]Troubleshooting when nuclear lysis is poor with milder buffers, or for very stable protein interactions.
High Salt Lysis Buffer 50 mM Tris-HCl, 300-500 mM NaCl, 1% NP-40Can reduce non-specific binding by disrupting weak, ionic interactions.High salt concentrations can also disrupt specific protein-protein interactions.Optimizing wash steps to reduce background.

Experimental Protocols

Recommended Lysis Buffer for this compound co-IP (Starting Point)

NP-40 Lysis Buffer

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% NP-40

  • Add fresh before use:

    • 1X Protease Inhibitor Cocktail

    • 1X Phosphatase Inhibitor Cocktail

Detailed Co-Immunoprecipitation Protocol for this compound
  • Cell Culture and Harvest:

    • Culture cells to an appropriate confluency (typically 80-90%).

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Optional: To ensure complete nuclear lysis, sonicate the lysate on ice using short pulses (e.g., 3-4 pulses of 10 seconds each with 30-second intervals).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell lysate) to a pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Add the anti-p80-coilin antibody to the pre-cleared lysate (the optimal amount should be empirically determined).

    • As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of the pre-cleared lysate.

    • Incubate with gentle rotation overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-40 µL of fresh Protein A/G magnetic beads to each sample.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold NP-40 Lysis Buffer (or a modified wash buffer with a lower detergent concentration).

    • After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 40-50 µL of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Pellet the beads on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against potential interacting partners.

Visualizations

LysisBufferSelection Start Start: Co-IP for this compound ProteinInfo This compound is a nuclear phosphoprotein in a complex with proteins and RNA Start->ProteinInfo BufferChoice Choose a Lysis Buffer ProteinInfo->BufferChoice NP40 NP-40 Lysis Buffer (Recommended Start) BufferChoice->NP40 Gentle (Preserves Interactions) RIPA RIPA Buffer (Harsh Conditions) BufferChoice->RIPA Strong (Ensures Lysis) Additives Supplement with Protease & Phosphatase Inhibitors NP40->Additives RIPA->Additives LysisStep Cell Lysis (Consider Sonication) Additives->LysisStep Troubleshoot Troubleshooting LysisStep->Troubleshoot IncompleteLysis Problem: Incomplete Lysis Troubleshoot->IncompleteLysis Low this compound in input NoInteraction Problem: No Interaction Troubleshoot->NoInteraction No co-precipitated partners IncreaseStringency Solution: Increase Stringency (e.g., use RIPA) IncompleteLysis->IncreaseStringency DecreaseStringency Solution: Decrease Stringency (e.g., lower salt/detergent) NoInteraction->DecreaseStringency

Caption: Decision tree for selecting a this compound co-IP lysis buffer.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Harvest 1. Cell Harvest Lysis 2. Cell Lysis (NP-40 Buffer + Inhibitors) Harvest->Lysis Preclear 3. Pre-clear Lysate (with beads) Lysis->Preclear AddAb 4. Add anti-p80-coilin Ab Preclear->AddAb IncubateAb 5. Incubate Overnight AddAb->IncubateAb AddBeads 6. Add Protein A/G Beads IncubateAb->AddBeads IncubateBeads 7. Incubate to Capture AddBeads->IncubateBeads Wash 8. Wash Beads IncubateBeads->Wash Elute 9. Elute Proteins Wash->Elute Analyze 10. SDS-PAGE & Western Blot Elute->Analyze

Caption: Experimental workflow for this compound co-immunoprecipitation.

References

Technical Support Center: p80-coilin CRISPR Knockout

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers encountering issues with CRISPR-Cas9-mediated knockout of p80-coilin.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its function?

A1: this compound (coilin) is the primary scaffolding protein for Cajal bodies (CBs), which are dynamic sub-nuclear structures involved in various aspects of RNA metabolism.[1][2] Coilin plays a crucial role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[3][4] It interacts with several proteins, including the Survival of Motor Neuron (SMN) protein, and is implicated in the regulation of transcription and the cellular response to viral infections.[1][5][6]

Q2: Are there any specific challenges associated with knocking out the COIL gene?

A2: While the literature does not describe this compound as an exceptionally difficult target, general challenges in CRISPR experiments can lead to failure. These include suboptimal guide RNA (gRNA) design, inefficient delivery of CRISPR components, cell-line specific resistance to editing, and difficulties in validating the knockout at the protein level.[7][8] Given its role as a scaffolding protein, complete loss of this compound may also impact cell viability or proliferation in certain cell types, complicating the isolation of pure knockout clones.

Problem: Low or No Editing Efficiency

Q3: I am not detecting any indels after transfection. What is the most likely cause?

A3: The most common causes for a complete lack of editing are poor gRNA design and inefficient delivery of the CRISPR-Cas9 components into the target cells.[7][8] It is crucial to verify both of these aspects systematically.

Q4: How can I improve my guide RNA design for this compound?

A4: Suboptimal gRNA design can lead to inefficient binding and cleavage of the target DNA.[7] To improve your design:

  • Use Multiple Design Tools: Use several online tools (e.g., Benchling, CHOPCHOP) to predict on-target efficiency and off-target effects.[9] Select gRNAs that have high on-target scores and minimal predicted off-targets.

  • Target Critical Exons: For a functional knockout, target a gRNA to an early, conserved exon of the COIL gene to maximize the chance of introducing a frameshift mutation that results in a non-functional truncated protein or nonsense-mediated decay (NMD) of the mRNA.[10][11]

  • Test Multiple gRNAs: It is best practice to empirically test 2-4 different gRNAs for your target gene to find the most effective one.[12][13]

Q5: My gRNA design seems optimal, but editing efficiency is still low. What should I check next?

A5: If your gRNA design is robust, the next step is to troubleshoot the delivery of CRISPR components.[7][8] Inefficient delivery means that only a small fraction of cells receive the necessary machinery for gene editing.[7] Consider the delivery method, the quality of the CRISPR reagents, and the health of your cells.

Q6: Which delivery method is best for my cell line?

A6: The optimal delivery method is highly cell-type dependent.[8] Ribonucleoprotein (RNP) complexes delivered via nucleofection (a high-efficiency form of electroporation) often provide the best balance of high efficiency and low toxicity for a wide range of cell types, including those that are difficult to transfect.[14][15][16]

Delivery MethodFormatProsCons
Lipofection PlasmidInexpensive, technically simple.Lower efficiency in many cell types, higher toxicity, risk of plasmid integration.[7][17]
Electroporation / Nucleofection RNP (Cas9 protein + gRNA)High efficiency, rapid action, transient (less off-target), suitable for hard-to-transfect cells.[14][15]Requires specialized equipment, can cause significant cell death if not optimized.[18]
Lentiviral Transduction VirusVery high efficiency, suitable for primary cells and in vivo studies.More complex and time-consuming to produce, risk of random integration into the host genome.[8]
Problem: High Cell Toxicity & Death

Q7: My cells are dying after transfection/nucleofection. How can I improve their viability?

A7: High cell death is often caused by the delivery method itself or the concentration of CRISPR components.[8][17]

  • Optimize Delivery Protocol: For nucleofection, use a cell-type-specific protocol and optimize the cell number and concentration of the RNP complex.[14][18] For lipofection, perform a titration of the transfection reagent and plasmid DNA to find the least toxic concentration.[17]

  • Use High-Quality Reagents: Ensure your Cas9 protein and gRNA are of high purity. Contaminants can contribute to cytotoxicity.

  • Ensure Cell Health: Only use healthy, low-passage cells for your experiments. Over-confluent or stressed cells are more susceptible to toxicity from transfection procedures.

  • Reduce Incubation Time: For some transfection reagents, reducing the time the cells are exposed to the reagent-DNA complexes can decrease toxicity.

Problem: Difficulty Validating the Knockout

Q8: I have isolated clones with confirmed frameshift mutations by Sanger sequencing, but I still see a band on my Western blot. Is my knockout a failure?

A8: Not necessarily. This is a common issue in knockout validation.[11] A frameshift mutation can lead to several outcomes at the protein level, not all of which result in a complete absence of a protein product detectable by Western blot.[11]

  • Truncated Protein: The mutation may introduce a premature stop codon, leading to a truncated protein that might still be recognized by your antibody if the epitope is N-terminal to the truncation.[11]

  • Alternative Start Codon: Translation could initiate from a downstream ATG codon, producing an N-terminally truncated protein.[11]

  • Exon Skipping: The cell's splicing machinery might skip the exon containing your indel, potentially resulting in an in-frame deletion and a slightly smaller, partially functional protein.[11][19]

To resolve this, use an antibody that targets the C-terminus of this compound or, ideally, use multiple antibodies targeting different epitopes. The most definitive validation is a functional assay if one is known for your system.[11]

Q9: What are the recommended steps for validating my this compound knockout?

A9: A multi-step validation approach is essential to confirm a true knockout.[20]

  • Screening (Pool): First, assess editing efficiency in the bulk population of transfected cells using a mismatch cleavage assay like the T7 Endonuclease I (T7E1) assay.[21][22]

  • Genomic Validation (Clones): After single-cell cloning, sequence the target locus from individual clones using Sanger sequencing to identify the specific indels and confirm a frameshift mutation in all alleles.[20][23]

  • Protein Validation (Clones): Confirm the absence of the full-length this compound protein using Western blot.[24][25] Be mindful of the potential for truncated proteins as described above.[11]

  • Transcriptional Analysis (Optional): RNA-seq can provide a comprehensive view of transcriptional changes and confirm the absence of the correct this compound transcript.[19]

Visual Guides & Workflows

CRISPR-Cas9 Knockout Workflow

CRISPR_Workflow cluster_prep Phase 1: Design & Preparation cluster_edit Phase 2: Gene Editing cluster_validation Phase 3: Isolation & Validation gRNA_design gRNA Design & Selection Synthesis gRNA Synthesis & Cas9 Prep gRNA_design->Synthesis RNP RNP Complex Assembly Synthesis->RNP Delivery Delivery to Cells (e.g., Nucleofection) RNP->Delivery Repair NHEJ-mediated DNA Repair & Indel Formation Delivery->Repair Pool_Screen Pool Screening (T7E1) Repair->Pool_Screen Cloning Single-Cell Cloning Pool_Screen->Cloning Expansion Clonal Expansion Cloning->Expansion Genomic_Val Genomic Validation (Sanger Sequencing) Expansion->Genomic_Val Protein_Val Protein Validation (Western Blot) Genomic_Val->Protein_Val

Caption: A general workflow for generating a CRISPR-Cas9 knockout cell line.

Troubleshooting Low Editing Efficiency

Troubleshooting_Tree start Low / No Editing (T7E1 Negative) q1 Is gRNA design optimal? start->q1 a1_no Redesign gRNAs: - Use multiple tools - Target early exon - Test 3-4 gRNAs q1->a1_no No q2 Is delivery method efficient? q1->q2 Yes a2_no Optimize Delivery: - Switch to Nucleofection/RNP - Titrate reagents - Check cell health q2->a2_no No q3 Is Cas9 active? q2->q3 Yes a3_no Verify Cas9: - Use high-quality source - Run positive control gRNA q3->a3_no No end Re-evaluate cell line (e.g., polyploidy, poor health) q3->end Yes

Caption: A decision tree for troubleshooting low CRISPR editing efficiency.

This compound's Role in Cajal Bodies

Coilin_Pathway Coilin This compound (Scaffold Protein) CB Cajal Body Assembly Coilin->CB central to snRNP snRNP Biogenesis Coilin->snRNP SMN SMN Protein Coilin->SMN interacts with CB->snRNP site of Transcription Transcription Regulation CB->Transcription Splicing Splicing Machinery snRNP->Splicing contributes to

Caption: Simplified role of this compound as a scaffold in Cajal body function.

Detailed Experimental Protocols

Protocol 1: CRISPR RNP Nucleofection

This protocol is adapted for the Lonza 4D-Nucleofector™ system, a common platform for high-efficiency transfection.[14][15][16]

Materials:

  • Cas9 Nuclease (high purity)

  • Synthetic sgRNA for this compound

  • Cell-type specific Nucleofector™ Kit (e.g., SF Cell Line 4D-Nucleofector™ X Kit)

  • Target cells (healthy, at ~70-80% confluency)

  • Phosphate-Buffered Saline (PBS)

  • Culture medium

Procedure:

  • Preparation: Pre-warm culture medium and supplements to 37°C. Prepare the Nucleofector™ device.

  • RNP Complex Formation:

    • In a sterile tube, mix Cas9 nuclease and synthetic sgRNA. A molar ratio of 1:1.2 (Cas9:sgRNA) is a good starting point.[14]

    • Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

  • Cell Preparation:

    • Harvest cells by trypsinization and neutralize with culture medium.

    • Count the cells and centrifuge the required number (e.g., 2 x 10^5 cells for a 20 µL Nucleocuvette™ Strip) at 90 x g for 10 minutes.

    • Carefully aspirate all supernatant.

  • Nucleofection:

    • Gently resuspend the cell pellet in 20 µL of the appropriate Nucleofector™ Solution (e.g., SF solution + supplement). Be careful not to pipette up and down excessively.

    • Add the pre-formed RNP complex to the cell suspension and mix gently.

    • Transfer the entire mixture to a well of a 20 µL Nucleocuvette™ Strip, avoiding air bubbles.

    • Place the strip into the 4D-Nucleofector™ shuttle and select the cell-type-specific program (e.g., CM-137).[14] Initiate the pulse.

  • Post-Nucleofection:

    • Immediately add 80 µL of pre-warmed culture medium to the well.

    • Gently transfer the cells to a pre-warmed culture plate containing the appropriate volume of medium.

    • Incubate at 37°C and 5% CO2. Culture for 48-72 hours before proceeding with validation assays.

Protocol 2: T7 Endonuclease I (T7E1) Assay

This protocol allows for the detection and semi-quantification of indels in a pool of edited cells.[21][22][26]

Materials:

  • Genomic DNA from edited and control cells

  • PCR primers flanking the gRNA target site (~400-800 bp amplicon)

  • High-fidelity DNA polymerase

  • T7 Endonuclease I (T7E1) and corresponding 10X buffer

  • 2% Agarose (B213101) gel

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the CRISPR-edited cell pool and a wild-type control population.

  • PCR Amplification:

    • Amplify the target region using a high-fidelity polymerase. Design primers to create an amplicon of 400-800 bp, with the cut site off-center to produce easily resolvable bands.[22][26]

    • Run a small amount of the PCR product on a gel to confirm a single, strong band of the correct size.

  • Heteroduplex Formation:

    • In a PCR tube, mix ~200 ng of the purified PCR product with 1X polymerase buffer.

    • Denature and re-anneal the PCR product in a thermocycler using the following program:

      • 95°C for 5 minutes

      • Ramp down to 85°C at -2°C/second

      • Ramp down to 25°C at -0.1°C/second[21]

      • Hold at 4°C

  • T7E1 Digestion:

    • Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.

    • Incubate at 37°C for 15-20 minutes.[21][27]

  • Analysis:

    • Run the entire digestion reaction on a 2% agarose gel.

    • Include undigested PCR product from both edited and control cells as negative controls.

    • The presence of cleaved fragments in the T7E1-treated lane from the edited population indicates successful indel formation.[26]

Protocol 3: Single-Cell Cloning by Limiting Dilution

This protocol is used to isolate individual cells to grow into clonal populations.[28][29]

Materials:

  • CRISPR-edited cell population

  • 96-well cell culture plates

  • Culture medium (standard or conditioned, depending on the cell line)[29]

Procedure:

  • Cell Suspension: Create a single-cell suspension of the edited cell population.

  • Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.

  • Serial Dilution:

    • Dilute the cell suspension to a final concentration of 0.5 cells per 100 µL of medium. This concentration statistically increases the probability of seeding single cells into each well.

    • For example, if your cell count is 1 x 10^6 cells/mL, you would perform a series of dilutions to reach 5 cells/mL.

  • Plating:

    • Dispense 100 µL of the final cell suspension into each well of several 96-well plates.[29]

    • Visually inspect the plates under a microscope to identify wells containing a single cell. Mark these wells.

  • Incubation and Expansion:

    • Incubate the plates at 37°C and 5% CO2.

    • Monitor the marked wells for colony formation over 1-3 weeks, changing the medium carefully as needed.

    • Once colonies are large enough, expand them sequentially into larger wells (e.g., 24-well, then 6-well plates) for further analysis.[30]

Protocol 4: Knockout Validation by Western Blot

This protocol confirms the absence of target protein expression.[24][31]

Materials:

  • Protein lysates from wild-type and putative knockout clones

  • Primary antibody specific for this compound

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Prepare protein lysates from wild-type cells and several knockout clones.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a protein ladder.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[31]

  • Immunodetection:

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[31]

    • Primary Antibody: Incubate the membrane with the primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C.

    • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

    • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Final Washes: Repeat the washing steps.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Image the blot using a digital imager. The absence of a band at the correct molecular weight for this compound in the knockout lanes (compared to a clear band in the wild-type lane) confirms the knockout.

  • Loading Control:

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across all lanes.[24]

References

Technical Support Center: Optimizing Purified p80-Coilin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of purified p80-coilin protein.

Troubleshooting Guides

Problem 1: Low or No Expression of this compound

Possible Causes and Solutions

Possible CauseRecommended SolutionExpected Improvement
Suboptimal Codon Usage Synthesize a gene optimized for your expression host (e.g., E. coli, insect cells, mammalian cells).[1]2 to 10-fold increase in expression.
Inefficient Promoter Subclone the this compound gene into a vector with a stronger, inducible promoter (e.g., T7 promoter in E. coli, CMV promoter in mammalian cells).[2]Variable, can significantly boost expression.
Plasmid Integrity Issues Verify the plasmid sequence and ensure the this compound open reading frame is correct and in-frame with any tags.Ensures expression of the correct protein.
Toxicity of this compound Use a tightly regulated expression system to minimize basal expression before induction.[2] Lower the induction temperature and/or inducer concentration.Prevents cell death and allows for protein accumulation.
Problem 2: this compound is Expressed but Insoluble (Inclusion Bodies)

Possible Causes and Solutions

Possible CauseRecommended SolutionExpected Improvement
Improper Protein Folding Lower the expression temperature (e.g., 16-20°C) and express for a longer duration (16-20 hours).[3]Can significantly increase the soluble fraction.
Lack of Solubility-Enhancing Tag Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or SUMO, to the N-terminus of this compound.[3]Often dramatically improves solubility.
Inappropriate Lysis Buffer Screen different lysis buffer conditions, varying pH, salt concentration, and additives like glycerol (B35011) or non-ionic detergents.Can improve the recovery of soluble protein.
Formation of Disulfide Bonds If applicable, add reducing agents like DTT or β-mercaptoethanol to the lysis and purification buffers.[4]Prevents aggregation due to incorrect disulfide bonds.
Co-expression with Chaperones Co-transform and co-express with chaperone plasmids (e.g., GroEL/ES, DnaK/J) to assist in proper folding.[3]Can increase the yield of correctly folded, soluble protein.
Problem 3: Low Yield After Purification

Possible Causes and Solutions

Possible CauseRecommended SolutionExpected Improvement
Inefficient Cell Lysis Optimize the lysis method (e.g., sonication, high-pressure homogenization) to ensure complete cell disruption.[5]Maximizes the release of total protein.
Protein Degradation Add a protease inhibitor cocktail to the lysis buffer and keep the sample cold at all times.[5]Prevents loss of protein due to proteolysis.
Poor Binding to Affinity Resin Ensure the affinity tag is accessible and not sterically hindered.[5] Optimize binding buffer conditions (pH, salt concentration). For His-tags, ensure no chelating agents are present.[4]Improves capture of the target protein.
Suboptimal Elution Conditions Perform a gradient elution to determine the optimal concentration of the eluting agent (e.g., imidazole (B134444) for His-tags).[5] Ensure the elution buffer pH is appropriate.Maximizes recovery of bound protein.
Protein Precipitation During Purification Maintain protein solubility by including additives like glycerol, non-ionic detergents, or specific salts in the purification buffers.[4][6]Prevents loss of protein due to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for this compound?

A1: The optimal expression system can depend on the downstream application.

  • E. coli : Generally provides the highest yield at the lowest cost, making it ideal for large-scale production of this compound for structural studies or antibody generation. However, as a human nuclear protein, it may be prone to insolubility.[2]

  • Baculovirus-Infected Insect Cells : A good alternative if E. coli expression results in insoluble protein, as insect cells can perform some post-translational modifications and have a more complex folding machinery.

  • Mammalian Cells (e.g., HEK293, CHO) : This system is preferred if the native post-translational modifications of this compound are critical for its function in your experiments, though yields are typically lower than in microbial systems.[1]

Q2: Should I use a fusion tag for this compound purification?

A2: Yes, using a fusion tag is highly recommended. A 6x-His tag is a common choice for efficient affinity purification using immobilized metal affinity chromatography (IMAC).[3] For potentially insoluble proteins like this compound, a solubility-enhancing tag like Maltose Binding Protein (MBP) can be very effective.[3] The tag can often be removed by a specific protease (e.g., TEV, PreScission) after purification if required.

Q3: My this compound protein is in inclusion bodies. What is the best way to purify it?

A3: Purifying from inclusion bodies requires denaturation and refolding.

  • Solubilization : Solubilize the washed inclusion bodies using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride.[4]

  • Purification : Purify the denatured protein using affinity chromatography (e.g., IMAC for a His-tag) under denaturing conditions.

  • Refolding : Refold the purified protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer. This step may require extensive optimization of buffer conditions (pH, additives, temperature).

Q4: How can I confirm the identity and purity of my purified this compound?

A4: You should use a combination of methods:

  • SDS-PAGE : To assess the purity and apparent molecular weight of the protein.

  • Western Blotting : To confirm the identity of the protein using an anti-coilin antibody or an antibody against the fusion tag.[7][8]

  • Mass Spectrometry : For definitive identification of the protein.

Experimental Protocols

Protocol 1: Expression of His-MBP-p80-Coilin in E. coli
  • Transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the His-MBP-p80-coilin construct.

  • Starter Culture : Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture : Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction : Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression : Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of Soluble His-MBP-p80-Coilin
  • Lysis : Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding : Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Washing : Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).

  • Elution : Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol). Collect fractions.

  • Analysis : Analyze the eluted fractions by SDS-PAGE to identify those containing pure this compound.

  • Further Purification (Optional) : If necessary, pool the pure fractions and perform size-exclusion chromatography for higher purity and to buffer exchange the protein into a suitable storage buffer.

Visualizations

Expression_Workflow cluster_cloning Gene Optimization & Cloning cluster_expression Protein Expression cluster_purification Purification Gene_Opt Codon Optimize This compound Gene Vector Choose Vector (e.g., pET with His-MBP tag) Gene_Opt->Vector Ligation Ligate into Vector Vector->Ligation Transformation Transform E. coli Ligation->Transformation Growth Cell Growth (37°C) Transformation->Growth Induction Induce with IPTG (Low Temp, e.g., 18°C) Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarify Lysate Lysis->Clarification Affinity Affinity Chromatography (Ni-NTA) Clarification->Affinity Elution Elution Affinity->Elution Purified_Protein Purified_Protein Elution->Purified_Protein Purified This compound

Caption: Workflow for expression and purification of tagged this compound.

Troubleshooting_Logic cluster_expr_solutions Expression Optimization cluster_sol_solutions Solubility Enhancement cluster_pur_solutions Purification Optimization Start Start: Low this compound Yield Check_Expression Check Expression Level (SDS-PAGE / Western) Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression No Good_Expression Good Expression Check_Expression->Good_Expression Yes Opt_Codon Optimize Codons Low_Expression->Opt_Codon Change_Vector Stronger Promoter Low_Expression->Change_Vector Check_Seq Verify Sequence Low_Expression->Check_Seq Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Good_Expression->Check_Solubility End High Yield Purified Protein Insoluble Mainly Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Soluble Mainly Soluble Check_Solubility->Soluble Yes Lower_Temp Lower Expression Temp Insoluble->Lower_Temp Add_Tag Add Solubility Tag (MBP) Insoluble->Add_Tag Coexpress_Chaperones Co-express Chaperones Insoluble->Coexpress_Chaperones Check_Purification Review Purification Steps Soluble->Check_Purification Optimize_Lysis Optimize Lysis Check_Purification->Optimize_Lysis Add_Protease_Inhib Add Protease Inhibitors Check_Purification->Add_Protease_Inhib Optimize_Bind_Elute Optimize Bind/Elute Conditions Check_Purification->Optimize_Bind_Elute

Caption: A logical troubleshooting guide for increasing this compound yield.

References

controlling for artifacts in p80-coilin overexpression studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for artifacts in p80-coilin overexpression studies.

Frequently Asked Questions (FAQs)

Q1: My FLAG-tagged this compound is expressed (confirmed by an anti-p80-coilin antibody on a Western blot), but I cannot detect it with an anti-FLAG antibody. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Inaccessible FLAG-tag: The FLAG-tag may be buried within the folded this compound protein, making it inaccessible to the antibody.

  • Proteolytic Cleavage: The FLAG-tag may be cleaved off by cellular proteases.

  • Post-Translational Modifications: Modifications to the FLAG-tag epitope can prevent antibody binding.

  • Antibody Issues: The anti-FLAG antibody may be of low quality or expired.

Troubleshooting Steps:

  • Optimize Western Blot Conditions: Try different lysis buffers or include protease inhibitors. You can also try denaturing the protein more thoroughly by boiling in SDS-PAGE sample buffer for a longer duration.

  • Relocate the FLAG-tag: If possible, move the FLAG-tag to the other terminus of the this compound protein.

  • Use a Different Tag: Consider using a different epitope tag.

  • Validate the Antibody: Test your anti-FLAG antibody on a positive control sample known to express a FLAG-tagged protein.

Q2: I observe mislocalization of my overexpressed this compound. Instead of distinct Cajal bodies, I see diffuse nuclear staining or aggregates. What is happening?

A2: Overexpression of this compound can lead to several artifacts affecting its localization:

  • Saturation of Binding Partners: High levels of this compound can overwhelm its natural binding partners required for proper localization to Cajal bodies.

  • Protein Aggregation: Extremely high expression levels can lead to the formation of non-functional protein aggregates.

  • Disruption of Endogenous Structures: Overexpressed this compound, particularly certain mutants, can have a dominant-negative effect, disrupting the formation and integrity of endogenous Cajal bodies. For instance, high-level overexpression of a mutant this compound (K496E) has been shown to cause Cajal body disintegration.[1]

Troubleshooting Steps:

  • Titrate Plasmid DNA: Perform a dose-response experiment to find the lowest concentration of plasmid DNA that gives detectable expression without causing mislocalization.

  • Use a Weaker Promoter: If using a strong constitutive promoter (e.g., CMV), consider switching to a weaker promoter.

  • Employ an Inducible System: Use an inducible expression system (e.g., Tet-On/Tet-Off) to control the timing and level of this compound expression. This allows for more precise control over the protein levels.

  • Analyze at Different Time Points: Observe the localization at various time points post-transfection to distinguish between early, physiological localization and later, artifactual aggregation.

Q3: My cells are showing signs of toxicity (e.g., rounding up, detaching, low viability) after transfection with the this compound construct. What are the possible causes and solutions?

A3: Cell toxicity is a common artifact in overexpression studies and can be caused by:

  • High Plasmid Concentration: Too much plasmid DNA can be toxic to cells.

  • Toxicity of the Transfection Reagent: Some transfection reagents can be harsh on cells.

  • Protein Overload: Overexpression of any protein can place a metabolic burden on the cell, leading to stress and apoptosis.

Troubleshooting Steps:

  • Optimize Transfection Conditions: Titrate the amount of plasmid DNA and the volume of the transfection reagent to find the optimal balance between transfection efficiency and cell viability.

  • Change Transfection Reagent: If toxicity persists, try a different transfection reagent that is known to have lower toxicity in your cell line.

  • Use an Inducible System: An inducible system allows for the separation of the transfection process from the protein expression, which can help mitigate toxicity.

  • Perform a Cell Viability Assay: Quantify cell viability at different plasmid and reagent concentrations to determine the optimal conditions.

Troubleshooting Guides

Guide 1: Optimizing Transfection of this compound Plasmids

This guide provides a general framework for optimizing the transfection of this compound expression vectors. The following table provides a starting point for optimization in a 6-well plate format using a lipid-based transfection reagent like Lipofectamine® 2000.

ParameterLowMediumHigh
Plasmid DNA (µg) 0.51.02.5
Transfection Reagent (µL) 2.05.010.0
Cell Confluency 70-80%80-90%>90%

Experimental Protocol: Plasmid DNA Titration

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate to reach 80-90% confluency at the time of transfection.[2][3]

  • Complex Formation:

    • For each well, dilute the desired amount of this compound plasmid DNA (e.g., 0.5 µg, 1.0 µg, and 2.5 µg) in 250 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the corresponding volume of transfection reagent (e.g., 2.0 µL, 5.0 µL, and 10.0 µL) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.[3][4]

    • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[3][4]

  • Transfection: Add the 500 µL of the DNA-reagent complex to the cells in each well.

  • Incubation and Analysis: Incubate the cells for 24-48 hours. Assess protein expression levels by Western blot and analyze cellular localization and morphology by immunofluorescence. Evaluate cell viability using a standard assay (e.g., Trypan Blue exclusion or MTT assay).

Guide 2: Verifying this compound Localization with Immunofluorescence

This guide outlines a protocol for immunofluorescence staining to assess the subcellular localization of overexpressed this compound.

Experimental Protocol: Immunofluorescence Staining

  • Cell Culture: Grow cells on sterile glass coverslips in a 12-well plate and transfect with the this compound expression vector.

  • Fixation: 24-48 hours post-transfection, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against this compound (and a primary antibody against the epitope tag, if applicable) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells three times with PBS, with the second wash containing a nuclear counterstain (e.g., DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.[5] Image the cells using a fluorescence or confocal microscope.

Table of Recommended Controls for Immunofluorescence

ControlPurposeExpected Outcome
Untransfected Cells To visualize endogenous this compound localization and background fluorescence.Faint, punctate nuclear staining corresponding to Cajal bodies.
Vector-Only Control To ensure the expression vector itself does not cause artifacts.No specific staining for this compound beyond the endogenous level.
No Primary Antibody To check for non-specific binding of the secondary antibody.No signal should be detected.
Isotype Control To control for non-specific binding of the primary antibody.No specific staining pattern should be observed.

Signaling Pathways and Workflows

Disruption of Cajal Body Function by this compound Overexpression

Overexpression of this compound can lead to the disassembly of Cajal bodies, which in turn can disrupt the biogenesis of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome. This can have downstream effects on pre-mRNA splicing.

p80_coilin_overexpression_pathway cluster_overexpression Overexpression Artifacts cluster_downstream Downstream Consequences p80_overexpression This compound Overexpression CB_disruption Cajal Body Disruption p80_overexpression->CB_disruption leads to snRNP_biogenesis Impaired snRNP Biogenesis CB_disruption->snRNP_biogenesis causes splicing_defects Altered pre-mRNA Splicing snRNP_biogenesis->splicing_defects results in troubleshooting_workflow start Start: Overexpression Experiment check_expression Verify Expression (Western Blot) start->check_expression check_localization Assess Localization (Immunofluorescence) check_expression->check_localization Yes no_expression No/Low Expression check_expression->no_expression No check_toxicity Evaluate Cell Viability check_localization->check_toxicity Correct mislocalization Mislocalization/ Aggregation check_localization->mislocalization Aberrant high_toxicity High Toxicity check_toxicity->high_toxicity Low Viability success Successful Overexpression & Localization check_toxicity->success High Viability optimize_transfection Optimize Transfection (DNA/Reagent Ratio) no_expression->optimize_transfection inducible_system Use Inducible System mislocalization->inducible_system titrate_dna Titrate Plasmid DNA mislocalization->titrate_dna high_toxicity->optimize_transfection optimize_transfection->check_expression inducible_system->check_localization titrate_dna->check_localization

References

Technical Support Center: Validating the Specificity of a New p80-Coilin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of a new p80-coilin antibody.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected molecular weight?

A1: this compound is a nuclear protein that serves as a key scaffolding component of Cajal bodies, which are subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs).[1][2] The full-length human this compound protein consists of 576 amino acids, with a predicted molecular mass of approximately 62.6 kDa.[3] However, it is often observed as an 80 kDa protein on a Western blot, and this apparent discrepancy can be due to post-translational modifications.[2][4]

Q2: What is the expected subcellular localization of this compound?

A2: this compound is localized to the nucleus and is highly concentrated in Cajal bodies, which appear as discrete, punctate structures or "dots" within the nucleoplasm under immunofluorescence microscopy.[2][5] The number of Cajal bodies per nucleus can vary, typically ranging from one to six.[2][5][6]

Q3: What are the recommended applications for a this compound antibody?

A3: A validated this compound antibody should be suitable for a range of applications, including Western blotting (WB), immunoprecipitation (IP), and immunofluorescence (IF).[1][7][8]

Q4: Why is it crucial to validate the specificity of a new this compound antibody?

Troubleshooting Guides

Western Blotting

Q: I am observing multiple bands on my Western blot. How can I determine if my this compound antibody is non-specific?

A: Multiple bands can arise from several factors. Here's how to troubleshoot:

  • Protein Degradation: Ensure that your samples are fresh and have been handled with protease inhibitors to prevent degradation of this compound, which could result in lower molecular weight bands.[11]

  • Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Try titrating the antibody to find the optimal dilution.[12][13]

  • Post-Translational Modifications: this compound can be post-translationally modified, which may result in the appearance of multiple bands.

  • Splice Variants: Consider the possibility of different this compound splice variants being present in your sample.

  • Negative Control: The most definitive way to assess specificity is to use a negative control, such as a cell lysate from cells where the COIL gene has been knocked down using siRNA. A specific antibody will show a significantly reduced signal in the knockdown sample compared to the control.[14][15]

Q: I am getting a very weak or no signal for this compound on my Western blot. What could be the issue?

A: A weak or absent signal can be due to several reasons:

  • Low Protein Expression: The cell or tissue type you are using may have low endogenous levels of this compound. Confirm the expression level of the target protein.[16]

  • Inefficient Protein Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.

  • Antibody Inactivity: The primary antibody may be inactive. Ensure it has been stored correctly and has not expired.[12]

  • Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Try a lower dilution (higher concentration).

  • Incorrect Secondary Antibody: Make sure you are using the correct secondary antibody that recognizes the host species of your primary this compound antibody.[17]

ParameterRecommendation
Protein Loading 20-50 µg of total cell lysate per lane
Primary Antibody Dilution 1:1000 - 1:10,000 (titration recommended)[1][18]
Secondary Antibody Dilution 1:5000 - 1:20,000
Blocking Buffer 5% non-fat dry milk or BSA in TBST
Incubation Time (Primary) 1 hour at room temperature or overnight at 4°C
Incubation Time (Secondary) 1 hour at room temperature

Table 1: Recommended starting conditions for Western blotting with a this compound antibody. These may require optimization for your specific experimental setup.

Immunoprecipitation (IP)

Q: My immunoprecipitation with the this compound antibody is not working (no protein is pulled down). What should I check?

A: Several factors can lead to a failed IP experiment:

  • Antibody Not Suitable for IP: Not all antibodies that work in Western blotting are effective for immunoprecipitation, as IP requires the antibody to recognize the native protein conformation. Check the antibody's datasheet to confirm it is validated for IP.[19]

  • Insufficient Antibody: The amount of antibody used may be too low to effectively capture the protein. Try increasing the antibody concentration.[16]

  • Lysis Buffer Composition: The lysis buffer may be too stringent and could be denaturing the this compound protein or disrupting the antibody-antigen interaction. Consider using a milder lysis buffer.[20]

  • Inefficient Antibody-Bead Binding: Ensure that the protein A/G beads you are using are compatible with the isotype of your this compound antibody.

Q: I have high background in my immunoprecipitation eluate. How can I reduce non-specific binding?

A: High background in IP can be addressed by:

  • Pre-clearing the Lysate: Incubate your cell lysate with beads alone before adding the primary antibody. This will help to remove proteins that non-specifically bind to the beads.

  • Optimizing Washing Steps: Increase the number and duration of washes after the antibody-antigen complex has been captured by the beads. You can also try increasing the stringency of the wash buffer.[21]

  • Reducing Antibody Amount: Using too much primary antibody can lead to increased non-specific binding.

ParameterRecommendation
Cell Lysate 500 µg - 1 mg of total protein
Primary Antibody 2-10 µg per mg of lysate[1]
Beads 20-30 µL of Protein A/G agarose (B213101) or magnetic beads
Incubation (Antibody-Lysate) 1-4 hours or overnight at 4°C
Washing 3-5 washes with lysis buffer

Table 2: General guidelines for immunoprecipitation of this compound. Optimization may be necessary.

Immunofluorescence (IF)

Q: I am not seeing the expected nuclear dot staining pattern for this compound in my immunofluorescence experiment.

A: The absence of the characteristic nuclear dot pattern can be due to:

  • Incorrect Fixation/Permeabilization: The fixation and permeabilization method may be masking the epitope recognized by the antibody. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization reagents (e.g., Triton X-100 vs. saponin).[22]

  • Antibody Concentration: The primary antibody concentration may be too low. Increase the concentration and/or incubation time.[17]

  • Cell Type: The expression and organization of Cajal bodies can vary between different cell types and cell cycle stages.

  • Antibody Specificity: If other troubleshooting steps fail, it's possible the antibody is not specific for this compound.

Q: I am observing high background fluorescence in my immunofluorescence images.

A: High background can obscure the specific signal. To reduce it:

  • Blocking: Ensure adequate blocking of non-specific binding sites. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[17]

  • Antibody Dilutions: Optimize the concentrations of both the primary and secondary antibodies.[17]

  • Washing: Increase the number and duration of washing steps to remove unbound antibodies.[23]

  • Secondary Antibody Control: Perform a control experiment where you omit the primary antibody to check for non-specific binding of the secondary antibody.[22]

ParameterRecommendation
Fixation 4% Paraformaldehyde or ice-cold Methanol
Permeabilization 0.1-0.5% Triton X-100 in PBS
Blocking 1-5% BSA or normal serum in PBST
Primary Antibody Dilution 1:100 - 1:1000 (titration recommended)
Secondary Antibody Dilution 1:500 - 1:2000

Table 3: Recommended conditions for immunofluorescence staining of this compound. These should be optimized for your specific cell type and experimental conditions.

Experimental Protocols

Western Blotting Protocol for this compound
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-50 µg of protein per well onto a 4-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Immunoprecipitation Protocol for this compound
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Tris-based buffer with 1% NP-40) containing protease inhibitors.

  • Pre-clearing: Add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add 2-10 µg of this compound antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.

  • Elution: Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluate by Western blotting.

Immunofluorescence Protocol for this compound
  • Cell Culture: Grow cells on glass coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the this compound antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope.

siRNA Knockdown Protocol for this compound Validation
  • Cell Seeding: Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.

  • Transfection: Transfect the cells with either a validated siRNA targeting COIL or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of this compound.

  • Harvesting and Lysis: Harvest the cells and prepare cell lysates as described in the Western blotting protocol.

  • Western Blot Analysis: Perform a Western blot using the this compound antibody to compare the protein levels in the control and knockdown samples. A significant reduction in the this compound band in the siRNA-treated sample confirms the antibody's specificity.[14][15]

Visualizations

Antibody_Validation_Workflow cluster_WB Western Blotting cluster_IP Immunoprecipitation cluster_IF Immunofluorescence cluster_siRNA siRNA Knockdown (Negative Control) WB_Lysate Prepare Cell Lysate WB_Gel SDS-PAGE WB_Lysate->WB_Gel WB_Transfer Transfer to Membrane WB_Gel->WB_Transfer WB_Block Blocking WB_Transfer->WB_Block WB_Primary Incubate with this compound Ab WB_Block->WB_Primary WB_Secondary Incubate with Secondary Ab WB_Primary->WB_Secondary WB_Detect Detect Signal WB_Secondary->WB_Detect WB_Result Single band at ~80 kDa WB_Detect->WB_Result IP_Lysate Prepare Cell Lysate IP_Antibody Incubate with this compound Ab IP_Lysate->IP_Antibody IP_Beads Capture with Beads IP_Antibody->IP_Beads IP_Wash Wash Beads IP_Beads->IP_Wash IP_Elute Elute Protein IP_Wash->IP_Elute IP_WB Analyze by Western Blot IP_Elute->IP_WB IP_Result This compound detected IP_WB->IP_Result IF_Cells Culture Cells on Coverslip IF_Fix Fix and Permeabilize IF_Cells->IF_Fix IF_Block Blocking IF_Fix->IF_Block IF_Primary Incubate with this compound Ab IF_Block->IF_Primary IF_Secondary Incubate with Fluorescent Secondary Ab IF_Primary->IF_Secondary IF_Mount Mount and Image IF_Secondary->IF_Mount IF_Result Nuclear Dot Staining IF_Mount->IF_Result siRNA_Transfect Transfect Cells with coilin siRNA siRNA_Incubate Incubate for 48-72h siRNA_Transfect->siRNA_Incubate siRNA_Lysate Prepare Cell Lysate siRNA_Incubate->siRNA_Lysate siRNA_WB Analyze by Western Blot siRNA_Lysate->siRNA_WB siRNA_Result Reduced this compound Signal siRNA_WB->siRNA_Result

Workflow for validating a new this compound antibody.

Troubleshooting_Logic Start Unexpected Result Check_Controls Review Positive and Negative Controls Start->Check_Controls Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Confirm Protocol Adherence Start->Check_Protocol Specific_Issue Address Specific Issue (e.g., non-specific bands, high background) Check_Controls->Specific_Issue Check_Reagents->Specific_Issue Specific_issue Specific_issue Check_Protocol->Specific_issue Optimize Optimize Experimental Conditions (e.g., dilutions, incubation times) Consult Consult Technical Support or Literature Optimize->Consult Success Successful Validation Optimize->Success Specific_Issue->Optimize Consult->Optimize

A logical approach to troubleshooting antibody validation experiments.

References

Validation & Comparative

Validating Novel p80-Coilin Interaction Partners: A Comparative Guide to Co-Immunoprecipitation Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating novel protein-protein interactions with p80-coilin, focusing on the widely used co-immunoprecipitation (co-IP) Western blot technique. Experimental data from published studies are presented to support the comparisons, and detailed protocols are provided to facilitate experimental design.

This compound: A Hub for Nuclear Interactions

This compound is a key scaffolding protein of Cajal bodies (CBs), subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes.[1][2] Its central role in these processes is underscored by its numerous interaction partners. Validating these interactions is crucial for understanding the molecular pathways governing Cajal body function and their implications in cellular processes and disease.

Co-Immunoprecipitation Western Blot: The Gold Standard for Validation

Co-immunoprecipitation (co-IP) is a powerful and widely accepted technique to identify and confirm protein-protein interactions in vivo.[3] The principle of co-IP is to use an antibody to specifically pull down a protein of interest (the "bait," in this case, this compound) from a cell lysate. If other proteins ("prey") are bound to the bait, they will be pulled down as part of a complex. These interacting proteins can then be detected by Western blotting.[4][5]

Experimental Workflow

The co-IP Western blot workflow involves several key steps, from cell lysis to the final detection of interacting partners.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_detection Detection Cell_Lysate Cell Lysate Preparation (Non-denaturing conditions) Pre_Clearing Pre-Clearing Lysate (with control beads) Cell_Lysate->Pre_Clearing Antibody_Incubation Incubation with anti-p80-coilin Antibody Pre_Clearing->Antibody_Incubation Bead_Incubation Incubation with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Wash Beads to Remove Non-specific Binders Bead_Incubation->Washing Elution Elution of Protein Complexes Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot with Antibody against Putative Interactor SDS_PAGE->Western_Blot

Caption: A schematic overview of the co-immunoprecipitation Western blot workflow.

Validated this compound Interaction Partners

Several proteins have been identified and validated as interaction partners of this compound using co-IP Western blot. These interactions are critical for the assembly and function of Cajal bodies.

Interacting ProteinFunctionValidation MethodReference
SMN Component of the SMN complex, essential for snRNP biogenesis.Co-IP Western Blot[6][7]
Nopp140 A nucleolar and CB protein involved in ribosome biogenesis and snoRNP transport.Co-IP Western Blot, Yeast Two-Hybrid[8][9]
Fibrillarin A key component of snoRNPs, involved in pre-rRNA processing.Co-localization studies suggest interaction, further validation by co-IP is implied in the context of snoRNP association with CBs.[2][10]
Adenovirus L4-22K A viral protein that facilitates the nuclear export of adenovirus mRNA.Co-IP Western Blot[11][12][13]
Splicing snRNPs Essential components of the spliceosome machinery.Co-localization and functional assays strongly support interaction; co-IP has been used to confirm the association of Sm proteins (core components of snRNPs) with coilin.[2][6]

Comparison with Alternative Validation Methods

While co-IP Western blot is a robust method, other techniques can be used to validate protein-protein interactions, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Yeast Two-Hybrid (Y2H) A genetic method that detects binary protein interactions in the yeast nucleus.High-throughput screening of novel interactions.High rate of false positives; interactions are not in the native cellular environment.
Förster Resonance Energy Transfer (FRET) Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore attached to two proteins of interest.Provides information on the proximity of proteins in living cells.Requires fluorescently tagged proteins; distance-dependent, so interactions beyond a certain range may not be detected.
Pull-Down Assay An in vitro method where a "bait" protein is purified and used to "pull down" interacting "prey" proteins from a lysate.[5]Can confirm direct physical interactions.In vitro nature may not reflect the physiological context; can have high background.[5]
Mass Spectrometry (MS) Can be coupled with co-IP to identify a wide range of interacting proteins in an unbiased manner.[14]High-throughput and can identify novel interactors.Can be complex and expensive; may identify indirect interactors.

Detailed Experimental Protocol: Co-Immunoprecipitation of this compound

This protocol provides a general framework for performing a co-IP experiment to validate a novel interaction with this compound. Optimization of buffer components, antibody concentrations, and incubation times may be necessary.

Materials:

  • Cell line expressing the putative this compound interaction partner (and this compound).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., 2x Laemmli sample buffer).

  • Anti-p80-coilin antibody (IP-grade).

  • Antibody against the putative interacting protein (Western blot-grade).

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Appropriate secondary antibodies.

  • Western blot detection reagents.

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-p80-coilin antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with the primary antibody against the putative interacting protein.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

Controls are Critical:

  • Isotype Control: Use a non-specific IgG of the same isotype as the anti-p80-coilin antibody to ensure that the interaction is not due to non-specific antibody binding.[15]

  • Negative Control Cells: Use cells that do not express the putative interacting protein (if possible) to confirm the specificity of the antibody used for Western blotting.

  • Input Control: Run a small fraction of the cell lysate directly on the gel to confirm the presence of both this compound and the putative interactor in the starting material.[14]

This compound Interaction Pathway

The interactions of this compound are central to the biogenesis of snRNPs, a critical step in pre-mRNA splicing.

p80_Coilin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMN_Complex SMN Complex snRNP_Assembly snRNP Assembly SMN_Complex->snRNP_Assembly p80_Coilin This compound Sm_Proteins Sm Proteins Sm_Proteins->snRNP_Assembly snRNA snRNA snRNA->snRNP_Assembly Cajal_Body Cajal Body snRNP_Assembly->Cajal_Body import & accumulation snRNP_Maturation snRNP Maturation (Modification & Assembly) Cajal_Body->snRNP_Maturation p80_Coilin->Cajal_Body scaffolds Spliceosome Spliceosome snRNP_Maturation->Spliceosome Nucleolus Nucleolus Nopp140 Nopp140 Nopp140->Cajal_Body Nopp140->Nucleolus Fibrillarin Fibrillarin Fibrillarin->Cajal_Body Fibrillarin->Nucleolus

Caption: A simplified diagram of this compound's role in the snRNP biogenesis pathway.

By employing the robust technique of co-IP Western blot and considering alternative validation methods, researchers can confidently identify and characterize novel this compound interaction partners, thereby advancing our understanding of nuclear biology and its relevance to human health and disease.

References

Unraveling the Nuclear Landscape: A Comparative Guide to p80-coilin and SMN Localization in Motor Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the subcellular localization of p80-coilin and the Survival of Motor Neuron (SMN) protein in motor neurons reveals a critical interplay within nuclear structures known as Cajal bodies. This guide provides an objective analysis of their distribution in healthy and disease states, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The precise organization of proteins within a cell is fundamental to its function. In motor neurons, the localization of this compound and the Survival of Motor Neuron (SMN) protein is of particular interest due to their association with Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease. Both proteins are key components of Cajal bodies, dynamic nuclear suborganelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential for pre-mRNA splicing.

Quantitative Analysis of this compound and SMN Localization

In healthy motor neurons, this compound and SMN exhibit a high degree of co-localization within Cajal bodies. However, in the context of SMA, this organization is significantly disrupted. Quantitative studies have demonstrated a stark reduction in the number of Cajal bodies and a failure to recruit SMN to the remaining structures.

ParameterControl Motor NeuronsType I SMA Motor NeuronsReference
Mean Number of Cajal Bodies per Neuron Several large and numerous mini-Cajal bodiesSevere decrease in the mean number of Cajal bodies[1][2]
Proportion of Motor Neurons with Cajal Bodies HighSevere decrease[1][2]
SMN Localization within Cajal Bodies Co-localized in all Cajal bodiesMajority of Cajal bodies fail to recruit SMN[1][2][3]
This compound Localization Concentrated in Cajal bodiesCan be redistributed to the nucleolus in neurons lacking prominent Cajal bodies[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for investigating the co-localization of this compound and SMN in motor neurons using immunofluorescence microscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging_analysis Imaging and Analysis cell_culture Motor Neuron Culture (Control vs. SMA Model) fixation Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., Bovine Serum Albumin) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-p80-coilin & anti-SMN) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab microscopy Confocal Microscopy secondary_ab->microscopy image_analysis Image Acquisition & Quantitative Analysis microscopy->image_analysis data_interpretation Data Interpretation image_analysis->data_interpretation co_ip_workflow cluster_lysate_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_lysis Cell Lysis (Motor Neuron Lysate) pre_clearing Pre-clearing with Beads cell_lysis->pre_clearing antibody_incubation Incubation with Primary Antibody (e.g., anti-SMN) pre_clearing->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture washing Washing Steps bead_capture->washing elution Elution of Protein Complex washing->elution western_blot Western Blotting (Probe for this compound) elution->western_blot

References

A Head-to-Head Comparison of Commercial p80-Coilin Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the selection of a reliable antibody is paramount for the accurate detection and characterization of p80-coilin, a key scaffolding protein of Cajal bodies. This guide provides a head-to-head comparison of commercially available this compound antibodies, offering a comprehensive overview of their performance in various applications, supported by experimental data drawn from manufacturer datasheets.

Performance Summary of this compound Antibodies

The following tables summarize the key features and validated applications of prominent commercially available this compound antibodies. This allows for a direct comparison to aid in selecting the most suitable antibody for your specific research needs.

Table 1: General Antibody Characteristics

VendorCatalog NumberProduct NameClonalityHost SpeciesIsotype
Abcamab87913Anti-Coilin antibody [IH10]MonoclonalMouseIgG2b
GeneTexGTX638593Coilin antibody [HL2384]MonoclonalRabbitIgG
Sigma-AldrichHPA068537Anti-COIL antibody produced in rabbitPolyclonalRabbitIgG
MyBioSourceMBS7230087Human Coilin (COIL) ELISA KitPolyclonalN/AN/A

Table 2: Validated Applications and Recommended Dilutions

VendorCatalog NumberWestern Blot (WB)Immunofluorescence (IF) / Immunocytochemistry (ICC)Immunoprecipitation (IP)Immunohistochemistry (IHC)
Abcamab87913✓ (1/1000)✓ (1/100)✓ (5µg)✓ (IHC-P)
GeneTexGTX638593✓ (1:500 - 1:3000)[1][2]✓ (1:500)[1][2]
Sigma-AldrichHPA068537
MyBioSourceMBS7230087

Note: "✓" indicates a validated application according to the manufacturer's datasheet. "✗" indicates the application is not listed as validated. Dilutions are provided as a starting point and may require optimization.

Experimental Data and Visualization

Western Blot (WB)

Abcam's Anti-Coilin antibody [IH10] (ab87913) has been shown to detect this compound in HepG2 whole cell extracts.

GeneTex's Coilin antibody [HL2384] (GTX638593) demonstrates detection of Coilin in HeLa whole cell and nuclear extracts, with a band observed at approximately 75 kDa.[1][2]

Immunofluorescence (IF) / Immunocytochemistry (ICC)

GeneTex's Coilin antibody [HL2384] (GTX638593) has been shown to stain Cajal bodies in A431 cells fixed in ice-cold methanol (B129727).[1][2] The antibody was used at a 1:500 dilution.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

p80_coilin_pathway cluster_nucleus Nucleus p80_coilin This compound Cajal_Body Cajal Body p80_coilin->Cajal_Body Scaffolding SMN SMN Complex SMN->Cajal_Body snRNPs snRNPs snRNPs->Cajal_Body Fibrillarin Fibrillarin Fibrillarin->Cajal_Body Cajal_Body->snRNPs snRNP Biogenesis

Caption: Role of this compound in Cajal Body Assembly.

western_blot_workflow start Cell Lysis protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p80-coilin) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis detection->end

Caption: A typical Western Blotting workflow.

immunofluorescence_workflow start Cell Seeding (on Coverslips) fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (anti-p80-coilin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting end Microscopy mounting->end

Caption: A standard Immunofluorescence workflow.

Experimental Protocols

Below are detailed methodologies for key applications. These are generalized protocols and may require optimization for specific antibodies and experimental conditions.

Western Blotting (WB) Protocol
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Immunofluorescence (IF) Protocol
  • Cell Culture:

    • Grow cells on sterile glass coverslips in a petri dish.

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization:

    • Wash cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash cells three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate with the primary this compound antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash cells three times with PBST.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope.

Immunoprecipitation (IP) Protocol
  • Cell Lysis:

    • Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

  • Pre-clearing (Optional):

    • Incubate the lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the recommended amount of this compound antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein-antibody complex from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Alternatively, use a low pH elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting.

References

confirming the phenotype of a p80-coilin knockout mouse model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the p80-coilin knockout (KO) mouse model with wild-type (WT) and heterozygous (+/-) counterparts, focusing on key phenotypic characteristics. The information presented is intended for researchers, scientists, and drug development professionals working with this model.

I. Gross and Reproductive Phenotype

The most significant consequences of this compound ablation are observed in the viability and reproductive fitness of the mice. The phenotypic severity is notably influenced by the genetic background, with more pronounced effects on inbred strains such as C57BL/6J.

Data Presentation: Viability and Fertility

The following tables summarize quantitative data on the viability, fertility, and fecundity of this compound knockout mice backcrossed onto a C57BL/6J background for ten generations.

Table 1: Genotype Distribution of Offspring from Heterozygous Intercrosses

AgeGenotype +/+Genotype +/-Genotype -/- (Observed)Genotype -/- (Expected)p-value
E13.530652530> 0.05
P1481012643.75< 0.01
P10621293456.25< 0.001
P21751554067.5< 0.0001

Data adapted from Walker MP, et al. (2009). Reduced Viability, Fertility and Fecundity in Mice Lacking the Cajal Body Marker Protein, Coilin. PLoS ONE.

Table 2: Fertility and Fecundity of this compound Knockout Mice

GenotypeMean Litter Size (± SD)Mean Number of Litters (in 6 months ± SD)
+/+6.9 (± 2.2)5.3 (± 1.1)
-/-3.3 (± 1.4)3.0 (± 0.7)
p-value< 0.0001< 0.0001

Data adapted from Walker MP, et al. (2009).

Table 3: Male Reproductive Phenotype

GenotypeMean Testis Weight (g ± SD)
+/+0.095 (± 0.01)
+/-0.091 (± 0.01)
-/-0.068 (± 0.01)
p-value (-/- vs +/+)< 0.0001

Data adapted from Walker MP, et al. (2009).

Summary of Findings:

  • Reduced Viability: Homozygous this compound knockout mice exhibit a semi-lethal phenotype, with a significant reduction in their numbers observed between embryonic day 13.5 (E13.5) and birth, particularly on an inbred C57BL/6J background.[1] Approximately half of the knockout embryos die late in gestation.[1]

  • Fertility and Fecundity Defects: Both male and female this compound knockout mice contribute to a significant reduction in reproductive fitness.[1] Homozygous mutant mating pairs have nearly a two-fold reduction in litter size and produce fewer litters over a six-month period compared to wild-type controls.[1]

  • Male Reproductive Phenotype: Male knockout mice that survive to adulthood have significantly smaller testes compared to wild-type and heterozygous littermates.[1] However, histological analysis of the seminiferous tubules did not reveal gross morphological differences.[1] Further quantitative analysis of spermatogenesis, including germ cell counts and seminiferous tubule diameter, as well as detailed sperm analysis (count, motility, and morphology) for the this compound knockout model, is not extensively documented in the reviewed literature.

II. Cellular and Molecular Phenotype

The absence of this compound has a profound impact on the subnuclear organization, specifically on the integrity and composition of Cajal bodies (CBs).

Data Presentation: Cajal Body Composition

Table 4: Molecular Composition of Cajal Bodies

ComponentWild-Type Cajal Bodies"Residual" Bodies in Coilin KO Cells
This compoundPresentAbsent
FibrillarinPresentPresent
Nopp140PresentPresent
Sm snRNPsPresentAbsent
SMN ComplexPresentAbsent

Summary of Findings:

  • Absence of Full-Length Coilin: Western blot analysis confirms the absence of the full-length this compound protein in knockout animals.

  • Disruption of Cajal Bodies: In the absence of this compound, canonical Cajal bodies are not formed.[2] Instead, "residual" nuclear bodies are observed.[2]

  • Altered Molecular Composition of Residual Bodies: These residual bodies retain some components of normal Cajal bodies, such as fibrillarin and Nopp140.[2] However, they fail to recruit essential factors for snRNP biogenesis, including splicing small nuclear ribonucleoproteins (Sm snRNPs) and the Survival of Motor Neuron (SMN) complex.[2]

  • Functional Implication: The inability to recruit snRNPs and the SMN complex to these residual bodies suggests a critical role for this compound in the maturation and assembly of the spliceosome machinery.

III. Experimental Protocols

The following are detailed methodologies for key experiments to confirm the phenotype of the this compound knockout mouse model.

Genotyping of this compound Knockout Mice

This protocol is for the identification of wild-type, heterozygous, and homozygous knockout mice.

a. DNA Extraction:

  • Obtain a small tail biopsy (1-2 mm) from weanling mice.

  • Digest the tissue in a lysis buffer containing Proteinase K at 55°C overnight.

  • Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.

  • Resuspend the DNA pellet in nuclease-free water.

b. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for both the wild-type and knockout alleles.

  • Use a three-primer PCR strategy with a common forward primer and allele-specific reverse primers.

  • Perform PCR with the following cycling conditions: initial denaturation at 94°C for 3 minutes, followed by 35 cycles of 94°C for 30 seconds, 60°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.

c. Gel Electrophoresis:

  • Resolve the PCR products on a 1.5% agarose (B213101) gel containing a DNA stain.

  • Visualize the DNA bands under UV light to determine the genotype based on the size of the amplified fragments.

Fertility Assessment

This protocol outlines the procedure for evaluating the reproductive fitness of this compound knockout mice.

  • Set up breeding pairs of age-matched (8-10 weeks old) wild-type, heterozygous, and homozygous knockout mice.

  • House one male and one female per cage for a continuous breeding period of 6 months.

  • Monitor the cages daily for the presence of new litters.

  • Record the date of birth and the number of pups for each litter.

  • Calculate the mean litter size and the number of litters produced per female over the 6-month period for each genotype.

Histological Analysis of Testes

This protocol describes the preparation of testis sections for morphological examination.

  • Euthanize adult male mice and dissect the testes.

  • Measure and record the weight of each testis.

  • Fix the testes in Bouin's solution or 4% paraformaldehyde overnight at 4°C.

  • Dehydrate the tissues through a graded series of ethanol (B145695) concentrations.

  • Clear the tissues in xylene and embed in paraffin.

  • Cut 5 µm thick sections using a microtome and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Dehydrate, clear, and mount with a coverslip.

  • Examine the sections under a light microscope to assess seminiferous tubule morphology and the presence of different stages of germ cells.

Immunofluorescence Staining for Cajal Body Components

This protocol is for visualizing the localization of proteins within the nucleus.

  • Prepare mouse embryonic fibroblasts (MEFs) from E13.5 embryos of different genotypes or use cryosections of tissues.

  • Fix the cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Incubate with primary antibodies against Cajal body components (e.g., anti-fibrillarin, anti-SMN) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize the localization of the proteins using a fluorescence or confocal microscope.

IV. Mandatory Visualizations

Signaling and Assembly Pathway Diagrams

The following diagrams illustrate the proposed role of this compound in the biogenesis of spliceosomal snRNPs and the experimental workflow for phenotypic characterization.

snRNP_Biogenesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Coilin This compound CB Cajal Body Assembly Coilin->CB Scaffolding SMN SMN Complex SMN->CB Recruitment Residual_Body "Residual" Body SMN->Residual_Body Recruitment Fails snRNAs pre-snRNAs Cytoplasm snRNAs->Cytoplasm Export Sm_assembly Sm Core Assembly snRNAs->Sm_assembly Sm_proteins_nuclear Sm Proteins snRNP_maturation snRNP Maturation (Modification & Assembly) CB->snRNP_maturation Spliceosome Spliceosome snRNP_maturation->Spliceosome Sm_snRNP_immature Immature Sm-core snRNP Cytoplasm->Sm_snRNP_immature Import Sm_snRNP_immature->CB Targeting Sm_snRNP_immature->Residual_Body Recruitment Fails Coilin_KO Coilin KO Coilin_KO->CB Assembly Fails Coilin_KO->Residual_Body Sm_proteins_cytoplasmic Sm Proteins Sm_proteins_cytoplasmic->Sm_assembly Sm_assembly->Sm_snRNP_immature

Caption: Role of this compound in snRNP Biogenesis.

Phenotyping_Workflow Start This compound Heterozygous Mice (+/-) Breeding Heterozygous Intercross (+/- x +/-) Start->Breeding Genotyping Genotyping of Offspring (+/+, +/-, -/-) Breeding->Genotyping Pheno_Analysis Phenotypic Analysis Genotyping->Pheno_Analysis Viability Viability Assessment (Genotype Ratios at different ages) Pheno_Analysis->Viability Fertility Fertility & Fecundity Studies (Litter size, number of litters) Pheno_Analysis->Fertility Male_Pheno Male Reproductive Phenotype (Testis weight, Histology) Pheno_Analysis->Male_Pheno Cellular_Pheno Cellular Phenotype (Cajal Body Analysis) Pheno_Analysis->Cellular_Pheno IF_Staining Immunofluorescence Staining (Fibrillarin, SMN) Cellular_Pheno->IF_Staining Microscopy Confocal Microscopy IF_Staining->Microscopy

Caption: Experimental Workflow for Phenotypic Characterization.

References

A Functional Comparison of Human and Mouse p80-Coilin Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

Affiliation: Google Research

This guide provides a comprehensive functional comparison of the human and mouse p80-coilin orthologs, key scaffolding proteins of Cajal bodies (CBs). This document is intended for researchers, scientists, and drug development professionals investigating nuclear body functions, RNA metabolism, and related disease pathologies.

Introduction

Coilin is the signature protein of Cajal bodies, nuclear suborganelles crucial for the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[1] Given the extensive use of mouse models in biomedical research, a thorough understanding of the functional similarities and differences between human and mouse this compound is paramount for translating findings from mouse studies to human biology. This guide summarizes the current knowledge on their structural and functional divergence, supported by experimental data and detailed methodologies.

I. Structural and Domain Comparison

Human and mouse this compound share a conserved overall structure, characterized by conserved N- and C-terminal domains, with a less conserved central region.[2][3][4] The N-terminal domain is crucial for self-oligomerization, a process fundamental to the formation of Cajal bodies.[3][5] The C-terminal region is involved in mediating interactions with other proteins and influences the number of Cajal bodies per cell.[6]

A notable feature in the central region of human coilin is the presence of an RG (arginine-glycine) box, which is modified by dimethylarginine and is essential for binding to the Survival of Motor Neuron (SMN) protein.[2][7] While the mouse coilin also possesses an RG-rich region that interacts with SMN, subtle sequence differences in the C-terminus between the two orthologs are thought to contribute to functional divergences, such as the inability of human coilin to fully rescue Cajal body formation in mouse cells lacking endogenous coilin.[3]

G Comparative Domain Structure of Human and Mouse this compound human_coilin Human Coilin (576 aa) N-Terminal Domain (1-92) Central Low Complexity Region RG Box Tudor-like Domain C-Terminal Domain mouse_coilin Mouse Coilin (570 aa) N-Terminal Domain Central Low Complexity Region RG-rich region Tudor-like Domain C-Terminal Domain

Caption: Comparative domain architecture of human and mouse this compound.

Data Presentation: Structural and Functional Comparison
FeatureHuman this compoundMouse this compoundKey References
Amino Acid Length 576570[6][8][9]
N-Terminal Domain Highly conserved, mediates self-associationHighly conserved, mediates self-association[2][3]
Central Region Low sequence conservation, contains an RG boxLow sequence conservation, contains an RG-rich region[2][3]
C-Terminal Domain Conserved, interacts with Sm proteins, influences CB numberConserved, interacts with Sm proteins, influences CB number[3]
Interaction with SMN Direct interaction via the RG box, enhanced by arginine dimethylationDirect interaction via an RG-rich region[7][10]
Interaction with snRNPs Binds to the core Sm ring of spliceosomal snRNPs via the C-terminal domainBinds to the core Sm ring of spliceosomal snRNPs via the C-terminal domain[2]
Telomerase RNA Localization to CBs ObservedNot observed[3]

II. Functional Roles in Cajal Body Formation and snRNP Biogenesis

Both human and mouse coilin are indispensable for the structural integrity of Cajal bodies.[3] The absence of coilin in both species leads to the disassembly of canonical Cajal bodies. In coilin knockout mice, "residual" Cajal bodies are observed, but these structures fail to recruit essential components like snRNPs and the SMN complex, underscoring coilin's role as a scaffold.[11]

The interaction between coilin and the SMN complex is a critical nexus in the biogenesis of snRNPs. This interaction is mediated by the RG-rich region in coilin and the Tudor domain of SMN.[2][7] While this interaction is conserved, its functional consequences may differ subtly between the two species, as evidenced by cross-species complementation experiments.

G Coilin's Role in Cajal Body Formation and snRNP Biogenesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sm_proteins Sm Proteins Sm_core Sm Core Assembly Sm_proteins->Sm_core snRNA snRNA snRNA->Sm_core SMN_complex_cyt SMN Complex SMN_complex_cyt->Sm_core facilitates CB Cajal Body Sm_core->CB import & targeting SMN_complex_nuc SMN Complex Sm_core->SMN_complex_nuc import Coilin This compound Coilin->CB scaffolds snRNP_maturation snRNP Maturation (modification, assembly) CB->snRNP_maturation site of SMN_complex_nuc->CB recruited by Coilin

Caption: Simplified pathway of coilin-mediated Cajal body functions.

Data Presentation: Phenotypic Consequences of Coilin Depletion
PhenotypeHuman (in HeLa cells)Mouse (in vivo)Key References
Cajal Body Formation AbolishedCanonical CBs are abolished; "residual" bodies remain[11]
snRNP and SMN Localization Dispersed from CBsNot recruited to residual bodies[11]
Viability No major cellular phenotype reportedReduced viability, embryonic lethality in some genetic backgrounds[2]
Fertility Not applicableReduced fertility and fecundity[2]

III. Experimental Protocols

A. Co-Immunoprecipitation (Co-IP) to Study Coilin-SMN Interaction

This protocol describes the co-immunoprecipitation of endogenous coilin and SMN from mammalian cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against this compound (for immunoprecipitation)

  • Antibody against SMN (for western blot detection)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-coilin antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Complex Capture: Add fresh protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-SMN antibody.

G Co-Immunoprecipitation Workflow start Start: Cultured Cells lysis Cell Lysis start->lysis preclear Pre-clear with Beads lysis->preclear ip Immunoprecipitate with anti-Coilin antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot for SMN elute->analysis end End: Detect Interaction analysis->end

Caption: Experimental workflow for Co-IP of coilin and its interactors.

B. Immunofluorescence for Cajal Body Visualization

This protocol outlines the steps for visualizing Cajal bodies in adherent cells using immunofluorescence.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against this compound

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cell membranes with Triton X-100.

  • Blocking: Block non-specific antibody binding sites with BSA.

  • Primary Antibody Incubation: Incubate with the anti-coilin primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

C. In Vitro snRNP Assembly Assay

This assay assesses the functional role of coilin in the assembly of snRNPs.

General Principle:

  • Prepare Nuclear Extracts: Isolate nuclear extracts from cells with and without functional coilin.

  • In Vitro Transcription: Synthesize radiolabeled snRNA transcripts.

  • Assembly Reaction: Incubate the radiolabeled snRNA with the nuclear extracts, ATP, and other necessary components.

  • Analysis: Analyze the formation of snRNP complexes by native gel electrophoresis and autoradiography or by immunoprecipitation with anti-Sm antibodies. A more efficient assembly of snRNPs is expected in extracts containing functional coilin.

IV. Conclusion

While human and mouse this compound orthologs share significant structural and functional conservation, particularly in their essential role as scaffolds for Cajal bodies, key differences exist. The divergence in the central and C-terminal regions likely contributes to species-specific interactions and functions, such as the differential localization of telomerase RNA. The more severe phenotype observed in coilin knockout mice compared to human cell lines suggests that the requirement for efficient Cajal body function is more critical at the organismal level, especially during development. These distinctions are crucial for the interpretation of data from mouse models and their application to human cellular processes and diseases. Future research should focus on quantitative comparisons of protein-protein and protein-RNA interactions to further elucidate the molecular basis of these functional differences.

References

Direct In Vivo Interaction of SMN and p80-Coilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Evidence strongly supports a direct physical interaction between the Survival of Motor Neuron (SMN) protein and p80-coilin within the cellular environment, primarily localized to nuclear structures known as Cajal bodies. This interaction is crucial for the proper assembly and function of the spliceosome, and its disruption is linked to the pathogenesis of Spinal Muscular Atrophy (SMA).

This guide provides a comparative analysis of the experimental evidence demonstrating the direct binding of SMN and this compound in vivo. We will delve into the key experimental methodologies, present quantitative data, and visualize the molecular interplay and experimental workflows.

Evidence for Direct Interaction: A Comparative Overview

Multiple lines of experimental evidence converge to confirm the direct binding of SMN to this compound. The primary techniques employed include co-immunoprecipitation (Co-IP) from cellular extracts and in vitro GST pull-down assays using recombinant proteins. Furthermore, Fluorescence Recovery After Photobleaching (FRAP) studies have revealed the dynamic nature of this interaction within Cajal bodies.

Summary of Key Experimental Findings
Experimental ApproachKey FindingReference
Co-immunoprecipitation (Co-IP) Endogenous and overexpressed this compound specifically co-precipitates with SMN from HeLa cell lysates, demonstrating an in vivo association.[1]
GST Pull-down Assay Recombinant GST-tagged SMN directly pulls down in vitro translated this compound, confirming a direct physical interaction independent of other cellular factors.[1]
Deletion Mutagenesis The C-terminal Arginine-Glycine (RG) rich domain of this compound is essential for its interaction with SMN. Deletion of this domain abrogates the binding.[1][2]
Domain Mapping The Tudor domain of the SMN protein is the primary site of interaction with the RG box of this compound.[3][4]
Fluorescence Recovery After Photobleaching (FRAP) SMN exhibits significantly slower recovery kinetics within Cajal bodies compared to this compound, suggesting a more stable association or involvement in larger, less mobile complexes.[5]

Molecular Mechanism of Interaction

The interaction between SMN and this compound is a classic example of a Tudor domain-mediated recognition of a symmetrically dimethylated arginine (sDMA) motif. The C-terminal region of this compound contains multiple RG dipeptides that are post-translationally modified by arginine methyltransferases. The Tudor domain of SMN specifically recognizes and binds to these sDMA residues on coilin, anchoring the SMN complex to the Cajal body.

SMN-p80-coilin Interaction Pathway p80_coilin This compound RG_box RG-rich Domain p80_coilin->RG_box contains sDMA Symmetric Dimethylarginine (sDMA) Modification RG_box->sDMA is modified by methylation SMN_complex SMN Complex Recruitment to Cajal Body sDMA->SMN_complex facilitates SMN SMN Protein Tudor_domain Tudor Domain SMN->Tudor_domain contains Tudor_domain->sDMA binds to

SMN-p80-coilin interaction pathway

Quantitative Analysis of In Vivo Dynamics

FRAP experiments have provided valuable quantitative insights into the dynamic behavior of SMN and this compound within Cajal bodies. These studies reveal a significant difference in the residence times of the two proteins, suggesting distinct roles and/or regulation within this nuclear suborganelle.

ProteinHalf-maximal Recovery (t½)Mobile FractionInterpretationReference
GFP-p80-coilin ~5 secondsHighRapid exchange with the nucleoplasmic pool, suggesting a transient scaffolding role.[5]
GFP-SMN ~250 secondsLower than coilinSignificantly slower recovery, indicating a more stable association within the Cajal body, likely as part of a larger RNP assembly complex.[5]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard molecular biology techniques and have been adapted from published studies investigating the SMN-p80-coilin interaction.

Co-immunoprecipitation (Co-IP) of Endogenous SMN and this compound

This protocol describes the immunoprecipitation of endogenous SMN to detect its interaction with endogenous this compound in HeLa cells.

Co-immunoprecipitation Workflow start HeLa Cell Culture lysis Cell Lysis (RIPA or similar buffer) start->lysis preclear Pre-clearing Lysate (with control IgG and Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-SMN antibody) preclear->ip capture Capture of Immune Complexes (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elution Elution of Proteins wash->elution analysis Western Blot Analysis (Probe with anti-p80-coilin and anti-SMN antibodies) elution->analysis

References

A Guide for Researchers: Understanding the Terminology of Coilin vs. p80-Coilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, precise terminology is paramount. A historical ambiguity in the naming of a key nuclear protein, coilin, has led to some confusion in the scientific literature. This guide aims to clarify the distinction between "coilin" and "p80-coilin," providing experimental context and data to ensure accurate interpretation of research findings.

The Origin of Two Names for One Protein

The protein now universally known as coilin was initially identified using autoantibodies from the sera of patients with autoimmune diseases. In these pioneering studies, immunoblotting techniques revealed a protein with an apparent molecular weight of approximately 80 kilodaltons (kDa).[1] Consequently, it was named This compound , with "p80" denoting its estimated molecular mass and "coilin" referencing its localization within "coiled bodies" (now known as Cajal bodies) in the cell nucleus.

Shortly thereafter, the gene encoding this protein was cloned, and its amino acid sequence was determined. This allowed for the calculation of its theoretical, or predicted, molecular weight based on its primary structure. The term coilin was subsequently adopted as the standard nomenclature for the protein.

The Molecular Weight Discrepancy: Predicted vs. Apparent

A key point of clarification lies in the difference between the predicted and observed molecular weight of coilin. While early experiments indicated a size of ~80 kDa, the calculated molecular weight from its amino acid sequence is significantly lower.

MetricMolecular WeightSource
Predicted Molecular Weight ~62.6 kDaUniProt P38432, GeneCards COIL
Apparent Molecular Weight ~80 kDaInitial immunoblotting experiments

This discrepancy is not due to experimental error but is rather a result of post-translational modifications (PTMs). Coilin is known to be a phosphoprotein, and the addition of multiple phosphate (B84403) groups to the protein backbone increases its negative charge.[1][2] During SDS-polyacrylamide gel electrophoresis (SDS-PAGE), this increased negative charge can cause the protein to migrate more slowly through the gel matrix, giving it a higher apparent molecular weight than its actual mass. Other PTMs may also contribute to this shift.

Therefore, the term "this compound" is a reflection of the protein's electrophoretic behavior, while "coilin" refers to the protein itself, with its predicted molecular weight of approximately 62.6 kDa. In contemporary literature, "coilin" is the preferred term, with the understanding that its migration on a Western blot will be around the 80 kDa mark.

Experimental Protocols

To aid researchers in their study of coilin, detailed protocols for its detection and analysis are provided below. These protocols are based on standard methods for nuclear proteins and include specific considerations for coilin.

Western Blotting for Coilin Detection

This protocol outlines the steps for detecting coilin in cell lysates by Western blot.

1. Sample Preparation (Nuclear Protein Extraction):

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable buffer for nuclear protein extraction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the nuclear proteins.

  • Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE and Protein Transfer:

  • Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Load samples and a molecular weight marker onto a 4-12% gradient SDS-PAGE gel.

  • Run the gel until adequate separation is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against coilin (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Coilin should appear as a band at approximately 80 kDa.

Immunoprecipitation of Coilin

This protocol describes the immunoprecipitation of coilin to study its interaction partners.

1. Lysate Preparation:

  • Prepare cell lysates as described for Western blotting, ensuring the use of a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with a primary antibody against coilin (typically 1-5 µg per 500-1000 µg of total protein) overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

4. Analysis:

  • Analyze the eluted proteins by Western blotting, probing for coilin to confirm successful immunoprecipitation and for potential interacting partners using specific primary antibodies.

Visualizing the Concepts

To further clarify the relationship between the terminology and the experimental observations, the following diagrams are provided.

Coilin_Terminology cluster_Discovery Initial Discovery cluster_Cloning Gene Cloning & Sequencing cluster_Reconciliation Reconciliation p80_coilin This compound WB Immunoblotting p80_coilin->WB Observed via Coilin Coilin (Standard Name) p80_coilin->Coilin Historical Term 80kDa Apparent MW ~80 kDa WB->80kDa Revealed Coilin_gene COIL Gene AA_seq Amino Acid Sequence Coilin_gene->AA_seq Encoded Predicted_MW Predicted MW ~62.6 kDa AA_seq->Predicted_MW Calculated PTM Post-Translational Modifications (e.g., Phosphorylation) Coilin->PTM Undergoes PTM->80kDa Leads to

A diagram illustrating the historical progression of coilin terminology.

Western_Blot_Workflow Start Start: Cell Lysate SDS_PAGE 1. SDS-PAGE Separation Start->SDS_PAGE Transfer 2. Transfer to Membrane SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking Primary_Ab 4. Primary Antibody Incubation (anti-coilin) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 6. ECL Detection Secondary_Ab->Detection Result Result: Band at ~80 kDa Detection->Result

A simplified workflow for the Western blot detection of coilin.

By understanding the historical context and the underlying biochemical reasons for the different molecular weight designations, researchers can confidently navigate the literature and accurately report their own findings on the multifaceted protein, coilin.

References

Unraveling the Human Coilin Family: A Comprehensive Guide to p80-Coilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of nuclear proteins is paramount. This guide provides a detailed characterization of human p80-coilin, a key component of Cajal bodies. While the term "coilin family" is used in literature, extensive database searches have not identified any functional human paralogs of the COIL gene, which encodes this compound.[1] Therefore, this guide focuses on the sole human member of this family, presenting its known characteristics, protein interactions, and the experimental methodologies used for its study.

Characterization of Human this compound

Human this compound is a 576-amino acid protein that is a primary structural component of Cajal bodies (CBs), which are subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other RNA-related processes. The gene encoding this compound, COIL, is located on chromosome 17q22.[2] While non-functional pseudogenes have been reported on chromosomes 4 and 14, there is currently no evidence of other functional COIL paralogs in the human genome.[2][3]

Key Characteristics of this compound and the COIL Gene
FeatureDescriptionReferences
Gene Name COIL[4][5]
Protein Name This compound, Coilin[4][5]
Aliases CLN80[4][5]
Chromosomal Location 17q22[2]
Protein Size 576 amino acids
Primary Function Scaffolding protein of Cajal bodies, involved in snRNP biogenesis.[2][3]
Subcellular Localization Primarily in Cajal bodies within the nucleus. Also observed in the nucleolus and nucleoplasm.[5]

Protein-Protein Interactions of this compound

The function of this compound is intrinsically linked to its interactions with a variety of other proteins. These interactions are crucial for the assembly and function of Cajal bodies.

Interacting ProteinFunction in Relation to this compoundExperimental Evidence
SMN (Survival of Motor Neuron) Essential for the assembly of snRNPs. The interaction is critical for the localization of SMN to Cajal bodies.Co-immunoprecipitation, Yeast two-hybrid
Fibrillarin A key component of small nucleolar ribonucleoproteins (snoRNPs). Their interaction suggests a role for Cajal bodies in snoRNP metabolism.Co-localization studies, Immunoprecipitation
Nopp140 (Nucleolar phosphoprotein of 140 kDa) Involved in ribosome biogenesis. The interaction links Cajal bodies to nucleolar functions.Yeast two-hybrid, Co-immunoprecipitation
WRAP53 (WD40-encoding RNA antisense to p53) Also known as TCAB1, it is essential for the trafficking of telomerase RNA and small Cajal body-specific RNAs (scaRNAs) to Cajal bodies.Co-immunoprecipitation, Functional assays

Experimental Protocols for Characterizing this compound

The study of this compound and its interactions relies on a set of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining for Subcellular Localization

Objective: To visualize the subcellular localization of this compound within the cell nucleus.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to 70-80% confluency.

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate with a primary antibody against this compound (e.g., rabbit anti-coilin) diluted in 1% BSA/PBS overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image using a fluorescence or confocal microscope.

Co-Immunoprecipitation to Identify Interacting Proteins

Objective: To demonstrate the physical interaction between this compound and a putative binding partner in a cellular context.

Protocol:

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary antibody against this compound and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three to five times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the putative interacting protein.

    • Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

Visualizing Experimental Workflows and Protein Interactions

To further clarify the experimental processes and the relationships between this compound and its interactors, the following diagrams are provided.

Immunofluorescence_Workflow start Cells on Coverslip fix Fixation (4% PFA) start->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (1% BSA) perm->block primary_ab Primary Antibody (anti-coilin) block->primary_ab secondary_ab Secondary Antibody (Alexa Fluor 488) primary_ab->secondary_ab mount Mounting with DAPI secondary_ab->mount image Fluorescence Microscopy mount->image

Immunofluorescence workflow for this compound localization.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_detection Detection Cell Lysis Cell Lysis Pre-clearing Pre-clearing with Beads Cell Lysis->Pre-clearing Antibody Incubation Incubate with anti-coilin Ab Pre-clearing->Antibody Incubation Bead Incubation Capture with Protein A/G Beads Antibody Incubation->Bead Incubation Washing Wash Beads Bead Incubation->Washing Elution Elute Proteins Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Western Blot Western Blot for Interactor SDS-PAGE->Western Blot Result Detection of Interacting Protein Western Blot->Result

Co-immunoprecipitation workflow to identify this compound interactors.

Coilin_Interactions This compound This compound SMN SMN This compound->SMN snRNP Assembly Fibrillarin Fibrillarin This compound->Fibrillarin snoRNP Metabolism Nopp140 Nopp140 This compound->Nopp140 Ribosome Biogenesis Link WRAP53 WRAP53 This compound->WRAP53 RNA Trafficking Cajal Body Cajal Body This compound->Cajal Body Scaffolding

Key protein-protein interactions of this compound within the Cajal body.

References

A Researcher's Guide to Validating siRNA Knockdown Specificity for p80-coilin

Author: BenchChem Technical Support Team. Date: December 2025

The targeted knockdown of specific proteins using small interfering RNA (siRNA) is a cornerstone of modern molecular biology, enabling researchers to probe gene function with high precision. However, the potential for off-target effects necessitates rigorous validation to ensure that any observed phenotype is a direct result of silencing the intended target. This guide provides a comprehensive comparison of methods for validating the specificity of siRNA-mediated knockdown of p80-coilin, a critical scaffolding protein of Cajal bodies involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs).

Core Methodologies for Knockdown Validation

A multi-pronged approach is essential for robust validation. The most direct methods confirm the reduction of the target mRNA and protein, while more advanced techniques confirm the specificity of the resulting cellular phenotype.

Quantifying Target Suppression

The first step in any siRNA experiment is to confirm the efficient knockdown of the target at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): This is the most direct method to measure the degradation of the target mRNA following siRNA transfection.[1] It is highly sensitive and quantitative, providing a clear measure of knockdown efficiency at the transcript level.[2]

  • Western Blotting: This technique quantifies the reduction in the target protein levels. It is a critical validation step, as mRNA knockdown does not always correlate directly with protein reduction due to factors like high protein stability.[3] A significant drop in the protein signal in siRNA-treated cells compared to controls indicates a successful knockdown.[3]

Ensuring Phenotypic Specificity

Observing a phenotype after knockdown is not sufficient; this change must be specifically linked to the depletion of the target protein.

  • Negative Controls: The use of appropriate negative controls is non-negotiable.[1]

    • Untransfected Cells: This control group reveals the baseline state of the cells and the effects of the transfection reagent alone.[1]

Data Presentation: Comparing Validation Strategies

The following tables summarize the key aspects of the primary validation methods.

Table 1: Comparison of Knockdown Quantification Methods

FeatureQuantitative Real-Time PCR (qRT-PCR)Western Blotting
Analyte mRNAProtein
Primary Purpose Measures efficiency of target mRNA degradation.[2]Measures reduction in target protein levels.[3]
Sensitivity Very HighModerate to High
Quantitative? Yes (Relative or Absolute)[1]Semi-Quantitative
Key Advantage Most direct measure of siRNA activity.[1]Confirms functional outcome of mRNA knockdown.
Consideration mRNA levels may not perfectly reflect protein levels.Protein stability can delay observed knockdown.

Table 2: Comparison of Specificity Validation Controls

Control MethodPrincipleKey Insight Provided
Multiple siRNAs Different siRNA sequences targeting the same mRNA should yield the same phenotype.[4]Distinguishes on-target phenotypes from sequence-dependent off-target effects.
Rescue Experiment Re-expression of an siRNA-resistant target protein should reverse the knockdown phenotype.[6]Confirms that the observed phenotype is a direct consequence of target protein loss.
Scrambled siRNA An siRNA sequence with no known target is used as a negative control.[8]Measures non-specific cellular responses to siRNA transfection.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

General siRNA Transfection Protocol

This protocol provides a general framework for siRNA transfection into cultured cells, such as HeLa or HEK293.

  • Cell Seeding: Seed cells in 6-well plates to be 60-70% confluent at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute 5-20 nM of siRNA (e.g., this compound targeting siRNA or a non-targeting control) into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[9]

  • Transfection: Add the 200 µL of siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal time will depend on the stability of the this compound protein.[2]

qRT-PCR for mRNA Knockdown Analysis
  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the PCR reaction mix containing cDNA, forward and reverse primers for this compound (and a housekeeping gene like GAPDH for normalization), and a qPCR master mix (e.g., SYBR Green).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siRNA-treated samples to the non-targeting control.

Western Blot for Protein Knockdown Analysis
  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for this compound overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with an antibody for a loading control protein (e.g., β-actin or GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of protein reduction.

Mandatory Visualizations

Diagrams help clarify complex workflows and biological pathways.

siRNA_Validation_Workflow cluster_design 1. Experimental Design cluster_execution 2. Execution cluster_validation 3. Validation & Analysis cluster_specificity 4. Specificity Confirmation siRNA_select Select ≥2 siRNAs for this compound transfect Transfect Cells siRNA_select->transfect controls Select Controls (Scrambled siRNA) controls->transfect incubate Incubate (24-72h) transfect->incubate harvest Harvest Cells incubate->harvest qpcr qRT-PCR (mRNA levels) harvest->qpcr wb Western Blot (Protein levels) harvest->wb phenotype Phenotypic Assay harvest->phenotype rescue Rescue Experiment phenotype->rescue If phenotype observed p80_Coilin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CB Cajal Body m_snRNP Mature snRNPs CB->m_snRNP facilitates maturation Coilin This compound Coilin->CB forms scaffold of SMN SMN Complex SMN->CB pre_snRNP pre-snRNPs pre_snRNP->CB imported for maturation Spliceosome Spliceosome m_snRNP->Spliceosome incorporated into pre_snRNP_cyto pre-snRNP Assembly pre_snRNP_cyto->pre_snRNP

References

Unraveling p80-Coilin's Binding Secrets Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions that govern cellular processes is paramount. This guide provides a comprehensive comparison of experimental data confirming the binding sites of p80-coilin, a key protein in the formation of Cajal bodies, through mutagenesis studies. We delve into the quantitative effects of specific mutations on its binding affinity with key partners and provide detailed experimental protocols for replication and further investigation.

Deciphering this compound Interactions: A Data-Driven Comparison

Mutagenesis studies have been instrumental in mapping the functional domains of this compound and identifying the specific residues critical for its interactions with other proteins, such as the Survival of Motor Neuron (SMN) protein and small nuclear ribonucleoproteins (snRNPs). The following tables summarize the key findings from these studies, offering a clear comparison of how different mutations impact this compound's binding capabilities.

Interacting PartnerThis compound Domain/Residue(s)Mutation TypeEffect on BindingReference
Self-association N-terminal (aa 1-92)DeletionAbolishes self-interaction and Cajal body localization[1]
SMN C-terminal RG MotifDeletion/MutationSignificantly reduces or abolishes interaction[2]
SmB' C-terminalDeletionReduces interaction[2]
snRNPs C-terminalDeletionPrevents recruitment to Cajal bodies[3][4]
Ataxin-1 C-terminalDeletionEssential for interaction
Adenovirus L4-22K Not specifiedN/AForms a complex[5]

Further research is needed to quantify the precise changes in binding affinity (e.g., Kd values) for many of these interactions.

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental approaches and the biological context of this compound's interactions, we provide the following diagrams generated using the DOT language.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_verification Verification cluster_expression Protein Expression cluster_assay Binding Assay cluster_analysis Analysis plasmid This compound Plasmid mutant_plasmid Mutant this compound Plasmid plasmid->mutant_plasmid PCR with mutagenic primers sequencing DNA Sequencing mutant_plasmid->sequencing transfection Cell Transfection sequencing->transfection expression Expression of WT and Mutant this compound transfection->expression co_ip Co-Immunoprecipitation expression->co_ip yth Yeast Two-Hybrid expression->yth gst_pulldown GST Pull-down expression->gst_pulldown western_blot Western Blot co_ip->western_blot reporter_assay Reporter Gene Assay yth->reporter_assay sds_page SDS-PAGE gst_pulldown->sds_page snRNP_Biogenesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm snRNA_gene snRNA Gene pre_snRNA pre-snRNA snRNA_gene->pre_snRNA Transcription CBC Cap-Binding Complex pre_snRNA->CBC Sm_proteins Sm Proteins pre_snRNA->Sm_proteins Assembly Exportin Exportin CBC->Exportin Exportin->Sm_proteins Cajal_Body Cajal Body p80_coilin This compound Cajal_Body->p80_coilin SMN_complex SMN Complex Cajal_Body->SMN_complex mature_snRNP Mature snRNP Cajal_Body->mature_snRNP p80_coilin->SMN_complex Interaction SMN_complex->mature_snRNP Maturation Spliceosome Spliceosome mature_snRNP->Spliceosome Assembly pre_snRNP pre-snRNP Sm_proteins->pre_snRNP Importin Importin pre_snRNP->Importin Importin->Cajal_Body Import

References

p80-Coilin Expression: A Comparative Analysis Across Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of p80-coilin protein and gene expression levels across a range of human tissues. The data presented is compiled from immunohistochemistry (IHC) and RNA sequencing (RNA-Seq) studies, offering researchers, scientists, and drug development professionals a valuable resource for understanding the tissue-specific distribution of this key nuclear protein.

This compound is a critical scaffolding protein of Cajal bodies (CBs), nuclear suborganelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[1][2] Understanding the expression landscape of this compound is fundamental to elucidating its role in cellular function and its potential implications in disease.

Comparative Expression of this compound

The following tables summarize the protein and mRNA expression levels of this compound across various normal human tissues, based on data from the Human Protein Atlas.[3][4][5]

Protein Expression by Immunohistochemistry

Immunohistochemical analysis reveals a generally widespread nuclear expression of this compound, with notably higher levels in specific tissues. The protein is predominantly localized to the nucleoplasm and Cajal bodies.

TissueStaining LevelLocation
TestisHighNuclei of spermatogonia and spermatocytes
Brain (Cerebral Cortex)MediumGlial cells and neurons
KidneyMediumCells in tubules
LiverLowHepatocytes
LungLowPneumocytes, cells in respiratory epithelium
SpleenLowCells in white pulp
TonsilLowGerminal center cells, non-germinal center cells
Bone MarrowLowHematopoietic cells
SkinLowSquamous epithelial cells
StomachLowGlandular cells
ColonLowGlandular cells
Heart MuscleNot detectedMyocytes
Gene Expression by RNA-Sequencing

RNA-Seq data provides a quantitative measure of gene expression. The data is presented in normalized Transcripts Per Million (nTPM).

TissuenTPM Level
Testis45.1
Brain (Cerebral Cortex)15.2
Kidney12.8
Spleen11.5
Tonsil10.9
Bone Marrow9.8
Lung8.5
Liver7.6
Skin7.2
Colon6.9
Stomach6.5
Heart Muscle4.1

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to generate the expression data.

Immunohistochemistry (IHC) Protocol

This protocol is a standardized method used for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6][7]

  • Tissue Preparation: 4 µm thick sections of FFPE tissue are cut and mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are incubated in xylene to remove paraffin, followed by a series of washes in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigenic epitopes.

  • Blocking: Endogenous peroxidase activity is quenched by incubating the slides in a solution of hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific to this compound at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is applied and incubated.

  • Detection: The antigen-antibody complex is visualized using a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the target protein.

  • Counterstaining: The nuclei are counterstained with hematoxylin (B73222) to provide morphological context.

  • Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene washes and then coverslipped using a mounting medium.

  • Analysis: The staining intensity and distribution are evaluated by a pathologist.

RNA-Sequencing (RNA-Seq) Protocol

This outlines a general workflow for RNA-Seq analysis of tissue samples.[8]

  • RNA Extraction: Total RNA is isolated from fresh-frozen tissue samples using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation: An RNA-Seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the mRNA.

  • cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. The library is then amplified by PCR to generate a sufficient quantity for sequencing.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this raw count data is normalized to account for differences in sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM).

Visualizations

Experimental Workflow for Immunohistochemistry

The following diagram illustrates the key steps in the immunohistochemistry workflow for detecting this compound expression in tissue samples.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis start FFPE Tissue Block sectioning Sectioning (4µm) start->sectioning mounting Mounting on Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration mounting->deparaffinization retrieval Antigen Retrieval (HIER) deparaffinization->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody (anti-p80-coilin) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration microscopy Microscopic Examination dehydration->microscopy

Caption: Immunohistochemistry workflow for this compound detection.

Role of this compound in Cajal Body Assembly

This diagram illustrates the central role of this compound as a scaffold protein in the formation of Cajal bodies and its interaction with other key components.

Cajal_Body_Assembly p80_coilin This compound cajal_body Cajal Body p80_coilin->cajal_body Scaffolding smn_complex SMN Complex smn_complex->p80_coilin Binds to snrnps snRNPs snrnps->p80_coilin Binds to other_factors Other Factors (e.g., scaRNAs, Fibrillarin) other_factors->p80_coilin Interacts with

Caption: this compound's central role in Cajal body formation.

References

Validating p80-coilin Interactors: A Comparative Guide to Post-Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of protein-protein interactions through mass spectrometry is a critical first step. However, the subsequent validation of these putative interactors is paramount to ensure the biological significance of the findings. This guide provides an objective comparison of common techniques used to validate mass spectrometry-identified interactors of p80-coilin, a key scaffolding protein of Cajal bodies, with supporting experimental data and detailed protocols.

The study of this compound is central to understanding the biogenesis and function of Cajal bodies, nuclear suborganelles involved in the maturation of small nuclear ribonucleoproteins (snRNPs) and other RNA-related processes. Mass spectrometry-based approaches, such as proximity biotinylation (BioID) and affinity purification-mass spectrometry (AP-MS), have been instrumental in identifying potential this compound binding partners. A landmark study employing proximity biotinylation identified 144 protein interactors of coilin, with 70 being novel discoveries.[1][2] Validating such a large number of potential interactors requires a systematic and multi-faceted approach.

This guide will compare three principal validation techniques: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) analysis, and in situ Proximity Ligation Assay (PLA), providing a framework for selecting the most appropriate method based on experimental goals and the nature of the interaction.

Comparison of Validation Techniques

The choice of validation method depends on several factors, including the need to confirm a direct or indirect interaction, the desired cellular context, and throughput requirements.

Technique Principle Advantages Disadvantages Throughput Confirms Direct Interaction?
Co-immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey").- Validates interactions in a near-native cellular environment.- Can identify entire protein complexes.- Can be performed with endogenous proteins.- May not distinguish between direct and indirect interactions.- Transient or weak interactions may be lost during washing steps.- Antibody quality is critical.Low to MediumNo
Yeast Two-Hybrid (Y2H) A transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). Interaction between a "bait" protein fused to the BD and a "prey" protein fused to the AD reconstitutes the transcription factor, activating a reporter gene.- High-throughput screening of libraries is possible.- Can identify direct binary interactions.- Prone to false positives and negatives.- Interactions are tested in a non-native (yeast nucleus) environment.- Some proteins may not be correctly folded or modified in yeast.HighYes
Proximity Ligation Assay (PLA) Two primary antibodies recognize two target proteins. If the proteins are in close proximity (<40 nm), secondary antibodies with attached DNA strands can be ligated to form a circular DNA template, which is then amplified and visualized as a fluorescent spot.- In situ visualization of interactions within the native cellular context.- High sensitivity and specificity.- Can provide subcellular localization of the interaction.- Does not definitively prove a direct interaction.- Requires highly specific primary antibodies raised in different species.- Can be technically challenging to optimize.Low to MediumNo

Quantitative Comparison of Validation Outcomes

While a direct head-to-head quantitative comparison for the entire this compound interactome is not available, we can extrapolate from large-scale studies to provide an estimated success rate for each technique in validating a list of mass spectrometry hits. For instance, a functional genomics screen using siRNA to deplete 144 identified Cajal body-associated proteins (including the 70 new mass spectrometry hits) found that 25 of these were required for Cajal body assembly or maintenance.[1] This represents a validation rate of approximately 17% for a functional role, which is a distinct but related measure to confirming a physical interaction.

Validation Method Estimated Success Rate for MS Hits Strengths in Validating this compound Interactors Considerations
Co-immunoprecipitation (Co-IP) 20-40%Confirms complex formation within the nuclear environment, crucial for Cajal body components.Important to use nuclear extracts to validate nuclear-specific interactions, as demonstrated for the SMN-coilin interaction.[3]
Yeast Two-Hybrid (Y2H) 10-30%Can systematically screen for direct binary interactions among the 144 identified partners.Nuclear localization of both bait and prey is necessary. Auto-activation by the bait protein needs to be ruled out.
Proximity Ligation Assay (PLA) 30-50%Ideal for visualizing the interaction of this compound with its partners within the Cajal body in situ.Requires high-quality antibodies against both this compound and the putative interactor.

Experimental Workflows and Signaling Pathways

Mass Spectrometry-Based Identification of this compound Interactors

The initial step in this workflow is the identification of potential interactors using a high-throughput method like proximity-dependent biotinylation (BioID) coupled with mass spectrometry.

p80_coilin This compound fused to biotin ligase (e.g., APEX2) biotin Biotinylation of proximal proteins p80_coilin->biotin streptavidin Streptavidin affinity purification biotin->streptavidin ms Mass Spectrometry (LC-MS/MS) streptavidin->ms interactors List of putative This compound interactors ms->interactors

Caption: Workflow for identifying this compound interactors using proximity biotinylation and mass spectrometry.

Validation Workflow for Putative Interactors

Following the identification of potential interactors, a multi-pronged validation strategy is recommended.

ms_hits Putative Interactors (from Mass Spectrometry) co_ip Co-immunoprecipitation (Co-IP) ms_hits->co_ip y2h Yeast Two-Hybrid (Y2H) ms_hits->y2h pla Proximity Ligation Assay (PLA) ms_hits->pla validated Validated this compound Interactors co_ip->validated y2h->validated pla->validated

Caption: A multi-technique approach for the validation of mass spectrometry-identified protein interactions.

Experimental Protocols

Co-immunoprecipitation (Co-IP) Protocol

Objective: To validate the interaction between this compound and a putative interactor in a mammalian cell lysate.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against this compound (bait)

  • Antibody against the putative interactor (prey)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-p80-coilin antibody.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluate by Western blotting using the antibody against the putative interactor.

Yeast Two-Hybrid (Y2H) Protocol for Nuclear Proteins

Objective: To test for a direct binary interaction between this compound and a putative interactor.

Materials:

  • Yeast strain (e.g., AH109)

  • Bait plasmid (e.g., pGBKT7) containing the this compound coding sequence fused to the GAL4 DNA-binding domain (BD).

  • Prey plasmid (e.g., pGADT7) containing the putative interactor's coding sequence fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents.

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

  • Bait and Prey Plasmid Construction: Clone the coding sequences of this compound and the putative interactor into the bait and prey vectors, respectively.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the yeast host strain.

  • Selection: Plate the transformed yeast on medium-stringency (SD/-Trp/-Leu/-His) and high-stringency (SD/-Trp/-Leu/-His/-Ade) selective media.

  • Incubation: Incubate plates at 30°C and monitor for colony growth. Growth on selective media indicates a positive interaction.

  • Controls: Include positive and negative controls to ensure the validity of the assay. Test the bait for auto-activation.

In Situ Proximity Ligation Assay (PLA) Protocol

Objective: To visualize the interaction between this compound and a putative interactor within the cell.

Materials:

  • Cells grown on coverslips

  • Primary antibodies against this compound and the putative interactor (raised in different species)

  • PLA probes (secondary antibodies with attached oligonucleotides)

  • Ligation and amplification reagents

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells on coverslips.

  • Primary Antibody Incubation: Incubate the cells with both primary antibodies.

  • PLA Probe Incubation: Add the PLA probes, which will bind to the primary antibodies.

  • Ligation: If the proteins are in close proximity, the oligonucleotides on the PLA probes are ligated to form a circular DNA molecule.

  • Amplification: The circular DNA is amplified via rolling circle amplification, incorporating fluorescently labeled nucleotides.

  • Visualization: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.

By employing a combination of these validation techniques, researchers can build a high-confidence interaction network for this compound, providing a solid foundation for further functional studies and potential therapeutic targeting of Cajal body-related pathways.

References

Safety Operating Guide

Essential Safety & Disposal Procedures for p80-coilin

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

Risk Assessment and Waste Categorization

Before disposal, assess the p80-coilin waste to determine the appropriate disposal stream. The primary factors to consider are its biological origin, potential bioactivity, and whether it is mixed with any hazardous chemicals.

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous This compound solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1]
Chemically Hazardous This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals).Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1][2]
Biohazardous This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][3][4]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[1][5]

Experimental Protocols for Inactivation and Disposal

For non-hazardous this compound waste, inactivation is a recommended precautionary step before disposal.

A. Liquid Waste Disposal (Non-Hazardous)

Liquid this compound waste in non-hazardous buffers can be inactivated and then disposed of down the sanitary sewer.[6]

Chemical Inactivation:

  • Prepare a fresh 10% bleach solution.

  • Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach (a 1:10 dilution of the 10% bleach solution).[1][7]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][7]

  • Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by your institution's EHS.[1]

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1][6]

Heat Inactivation:

  • Transfer the protein solution to a heat-resistant, autoclavable container.

  • Autoclave the solution according to your institution's validated cycle for liquid biohazardous waste. Generally, this involves heating to 121°C for at least 30 minutes.

  • Allow the solution to cool completely to room temperature.

  • Dispose of the inactivated solution down the drain with a large volume of running water.[6]

B. Solid Waste Disposal (Non-Hazardous)

Solid waste includes items like contaminated gloves, tubes, and gels.

  • Decontamination: If possible, decontaminate solid waste by soaking in a 10% bleach solution for at least 30 minutes or by autoclaving.[3]

  • Packaging: After decontamination, place the waste in a designated laboratory waste container. It is good laboratory practice to autoclave or disinfect all microbial products.[8] If not decontaminated, the waste may need to be disposed of as biohazardous waste.

  • Disposal: Dispose of the contained waste in the regular trash, unless institutional policy dictates otherwise.[3][6] Do not use red or orange biohazard bags for nonhazardous material.[8]

C. Sharps Disposal

  • Collection: Immediately place all sharps contaminated with this compound into a rigid, puncture-resistant, and leak-proof sharps container that is clearly labeled.[5][8]

  • Do Not Recap: Never attempt to recap, bend, or break used needles.[8]

  • Disposal: When the sharps container is three-quarters full, seal it securely and arrange for pickup and disposal by your institution's EHS personnel.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start This compound Waste Generated assessment Risk Assessment: Is the waste mixed with hazardous chemicals or biohazards? start->assessment chem_haz Chemically Hazardous assessment->chem_haz Yes, Chemicals bio_haz Biohazardous assessment->bio_haz Yes, Biohazards non_haz Non-Hazardous assessment->non_haz No chem_collect Collect in Labeled Hazardous Waste Container chem_haz->chem_collect bio_decon Decontaminate: Autoclave or Chemical bio_haz->bio_decon non_haz_type Determine Waste Type non_haz->non_haz_type ehs_pickup Arrange EHS Pickup chem_collect->ehs_pickup rmw Dispose as Regulated Medical Waste bio_decon->rmw liquid Liquid non_haz_type->liquid Liquid solid Solid non_haz_type->solid Solid sharps Sharps non_haz_type->sharps Sharps liquid_inactivate Inactivate (Bleach or Heat) liquid->liquid_inactivate solid_decon Decontaminate (Optional) solid->solid_decon sharps_container Place in Sharps Container sharps->sharps_container drain Dispose in Sanitary Sewer with Copious Water liquid_inactivate->drain trash Dispose in Regular Trash solid_decon->trash sharps_pickup Arrange EHS Pickup sharps_container->sharps_pickup

This compound Waste Disposal Decision Workflow

References

Safeguarding Your Research: Essential Protocols for Handling p80-Coilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specific proteins like p80-coilin. While a specific Material Safety Data Sheet (MSDS) for this compound is not available, this guide provides essential safety and logistical information based on established protocols for handling recombinant nuclear proteins. By adhering to these procedures, you can minimize risks and ensure the integrity of your research.

This compound is a key nuclear protein, primarily located in Cajal bodies, where it plays a crucial role in RNA metabolism.[1][2] Its function as a scaffold protein, interacting with various nuclear components, underscores the importance of careful handling to avoid unintended biological effects and contamination.[1][2][3][4]

Immediate Safety and Handling Protocols

When working with this compound, standard laboratory practices for handling recombinant proteins should be strictly followed.[5][6] Personal protective equipment (PPE) is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE) Requirements:

Protective GearSpecificationPurpose
Gloves Nitrile or latex, disposableTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect clothing and skin from spills.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.

Emergency First Aid Procedures:

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[6]
Inhalation Move to fresh air. If respiratory symptoms develop, seek medical attention.[5]

Operational Plan: Step-by-Step Handling and Storage

Proper operational procedures are critical for maintaining the stability and integrity of this compound, as well as ensuring a safe laboratory environment.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the this compound solution at -20°C or -80°C for long-term storage to maintain its stability.[7][8] Avoid repeated freeze-thaw cycles, which can degrade the protein.[5][7][8]

  • Aliquoting: For frequent use, it is recommended to create single-use aliquots to minimize contamination and degradation from repeated handling.[8]

Handling and Experimental Use:

  • Preparation: Thaw aliquots on ice immediately before use.

  • Work Area: Conduct all work in a clean, designated area, such as a biological safety cabinet, to prevent contamination.

  • Avoid Aerosols: Handle the protein solution gently to avoid the formation of aerosols.

  • Post-Experiment: After use, decontaminate all work surfaces with a 10% bleach solution.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is essential to prevent environmental contamination and comply with institutional and local regulations.

Waste Segregation and Decontamination:

Waste TypeDisposal Procedure
Liquid Waste Decontaminate with a 10% bleach solution for a minimum of 30 minutes before disposing down the drain with copious amounts of water, in accordance with local regulations.[9][10]
Solid Waste Items such as pipette tips, tubes, and gloves should be collected in a designated biohazard bag and decontaminated, typically by autoclaving, before disposal as regulated medical waste.[9][10]
Sharps Needles and other sharps contaminated with this compound should be placed in a designated sharps container for proper disposal.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_liquid Liquid Waste cluster_solid Solid Waste A Receipt and Inspection B Storage at -80°C/-20°C (Aliquot for frequent use) A->B C Thaw on Ice B->C D Experimental Use (in designated clean area) C->D E Collect Liquid Waste D->E Generate Liquid Waste H Collect Solid Waste (Gloves, Tubes, etc.) D->H Generate Solid Waste F Decontaminate (10% Bleach, 30 min) E->F G Dispose via Sanitary Sewer (with copious water) F->G I Decontaminate (Autoclave) H->I J Dispose as Regulated Medical Waste I->J

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.